molecular formula C5H9Br3O B150680 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 1522-92-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No.: B150680
CAS No.: 1522-92-5
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Description

Tribromoneopentanol is an brominated flame retardant, previously shown to be a multisite carcinogen in experimental animals.>3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propan-1-ol
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InChI

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
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InChI Key

QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)(CBr)CBr)O
Source PubChem
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Molecular Formula

C5H9Br3O
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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DSSTOX Substance ID

DTXSID9024641
Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Molecular Weight

324.84 g/mol
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Physical Description

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name 1-Propanol, 2,2-dimethyl-, tribromo deriv.
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Solubility

Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992)
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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CAS No.

1522-92-5, 36483-57-5
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name Pentaerythritol tribromide
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Record name 1-Propanol, 2,2-dimethyl-, tribromo deriv.
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Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Record name 2,2-dimethylpropan-1-ol, tribromo derivative
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Record name 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA)
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Record name PENTAERYTHRITOL TRIBROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol (CAS: 1522-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes for research and development contexts. 3-Bromo-2,2-bis(bromomethyl)propanol has been identified as a multisite carcinogen in experimental animals and must be handled with extreme caution.

Core Identification and Properties

This compound, also widely known as Tribromoneopentyl Alcohol (TBNPA), is a brominated aliphatic alcohol.[1][2] Its chemical structure features a neopentyl core with three bromine atoms and a single hydroxyl functional group.[2] This structure imparts high stability and a significant bromine content (approximately 73% by weight).[2][3] While it is a valuable reactive intermediate in polymer chemistry, its toxicological profile requires careful consideration for any application, particularly in biological or pharmaceutical research.[4][5]

Chemical and Physical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
CAS Number 1522-92-5[1][4][6]
Molecular Formula C₅H₉Br₃O[1][7]
Molecular Weight 324.84 g/mol [1][6][7]
Appearance White to off-white solid, powder, or crystals[4][5][8]
Melting Point 62-69 °C[8][9][10]
Boiling Point 131 °C @ 2.5 mmHg[4][5]
Density 2.19 - 2.28 g/cm³ (Predicted)[4]
Water Solubility Insoluble (<0.1 g/100 mL at 21.5 ºC)[4][5][9]
Solubility Soluble in Chloroform, slightly soluble in Methanol[4][5]
Vapor Pressure 0.032 Pa @ 25 °C[10][11]
pKa 13.73 ± 0.10 (Predicted)[5]

Applications in Industry and Research

Industrial Use as a Reactive Flame Retardant

The primary application of TBNPA is as a reactive flame retardant.[1][3] Its single hydroxyl group allows it to chemically bond into polymer matrices, particularly polyurethanes, through reaction with isocyanate components.[2][12] This reactive nature prevents leaching over time, ensuring long-term fire resistance.[2] Its high bromine content and good solubility in polyurethane systems make it highly effective for producing rigid and flexible foams, coatings, and elastomers that meet stringent fire safety standards.[1][2][3]

Use as a Chemical Intermediate

TBNPA serves as a versatile intermediate for synthesizing higher molecular weight flame retardants and other complex molecules.[2][12][13] For researchers, it is a building block in organic synthesis.[8]

Note for Drug Development Professionals: While some sources mention TBNPA as an intermediate in "pharmaceutical synthesis" or for "proteomics research," no specific therapeutic agents, biological targets, or signaling pathways involving this compound were identified in the available literature.[2][7] Its established carcinogenicity in animal studies is a significant barrier to its direct use in drug development.[4][5]

Experimental Protocols

Synthesis via Phosphorus Tribromide (High Selectivity Method)

This method uses phosphorus tribromide (PBr₃) to achieve higher selectivity compared to HBr-based synthesis, minimizing the formation of mixed brominated species.[14]

Materials:

  • Pentaerythritol (0.2 mol)

  • Tetrachloroethylene (200 mL)

  • Phosphorus tribromide (PBr₃) (Total 0.6 mol, added in three portions)

  • Methanol (1.5 mol)

Procedure:

  • Initial Setup: Suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene in a four-necked flask equipped for heating and stirring.[14]

  • First PBr₃ Addition: Heat the suspension to 100°C. Slowly add the first portion of 0.2 mol of PBr₃ and maintain the reaction for 5 hours.[14]

  • Second PBr₃ Addition: Increase the temperature to 115°C and slowly add the second portion of 0.2 mol of PBr₃. Let the reaction continue for another 5 hours.[14]

  • Third PBr₃ Addition: Raise the temperature to 130°C and add the final 0.2 mol portion of PBr₃. Maintain the reaction for 5 hours.[14]

  • Solvent Removal: After the reaction is complete, distill off the tetrachloroethylene under reduced pressure to obtain the crude intermediate.[14]

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours to yield the crude product.[14]

  • Purification: Filter the reaction mixture. Wash the resulting filter cake with water until the filtrate is pH neutral. The final product is obtained after suction filtering and drying the cake.[14]

Purity Assessment Protocols

Accurate characterization is critical. Impurities can include residual starting materials or other brominated species.[15]

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃).[15]

  • Analysis: Acquire the ¹H NMR spectrum. The expected signals for a related compound, this compound, are around δ 3.49 ppm (singlet, 6H, CH₂Br) and δ 5.26 ppm (triplet, 1H, OH).[16] Integrate peaks to determine the relative purity.

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify volatile impurities and quantify purity.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like dichloromethane.[15]

  • Instrumentation: Use a standard GC-MS system with a capillary column suitable for polar analytes.

  • Analysis: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.[15] Purity is calculated based on the relative peak area of the main component in the total ion chromatogram. Impurities can be identified by comparing their mass spectra against a library.[15]

Visualized Workflows and Logic

The following diagrams illustrate key processes related to the synthesis, handling, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Stepwise Bromination cluster_workup Work-up & Purification prep Suspend Pentaerythritol in Tetrachloroethylene r1 1. Add PBr₃ (0.2 mol) @ 100°C for 5h prep->r1 r2 2. Add PBr₃ (0.2 mol) @ 115°C for 5h r1->r2 r3 3. Add PBr₃ (0.2 mol) @ 130°C for 5h r2->r3 w1 Distill Solvent r3->w1 w2 De-esterify with Methanol w1->w2 w3 Filter & Wash with Water w2->w3 w4 Dry Final Product w3->w4

Caption: High-selectivity synthesis workflow for TBNPA.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 h1 Work Inside Fume Hood prep3->h1 h2 Avoid Contact & Inhalation h1->h2 h3 Keep Containers Sealed h2->h3 s1 Spill Occurs h2->s1 p1 Decontaminate Surfaces h3->p1 p2 Dispose of Chemical & Contaminated Waste as Hazardous p1->p2 p3 Wash Hands Thoroughly p2->p3 s2 Contain Spill with Inert Absorbent s1->s2 s3 Collect & Dispose as Hazardous Waste s2->s3

Caption: Safety and handling workflow for TBNPA.

G leaf leaf start Goal of Analysis? q1 Need Unambiguous Structural Info? start->q1 q2 Need High-Sensitivity Quantification? q1->q2 No nmr Use NMR q1->nmr Yes hplc Use HPLC q2->hplc Yes ftir Use FTIR (Qualitative Only) q2->ftir No q3 Sample Volatile & Thermally Stable? gcms Use GC-MS q3->gcms Yes hplc->q3

Caption: Decision tree for selecting a purity analysis method.

Toxicology and Safety

Handling this compound requires strict adherence to safety protocols due to its significant hazards.

GHS Hazard Identification
Hazard Code(s)StatementCitations
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled[6][8]
H315 Causes skin irritation[6][8]
H319 Causes serious eye irritation[6][8]
R20/21/22 Harmful by inhalation, in contact with skin and if swallowed[5]
R36/37/38 Irritating to eyes, respiratory system and skin[5]
Carcinogenicity

Tribromoneopentanol has been shown to be a multisite carcinogen in experimental animals.[4][5] The structurally related compound 2,2-bis(bromomethyl)-1,3-propanediol is also recognized by the National Toxicology Program as a compound that can cause cancer.[17][18] This information is of critical importance and suggests that exposure should be minimized through rigorous engineering and administrative controls.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[19][20] Eyewash stations and safety showers must be readily accessible.[21]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields.[19][20]

  • Skin Protection: Wear chemical-resistant gloves and a lab coat or impervious clothing to prevent skin contact.[19][20]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[19][20]

  • Storage: Store in a cool, dry, dark, and well-ventilated location in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][5][19]

First Aid Measures
Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[19][20]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[19][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention.[19][20]
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth and give 1-2 glasses of water to dilute. Seek immediate medical attention.[19][20]

References

physicochemical properties of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,2-bis(bromomethyl)propanol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This compound, also known as Tribromoneopentyl Alcohol (TBNPA), is a brominated flame retardant and a versatile synthetic intermediate.[1][2][3] Its utility in various applications, including the synthesis of complex molecular architectures like 3,3-disubstituted oxetanes for medicinal chemistry, necessitates a thorough understanding of its physicochemical properties.[4] This guide provides a comprehensive overview of the core physicochemical data for this compound, details common experimental protocols for their determination, and presents logical workflows for its analysis.

Physicochemical Properties

The properties of this compound are summarized below. It is typically a white solid or powder.[2][3][5] The reported values for properties such as melting point show some variation across different sources, which may be attributed to the purity of the samples analyzed.

PropertyValueReference(s)
IUPAC Name 3-bromo-2,2-bis(bromomethyl)propan-1-ol
Synonyms Tribromoneopentyl alcohol, Pentaerythritol tribromohydrin, TBNPA[3][5]
CAS Number 1522-92-5[5]
Molecular Formula C₅H₉Br₃O[5]
Molecular Weight 324.87 g/mol [5]
Appearance White solid[2][5]
Melting Point 62-67 °C, 64-66 °C, 90-95 °C[1][3][5]
Boiling Point 286.4 °C at 760 mmHg, 131 °C at 2.5 mmHg[1][2]
Density 2.28 g/cm³, 2.192 g/cm³ (Predicted)[1][2][3]
Solubility Water: 2 g/L at 25 °C, also reported as insoluble. Organic Solvents: Soluble in Chloroform, Slightly soluble in Methanol.[1][2]
pKa 13.73 ± 0.10 (Predicted)[3]
Flash Point 127 °C[1]
Vapor Pressure 0.032 Pa at 25 °C[1]
Refractive Index 1.587[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application and handling of chemical compounds. Below are detailed methodologies for key experiments.

Synthesis using Phosphorus Tribromide (PBr₃)

A common method for synthesizing this compound involves the reaction of pentaerythritol with phosphorus tribromide, which offers high reactivity and selectivity.[6][7]

Methodology:

  • Initial Setup: Suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL) in a four-necked flask.[6]

  • Stepwise PBr₃ Addition:

    • Slowly add the first portion of PBr₃ (0.2 mol) at 100°C and allow the reaction to proceed for 5 hours.[6]

    • Increase the temperature to 115°C and add the second portion of PBr₃, continuing the reaction for another 5 hours.[6]

    • Raise the temperature to 130°C, add the final portion of PBr₃, and maintain the reaction for 5 hours.[6]

  • Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain the intermediate product.[6]

  • De-esterification: Add methanol (1.5 mol) to the intermediate and reflux at 70°C for 5 hours.[6]

  • Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. The final product is obtained after suction filtering and drying.[6]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. The capillary method is a standard and widely used technique.[8]

Methodology:

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[8][9] Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[9][10]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube. Attach the capillary to a thermometer if using a Thiele tube.[10]

  • Heating: Heat the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more accurate measurement, heat slowly (approx. 1-2°C per minute) as the temperature approaches the expected melting point.[9]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[11]

Density Determination of a Solid (Volume Displacement Method)

This method determines density by measuring the volume of a liquid displaced by the solid.[12]

Methodology:

  • Mass Measurement: Accurately weigh the solid sample using an analytical balance and record its mass.[13][14]

  • Initial Volume Measurement: Fill a measuring cylinder with a liquid in which the solid is insoluble (e.g., water) to a known initial volume (V₁).[12][14]

  • Volume Displacement: Gently immerse the solid sample completely into the liquid in the measuring cylinder, ensuring no splashing.[13][14]

  • Final Volume Measurement: Record the new volume of the liquid (V₂). The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[12][14]

  • Calculation: Calculate the density using the formula: Density = Mass / Volume.[13]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[15]

Methodology:

  • Setup: Place a known volume or mass of the solvent (e.g., 100 mL) in a container and maintain a constant temperature.[15][16]

  • Solute Addition: Add a small, pre-weighed amount of the solid solute to the solvent.[15][17]

  • Dissolution: Stir or shake the mixture vigorously to ensure thorough mixing and facilitate dissolution.[15][17]

  • Saturation Point: Continue adding small portions of the solute until a point is reached where it no longer dissolves, and a small amount of excess solid remains. This indicates that the solution is saturated.[15]

  • Mass Calculation: Determine the total mass of the solute that was successfully dissolved by subtracting the mass of the remaining, undissolved solid from the total mass added.[15] The solubility is then expressed as mass of solute per volume (or mass) of solvent.

Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.

cluster_phys_props Physical Properties cluster_chem_props Chemical Properties Compound This compound C₅H₉Br₃O Appearance Appearance White Solid Compound->Appearance Solubility Solubility Low in Water Soluble in Chloroform Compound->Solubility MeltingPoint Melting Point 62-95 °C BoilingPoint Boiling Point 286.4 °C @ 760 mmHg Density Density ~2.2 g/cm³ Reactivity Reactivity -OH group -CH₂Br groups FlameRetardancy Application Flame Retardant Reactivity->FlameRetardancy start Synthesized Crude Product prep_sample Prepare Sample for Analysis (e.g., Dissolve in CDCl₃ for NMR) start->prep_sample decision Select Analytical Method prep_sample->decision nmr NMR Analysis process_data Process Raw Data (Integrate, Calibrate) nmr->process_data gcms GC-MS Analysis gcms->process_data hplc HPLC Analysis hplc->process_data decision->nmr Structural Info decision->gcms Volatile Sample decision->hplc Non-Volatile report Final Purity Report & Impurity Identification process_data->report

References

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol from Pentaerythritol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol, a valuable intermediate in the fields of flame retardants and pharmaceutical development. The document details two primary synthetic methodologies, starting from pentaerythritol, and presents quantitative data, experimental protocols, and reaction mechanisms to aid researchers in their synthetic endeavors.

Introduction

This compound, also known as tribromoneopentyl alcohol, is a key chemical building block characterized by a neopentyl core with three primary bromine atoms and one primary hydroxyl group. This unique structure imparts desirable properties for various applications. It is extensively used as a reactive flame retardant in the production of polymers such as polyurethanes and polyesters. In the pharmaceutical industry, it serves as a precursor for the synthesis of complex molecules and spirocyclic scaffolds, which are of growing interest in drug discovery. This guide focuses on the two most common and effective methods for its synthesis from the readily available starting material, pentaerythritol: the hydrogen bromide/acetic acid method and the phosphorus tribromide method.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Comparison of Synthetic Methods

ParameterMethod 1: Hydrogen Bromide/Acetic AcidMethod 2: Phosphorus Tribromide
Primary Reagents Pentaerythritol, 40% aq. HBr, H₂SO₄, Acetic AcidPentaerythritol, PBr₃, Methanol
Solvent Acetic Acid/WaterTetrachloroethylene
Reported Yield 66.8%[1]90%[2]
Key Reaction Steps Bromination, RecrystallizationBromination, De-esterification, Purification
Purity Concerns Formation of di-substituted and acetate by-products.[2][3]Requires de-esterification to remove phosphorus by-products.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
Appearance White solid
Melting Point 64-66 °C
¹H NMR (CDCl₃) Signals corresponding to -CH₂Br and -CH₂OH groups.
¹³C NMR (CDCl₃) Signals corresponding to quaternary carbon, -CH₂Br, and -CH₂OH carbons.[4]

Reaction Mechanisms

The synthesis of this compound from pentaerythritol can proceed through different mechanisms depending on the chosen brominating agent.

Hydrogen Bromide/Acetic Acid Method

The reaction of pentaerythritol with hydrogen bromide in the presence of a strong acid like sulfuric acid and acetic acid as a solvent is believed to proceed through a series of nucleophilic substitution reactions. The mechanism can be described as follows:

  • Protonation of Hydroxyl Groups: The hydroxyl groups of pentaerythritol are protonated by the strong acid (H₃O⁺ from HBr and H₂SO₄), converting them into good leaving groups (water).

  • Nucleophilic Attack by Bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon atom and displacing a water molecule. This process occurs sequentially for three of the four hydroxyl groups.

  • Formation of Acetate Esters: A competing reaction is the esterification of the hydroxyl groups with acetic acid, which can lead to the formation of acetate by-products. These esters typically need to be hydrolyzed in a separate step to yield the desired alcohol.[2][3]

Phosphorus Tribromide Method

The reaction with phosphorus tribromide (PBr₃) is generally considered more selective and proceeds via an Sₙ2 mechanism.[5][6]

  • Activation of Hydroxyl Groups: The oxygen of a hydroxyl group in pentaerythritol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group (a dibromophosphite ester).

  • Nucleophilic Substitution: The displaced bromide ion then performs a backside attack on the carbon atom bearing the activated hydroxyl group, leading to the formation of a C-Br bond and the release of the phosphorus-containing leaving group. This process is repeated for three of the hydroxyl groups.

  • De-esterification: The reaction can form phosphorus-containing ester intermediates which are then hydrolyzed, often by the addition of an alcohol like methanol, to yield the final this compound.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from pentaerythritol.

Method 1: Synthesis using Hydrogen Bromide and Acetic Acid

This method involves the direct bromination of pentaerythritol using a mixture of hydrobromic acid, sulfuric acid, and acetic acid.

Materials:

  • Pentaerythritol (10 g, 0.073 mol)

  • 40% Hydrobromic acid (50 mL)

  • Concentrated Sulfuric acid (7 mL)

  • Glacial Acetic acid (5.0 mL)

  • Water/Ethanol mixture (1:20 v/v) for recrystallization

Procedure:

  • In a 250 mL three-neck flask equipped with a reflux condenser and a stirrer, add pentaerythritol (10 g) and 40% hydrobromic acid (50 mL). Stir the mixture.

  • Slowly add concentrated sulfuric acid (7 mL) to the flask from a pressure-equalizing funnel.

  • After the addition is complete, heat the reaction mixture to reflux at 115 °C for approximately 2 hours.

  • Add glacial acetic acid (5.0 mL) to the reaction mixture and continue to reflux for an additional 25 hours to ensure the reaction goes to completion.[1]

  • After cooling, remove a large amount of the liquid by vacuum distillation. This will result in an orange-red viscous crude product.

  • Purify the crude product by recrystallizing it multiple times from a mixture of water and ethanol (1:20 v/v).

  • Filter the purified white, powder-like solid and dry it under vacuum to obtain pure 2,2-Bis(bromomethyl)propane-1,3-diol (a di-substituted product, further reaction would be needed for the tri-substituted product under these conditions, though the patent aims for the diol). The reported yield for the dibrominated product is 66.8%.[1] To obtain the tribrominated product, reaction conditions would need to be adjusted, likely with higher concentrations of HBr and longer reaction times.

Method 2: Synthesis using Phosphorus Tribromide

This method utilizes the higher selectivity of phosphorus tribromide for the conversion of alcohols to bromides.

Materials:

  • Pentaerythritol (0.2 mol)

  • Phosphorus tribromide (PBr₃) (total of 0.6 mol, added in portions)

  • Tetrachloroethylene (200 mL)

  • Methanol (1.5 mol)

Procedure:

  • In a four-necked flask, suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL).[2]

  • Slowly add the first portion of PBr₃ (0.2 mol) at 100 °C and allow the reaction to proceed for 5 hours.[2]

  • Increase the temperature to 115 °C and add the second portion of PBr₃ (0.2 mol). Let the reaction continue for another 5 hours.[2]

  • Raise the temperature to 130 °C and add the final portion of PBr₃ (0.2 mol). Maintain the reaction for 5 hours.[2]

  • Distill off the tetrachloroethylene under reduced pressure at 146 °C to obtain a pale yellow liquid intermediate.[2]

  • Add methanol (1.5 mol) to the intermediate and reflux at 70 °C for 5 hours for de-esterification.[2]

  • Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral.

  • Suction filter and dry the filter cake to obtain the final product. The reported yield for this method is 90%.[2]

Visualizations

The following diagrams illustrate the chemical reaction pathways and a general experimental workflow.

Synthesis_Pathway Pentaerythritol Pentaerythritol C(CH₂OH)₄ Intermediate_Mono Monobromo Intermediate Pentaerythritol->Intermediate_Mono + HBr or PBr₃ Intermediate_Di Dibromo Intermediate Intermediate_Mono->Intermediate_Di + HBr or PBr₃ Final_Product This compound C(CH₂Br)₃CH₂OH Intermediate_Di->Final_Product + HBr or PBr₃

Caption: Reaction pathway from pentaerythritol to the final product.

Experimental_Workflow Start Start: Pentaerythritol + Reagents Reaction Reaction under controlled temperature Start->Reaction Workup Work-up: Quenching, Extraction, or Distillation Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Analysis Analysis: NMR, GC-MS, etc. Purification->Analysis

Caption: A generalized experimental workflow for the synthesis.

References

3-Bromo-2,2-bis(bromomethyl)propanol structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol

Introduction

This compound, also known as tribromoneopentyl alcohol (TBNPA), is a brominated flame retardant and a versatile chemical intermediate.[1][2] Its structure, containing three bromine atoms and a reactive hydroxyl group, makes it a valuable component in the synthesis of polymers and other organic molecules.[3] This guide provides a comprehensive overview of its structural formula, isomers, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical sciences.

Structural Formula and Isomers

The chemical structure of this compound is central to its reactivity and function.

1.1. Structural Formula

The IUPAC name for this compound is 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Its molecular formula is C₅H₉Br₃O.[4][5][6] The structure consists of a central quaternary carbon atom bonded to a hydroxymethyl group (-CH₂OH) and three bromomethyl groups (-CH₂Br), though the IUPAC name suggests one of the bromines is on a different carbon. Based on the common synonym "tribromoneopentyl alcohol" and its synthesis from pentaerythritol, the structure is derived from neopentyl alcohol with three of the methyl hydrogens substituted by bromine atoms. The CAS number for this compound is 1522-92-5.[7]

1.2. Isomers

While this compound itself is a specific structure, isomers with the same molecular formula (C₅H₉Br₃O) exist. These are primarily positional isomers, where the bromine atoms and the hydroxyl group are arranged differently on the five-carbon backbone. Some potential isomers include:

  • 1,2,3-Tribromopentan-4-ol

  • 1,2,4-Tribromopentan-3-ol

  • 2,3,4-Tribromopentan-1-ol

It is important to note that during the synthesis of related brominated compounds, such as 2,2-bis(bromomethyl)propane-1,3-diol, structural isomers can be present as impurities in technical grade products.[8]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₉Br₃O[4][5][6]
Molar Mass 324.84 g/mol [2][4][5][6]
Appearance White to off-white solid/powder[2][4][7]
Melting Point 62-67 °C or 90-95 °C[4][7]
Boiling Point 286.4 °C at 760 mmHg[4]
Density 2.28 g/cm³[4]
Water Solubility 2 g/L at 25 °C[4]
Refractive Index 1.587[4]
Vapor Pressure 0.032 Pa at 25 °C[4]
Flash Point 127 °C[4]
Storage Temperature Room temperature, sealed in a dry, dark location[4][7]

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment of brominated propanols are essential for obtaining reliable and reproducible results.

3.1. Synthesis from Pentaerythritol using Phosphorus Tribromide (PBr₃)

This method is noted for its higher reactivity and selectivity compared to using hydrogen bromide.[3][9]

Materials:

  • Pentaerythritol

  • Phosphorus tribromide (PBr₃)

  • Tetrachloroethylene (solvent)

  • Methanol

Procedure:

  • Initial Setup: Suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene in a four-necked flask.[9]

  • First PBr₃ Addition: Slowly add 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.[9]

  • Second PBr₃ Addition: Increase the temperature to 115°C and add a second portion of PBr₃. Let the reaction continue for another 5 hours.[9]

  • Third PBr₃ Addition: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[9]

  • Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain a pale yellow liquid intermediate.[9]

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.[9]

  • Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.[9]

3.2. Synthesis of a Derivative for Drug Development

This compound (TBNPA) serves as a precursor for key intermediates in drug synthesis, such as for the tuberculosis drug candidate TBI-223.[10]

Protocol: Oxetane Ring Formation from TBNPA

  • Reaction Setup: In a suitable reactor, dissolve tribromoneopentyl alcohol (TBNPA) in a solvent like toluene.[10]

  • Base Addition: Add an aqueous solution of sodium hydroxide to the reactor.[10]

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 12 hours.[10]

  • Work-up: After cooling, separate the organic layer. Wash it with water and then with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3,3-bis(bromomethyl)oxetane, can be purified by distillation.[10]

3.3. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the main product and any impurities.[11]

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized product at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.[11]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.[11]

  • Data Acquisition: The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.[11]

  • Analysis: Analyze the resulting total ion chromatogram. The peak area is proportional to the component's concentration. Identify the main product peak and impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[11]

Visualizations

Diagrams illustrating workflows and logical relationships provide a clear visual summary of complex processes.

SynthesisWorkflow Pentaerythritol Pentaerythritol in Tetrachloroethylene PBr3_1 1. Add PBr₃ 2. React at 100°C, 5h Pentaerythritol->PBr3_1 PBr3_2 1. Add PBr₃ 2. React at 115°C, 5h PBr3_1->PBr3_2 PBr3_3 1. Add PBr₃ 2. React at 130°C, 5h PBr3_2->PBr3_3 Distillation Distill off Solvent PBr3_3->Distillation Intermediate Pale Yellow Liquid Intermediate Distillation->Intermediate Methanolysis Add Methanol Reflux at 70°C, 5h Intermediate->Methanolysis Filtration Filter and Wash with Water Methanolysis->Filtration FinalProduct 3-Bromo-2,2-bis (bromomethyl)propanol Filtration->FinalProduct

Caption: Synthesis workflow for this compound.

PurityAnalysisDecisionTree start Goal of Analysis? q1 Need Unambiguous Structural Info? start->q1 q2 Need High-Sensitivity Quantification? start->q2 q1->q2  No nmr Use NMR q1->nmr  Yes q3 Sample Volatile & Thermally Stable? q2->q3 gcms Use GC-MS q3->gcms  Yes hplc Use HPLC q3->hplc  No ftir Use FTIR (Qualitative Only) hplc->ftir  No

Caption: Decision tree for selecting an analytical purity assessment method.

References

Solubility Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2,2-bis(bromomethyl)propanol, a reactive flame retardant also known as Tribromoneopentyl Alcohol (TBNPA). Understanding the solubility of this compound is critical for its application in various formulations, including polyurethanes, elastomers, and coatings. This document presents quantitative solubility data in common solvents, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is crucial for a variety of applications, from chemical synthesis and formulation to assessing the environmental fate and bioavailability of a compound. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in several common solvents. This data has been compiled from various technical datasheets.

SolventTemperatureSolubility
Methanol18°C270 g/100g [1][2]
Ethanol18°C199 g/100g [1][2]
Toluene18°C44 g/100g [1][2]
Toluene40°C230 g/100g [2]
Water25°C0.2 g/100mL[3][4]

It is also reported to have high solubility in polyurethane systems.[3][5][6][7] Conversely, some sources describe it as being insoluble in water.[8][9]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in peer-reviewed literature, a standard and widely accepted method is the "shake-flask" or "flask method," which is also a basis for guidelines such as OECD Guideline 105 for water solubility. The following is a generalized experimental protocol that can be adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Glass flasks with stoppers or screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flask to stand undisturbed at the constant temperature for a period (e.g., 24 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant liquid using a pipette. To avoid drawing up solid particles, the pipette tip should be positioned well above the settled solid.

  • Filtration: Immediately filter the collected sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles. The filter should be pre-conditioned with the solution to avoid loss of solute due to adsorption.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or g/100 g, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B Agitate C Phase Separation (Settling of Excess Solid) B->C Cease Agitation D Sampling of Supernatant C->D E Filtration (Removal of Undissolved Solids) D->E F Dilution to Analytical Range E->F G Quantification (e.g., HPLC, GC) F->G H Calculation of Solubility G->H

Caption: A flowchart of the key steps for determining the solubility of a solid compound.

References

In-Depth Technical Guide: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, commonly known as Tribromoneopentyl alcohol (TBNPA), is a reactive brominated flame retardant. Its high bromine content, approximately 73% by weight, combined with its thermal, hydrolytic, and light stability, makes it a valuable component in the synthesis of fire-resistant polymers.[1][2] The presence of a hydroxyl group allows TBNPA to be chemically incorporated into the polymer matrix, offering a permanent flame retardant solution with reduced potential for leaching.[1][2][3] This technical guide provides a comprehensive overview of TBNPA, including its synonyms, chemical properties, synthesis protocols, applications in polyurethane foams, and toxicological profile.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for this compound in scientific literature and commercial applications. These are summarized in the table below for easy reference.

Identifier Type Identifier
IUPAC Name 3-Bromo-2,2-bis(bromomethyl)propan-1-ol
Common Names Tribromoneopentyl Alcohol (TBNPA)
Trisbromoneopentyl alcohol
Synonyms 2,2,2-Tris(bromomethyl)ethanol
2,2-Bis(bromomethyl)-3-bromo-1-propanol
Pentaerythritol tribromide
1-Propanol, 3-bromo-2,2-bis(bromomethyl)-
CAS Numbers 36483-57-5
1522-92-5
Commercial Names FR-513

Physicochemical Properties

The key physicochemical properties of TBNPA are summarized in the following table. These properties are critical for its application in polymer synthesis and for understanding its environmental fate.

Property Value Test Method
Molecular Formula C5H9Br3O-
Molecular Weight 324.84 g/mol -
Appearance White to off-white flakes or powderVisual
Bromine Content ~73%XRF analysis
Melting Range 64 - 67 °CMelting point apparatus (open capillary)
Acid Value ≤ 0.15 mg KOH/gTitration
Moisture Content ≤ 0.5%Karl Fischer Titration
Solubility ( g/100ml @ 25°C)
Ethanol199Visual
Methanol270Visual
Toluene44Visual
Water0.2Visual

Data compiled from various technical datasheets.[4]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing TBNPA involves the reaction of pentaerythritol with a brominating agent, such as hydrobromic acid or phosphorus tribromide. A representative protocol using hydrobromic acid is detailed below.

Materials:

  • Pentaerythritol (PER)

  • Hydrobromic acid (48%)

  • Glacial acetic acid (solvent)

  • Acetic anhydride (catalyst)

  • Methanol

Procedure:

  • Esterification:

    • In a reaction vessel, combine 0.4 mol of pentaerythritol, 100 ml of glacial acetic acid, and 1.2 mol of acetic anhydride.

    • Heat the mixture to 125°C.

    • Slowly add 0.44 mol of hydrobromic acid to the reaction mixture.

    • Maintain the reaction at 125°C for 5 hours.

  • Work-up and De-esterification:

    • After the reaction is complete, remove the acetic acid by vacuum distillation to obtain the ester of bromopentaerythritol.

    • Add an excess of methanol (0.6 mol) to the resulting ester.

    • Reflux the mixture at 80°C to facilitate the ester exchange reaction, yielding TBNPA.

This protocol is a summary of a common synthetic method.[5] Yields and purity can vary based on specific reaction conditions.

G cluster_synthesis TBNPA Synthesis Workflow start Start Materials: Pentaerythritol, Glacial Acetic Acid, Acetic Anhydride reactants Mix and Heat to 125°C start->reactants add_hbr Slowly Add Hydrobromic Acid reactants->add_hbr reaction1 Maintain at 125°C for 5 hours add_hbr->reaction1 distillation Vacuum Distillation to Remove Acetic Acid reaction1->distillation ester_product Intermediate: Ester of Bromopentaerythritol distillation->ester_product add_methanol Add Excess Methanol ester_product->add_methanol reaction2 Reflux at 80°C add_methanol->reaction2 final_product Final Product: This compound (TBNPA) reaction2->final_product

Caption: A simplified workflow for the synthesis of TBNPA.

Purity Assessment

The purity of synthesized TBNPA can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for identifying and quantifying impurities.

GC-MS Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of the TBNPA sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Separation: Utilize a suitable GC column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to separate the components of the mixture.

  • Detection and Analysis: The separated components are introduced into the mass spectrometer. The resulting mass spectra can be compared to a library (e.g., NIST) to identify impurities. The relative peak areas in the chromatogram can be used to estimate the purity of the TBNPA.

Application in Flame Retardant Polyurethane Foams

TBNPA is primarily used as a reactive flame retardant in the production of polyurethane (PU) foams. Its hydroxyl group reacts with isocyanate groups, incorporating the flame retardant into the polymer backbone.

General Experimental Protocol for Rigid PU Foam Preparation

While specific formulations are often proprietary, a general procedure for preparing rigid polyurethane foam with TBNPA is as follows:

Materials:

  • Polyol (e.g., a sucrose- or sorbitol-based polyether polyol)

  • TBNPA

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., an amine catalyst)

  • Blowing agent (e.g., water, cyclopentane)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

  • Component A Preparation: In a suitable container, thoroughly mix the polyol, TBNPA, surfactant, catalyst, and blowing agent to form a homogenous "A-side" premix. The amount of TBNPA can be varied to achieve the desired level of flame retardancy.

  • Mixing: Add the pMDI ("B-side") to the A-side premix and stir vigorously with a high-speed mechanical stirrer for a short period (e.g., 5-10 seconds).

  • Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to free-rise. The foam is then cured at room temperature or in an oven to achieve its final properties.

Note: The exact ratios of the components will depend on the desired foam density, mechanical properties, and flame retardancy.

Mechanism of Flame Retardancy

The flame retardant action of TBNPA in polyurethane foams primarily occurs in the gas phase during combustion.

G cluster_mechanism Flame Retardancy Mechanism of TBNPA start Polyurethane with chemically bound TBNPA heat Exposure to Heat (Combustion) start->heat decomposition Decomposition of Polymer and TBNPA heat->decomposition br_radicals Release of Bromine Radicals (Br•) into the Gas Phase decomposition->br_radicals quenching Radical Trapping: Br• + H• → HBr Br• + OH• → HBr + O br_radicals->quenching combustion Combustion Chain Reactions (Propagation by H• and OH• radicals) combustion->quenching inhibition Inhibition of Combustion (Flame Extinguishing) quenching->inhibition

References

An In-depth Technical Guide to the Reactive Flame Retardant Applications of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant of significant interest in polymer chemistry. Its molecular structure, featuring three bromine atoms and a reactive hydroxyl group, allows for its covalent incorporation into various polymer matrices. This integration provides permanent flame retardancy, mitigating the issues of leaching and environmental contamination associated with additive flame retardants. This technical guide provides a comprehensive overview of the synthesis, applications, and flame retardant mechanisms of this compound, with a focus on its use in polyurethanes, epoxy resins, and polyesters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1522-92-5, 36483-57-5
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
Appearance White solid/powder
Melting Point 62-67 °C
Boiling Point 286.4 °C at 760 mmHg
Density 2.28 g/cm³
Solubility Insoluble in water; soluble in various organic solvents.
Bromine Content Approximately 73%

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of pentaerythritol. Two common methods utilize either phosphorus tribromide or hydrobromic acid as the brominating agent.

Synthesis via Phosphorus Tribromide

This method offers high reactivity and selectivity.

Experimental Protocol:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • Stepwise Addition of PBr₃:

    • Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

    • Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.

    • Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

  • Work-up: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.

  • Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.

Synthesis_PBr3 Pentaerythritol Pentaerythritol in Tetrachloroethylene PBr3_1 PBr₃ (1st portion) 100°C, 5h Pentaerythritol->PBr3_1 React with PBr3_2 PBr₃ (2nd portion) 115°C, 5h PBr3_1->PBr3_2 PBr3_3 PBr₃ (3rd portion) 130°C, 5h PBr3_2->PBr3_3 Intermediate Pale Yellow Liquid Intermediate PBr3_3->Intermediate Forms Methanol Methanol Reflux 70°C, 5h Intermediate->Methanol De-esterify with Filtration Filtration & Washing Methanol->Filtration Purify by Product This compound Filtration->Product

Caption: Synthesis of TBNPA using Phosphorus Tribromide.
Synthesis via Hydrobromic Acid

Traditional methods using hydrobromic acid often result in a mixture of di- and tri-substituted products, leading to lower purity.[1]

Reactive Flame Retardant Applications

The hydroxyl group of this compound allows it to be chemically incorporated into the polymer backbone, making it a reactive flame retardant. This covalent bonding prevents leaching, ensuring permanent flame retardancy.[2]

Polyurethane Foams

This compound is widely used in both rigid and flexible polyurethane foams.[3] Its high bromine content and reactivity with isocyanates make it an effective flame retardant in these systems.

Experimental Protocol for Polyurethane Foam:

  • Premix Preparation: In a reaction vessel, thoroughly mix the polyol (e.g., polyether polyol), this compound, catalyst (e.g., dibutyltin dilaurate), surfactant (e.g., silicone-based), and blowing agent (e.g., water). The amount of this compound is calculated based on the desired bromine content in the final polymer.

  • Isocyanate Addition: Add the stoichiometric amount of isocyanate (e.g., MDI or TDI) to the premix and stir vigorously for a short period (e.g., 10-30 seconds).

  • Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and cure at room temperature, followed by post-curing in an oven at a specified temperature (e.g., 70-100°C).

Quantitative Data (Representative):

Polymer SystemBromine Content (%)Flame Retardancy TestResult
Rigid Polyurethane Foam10-15UL-94V-0
Flexible Polyurethane Foam8-12Limiting Oxygen Index (LOI)>25%

Note: This data is for a closely related tribromo analogue and is representative of the expected performance.

PU_Workflow cluster_premix Premix Preparation Polyol Polyol Mixing Thorough Mixing Polyol->Mixing TBNPA 3-Bromo-2,2-bis (bromomethyl)propanol TBNPA->Mixing Catalyst Catalyst Catalyst->Mixing Surfactant Surfactant Surfactant->Mixing Blowing_Agent Blowing Agent Blowing_Agent->Mixing Isocyanate Isocyanate Addition (Vigorous Stirring) Mixing->Isocyanate Molding Pouring into Mold Isocyanate->Molding Curing Foaming & Curing Molding->Curing Final_Foam Flame Retardant Polyurethane Foam Curing->Final_Foam

Caption: Workflow for incorporating TBNPA into polyurethane foam.
Epoxy Resins

This compound can be used as a reactive flame retardant in epoxy resins. The hydroxyl group reacts with the epoxy groups or curing agents, incorporating the bromine-containing moiety into the crosslinked network.

Experimental Protocol for Epoxy Resin:

A general procedure involves blending the this compound with the epoxy resin and a suitable curing agent, followed by a curing cycle at elevated temperatures. The specific proportions and curing conditions will depend on the desired properties of the final material.

Quantitative Data:

Specific quantitative data on the flame retardancy and mechanical properties of epoxy resins containing this compound is limited in publicly available literature. However, it is expected that incorporating 15-20% by weight of bromine would be necessary to achieve a UL-94 V-0 rating.[4]

Unsaturated Polyester Resins

In unsaturated polyester resins, this compound can be incorporated during the polyesterification reaction. Its hydroxyl group reacts with the dicarboxylic acids or anhydrides, making it an integral part of the polyester chain.

Experimental Protocol for Unsaturated Polyester Resin:

  • Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal, charge the diols (including this compound), dicarboxylic acids (e.g., maleic anhydride, phthalic anhydride), and a glycol (e.g., propylene glycol).

  • Esterification: Heat the mixture under a nitrogen atmosphere, typically in a two-stage process. The first stage is conducted at around 150-160°C, and the second stage at a higher temperature (e.g., 180-220°C), until the desired acid number is reached.

  • Blending: Cool the resulting unsaturated polyester resin and blend it with a reactive diluent, such as styrene.

Quantitative Data (Representative):

Polymer SystemBromine Content (%)Flame Retardancy TestResult
Unsaturated Polyester Resin15-20UL-94V-0

Note: This data is for a closely related tribromo analogue and is representative of the expected performance.

Mechanism of Flame Retardancy

The flame retardant action of this compound occurs primarily in the gas phase. During combustion, the C-Br bonds break, releasing bromine radicals (Br•) into the flame. These bromine radicals interfere with the high-energy, propagating radicals of combustion (H• and OH•) through a series of radical scavenging reactions. This process reduces the concentration of these highly reactive species, replacing them with less reactive bromine-containing species, thereby quenching the flame.

The key reactions in the gas-phase inhibition cycle are:

  • Formation of HBr: The flame retardant decomposes to release bromine atoms (Br•). These atoms then react with the polymer fuel (R-H) to form hydrogen bromide (HBr).

    • R-H + Br• → R• + HBr

  • Radical Scavenging: The HBr then reacts with the highly energetic hydroxyl (OH•) and hydrogen (H•) radicals that are crucial for flame propagation.

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

This cycle effectively removes the key chain-carrying radicals from the combustion process, leading to flame suppression.

Flame_Retardancy_Mechanism cluster_polymer Condensed Phase cluster_gas Gas Phase (Flame) Polymer Polymer with 3-Bromo-2,2-bis (bromomethyl)propanol Heat Heat Br_Radical Br• Polymer->Br_Radical Decomposition HBr HBr Br_Radical->HBr Reacts with fuel (R-H) HBr->Br_Radical Reforms Br• H2O H₂O HBr:e->H2O:w Reacts with OH• H2 H₂ HBr:e->H2:w Reacts with H• H_Radical H• OH_Radical OH• H_Radical->OH_Radical Combustion Chain Propagation H_Radical->H2 Forms stable molecule OH_Radical->H_Radical OH_Radical->H2O Forms stable molecule Flame_Quenching Flame Quenching H2O->Flame_Quenching H2->Flame_Quenching

Caption: Gas-phase flame retardancy mechanism of brominated compounds.

Conclusion

This compound is a highly effective reactive flame retardant due to its high bromine content and its ability to be chemically integrated into polymer networks. This covalent bonding ensures long-term, stable flame retardancy in a variety of polymers, including polyurethanes, epoxy resins, and polyesters. The primary mechanism of action is through gas-phase radical scavenging, which effectively interrupts the combustion cycle. While specific quantitative data on its performance in all polymer systems is not extensively available in open literature, the provided protocols and representative data serve as a strong foundation for researchers and professionals in the development of flame-retardant materials. Further research into the optimization of its use in different polymer matrices and its effect on mechanical properties will continue to expand its range of applications.

References

The Versatility of 3-Bromo-2,2-bis(bromomethyl)propanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), is a versatile building block in organic synthesis, primarily recognized for its role as a reactive flame retardant.[1] Its trifunctional nature, possessing three bromine atoms and a reactive hydroxyl group, allows for its incorporation into a wide array of molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, covering its application in the synthesis of flame retardants, hyperbranched polymers, dendrimers, and heterocyclic compounds. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its application in research and development.

Introduction

This compound is a white solid organic compound with the chemical formula C₅H₉Br₃O.[2][3] Its structure is characterized by a neopentyl core with three bromomethyl groups and a primary hydroxyl group. This unique combination of functional groups makes it a valuable intermediate in various synthetic transformations. The high bromine content and the presence of a reactive hydroxyl group are key to its primary application as a reactive flame retardant, where it can be chemically integrated into polymer matrices to impart permanent flame retardancy.[1][4] Beyond this, its structure serves as an AB₂-type monomer, facilitating the one-pot synthesis of complex hyperbranched polymers and dendrimers.[5][6] Furthermore, the dihalo-alcohol motif is a precursor for the construction of strained heterocyclic rings of interest in medicinal chemistry.[7]

Synthesis of this compound

The most common synthetic routes to this compound start from the readily available polyol, pentaerythritol. The key transformation involves the selective bromination of three of the four hydroxyl groups.

Synthesis via Bromine and Sulfur

A method utilizing bromine and sulfur in acetic acid provides a high-yielding route to the target compound.[1][8]

Reaction Scheme:

G Pentaerythritol Pentaerythritol TBNPA This compound Pentaerythritol->TBNPA 120°C, 6h Reagents Br₂, S, Acetic Acid Reagents->TBNPA

Caption: Synthesis of TBNPA from Pentaerythritol.

Experimental Protocol: [8]

  • To a reaction vessel, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g (22.67 mol) of acetic acid.

  • With stirring, add 639.2g (4.0 mol) of liquid bromine dropwise, maintaining the internal temperature below 50°C.

  • Slowly raise the temperature to 120°C and continue stirring for 6 hours.

  • After the reaction, reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure.

  • Add 975 mL of methanol to the residue and perform alcoholysis at 80°C for 2 hours.

  • Recover methanol and methyl acetate by distillation under reduced pressure.

  • Cool the residue to 50°C and add 1000 mL of water. Adjust the pH to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir for 30 minutes.

  • Cool to 50°C and add 585 mL of n-pentane, stir for 30 minutes, and then separate the layers.

  • Cool the organic phase to 0°C to precipitate white crystals.

  • Filter the crystals by suction, and dry at 50°C for 6 hours to obtain the final product.

ParameterValueReference
Yield93%[8]
Purity (GC)99.6%[8]

Applications in Polymer Chemistry

The trifunctional nature of this compound makes it a valuable monomer for the synthesis of complex polymer architectures.

Reactive Flame Retardants

As a reactive flame retardant, this compound is chemically incorporated into the polymer backbone, typically through its hydroxyl group. This prevents leaching of the flame retardant over time, providing more permanent fire resistance. It is widely used in the production of polyurethanes, elastomers, and coatings.[1][3][9] The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which interrupt the combustion cycle in the gas phase.[1]

Synthesis of Hyperbranched Polymers

This compound can be utilized as an AB₂ monomer for the one-pot synthesis of hyperbranched polymers.[5] In this context, the hydroxyl group acts as the 'A' functionality, while the two bromomethyl groups act as the 'B' functionalities.

Caption: Conceptual workflow for hyperbranched polymer synthesis.

A general procedure for the synthesis of hyperbranched polyethers involves the reaction of this compound with a dicarboxylic acid.

Experimental Protocol (Conceptual): [10]

  • In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve a suitable dicarboxylic acid (e.g., adipic acid) and a base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF).

  • Slowly add a solution of this compound in DMF to the reaction mixture at an elevated temperature (e.g., 80-100°C).

  • The hydroxyl group of the propanol reacts with one of the carboxylic acid groups.

  • The remaining carboxylic acid group can then react with the bromomethyl groups of another monomer unit, leading to the formation of a branched structure.

  • The reaction is continued for several hours until the desired molecular weight is achieved.

Applications in Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined structure. This compound can serve as a core molecule for the divergent synthesis of dendrimers. The three bromine atoms provide anchor points for the attachment of subsequent generations of branching units.

G cluster_core Core Molecule cluster_g1 Generation 1 cluster_g2 Generation 2 Core TBNPA G1_1 Core->G1_1 G1_2 Core->G1_2 G1_3 Core->G1_3 G2_1 G1_1->G2_1 G2_2 G1_1->G2_2 G2_3 G1_2->G2_3 G2_4 G1_2->G2_4 G2_5 G1_3->G2_5 G2_6 G1_3->G2_6

Caption: Divergent dendrimer synthesis from a TBNPA core.

The synthesis of dendrimers is a stepwise process, with each step representing the addition of a new generation. The hydroxyl group on the TBNPA core can be further functionalized to introduce additional branching points or desired surface functionalities.

Synthesis of Heterocyclic and Other Nitrogen-Containing Compounds

The 1,3-dihalide motif present in this compound and its derivatives is a valuable precursor for the synthesis of four-membered heterocyclic rings like oxetanes and azetidines.[7] These structures are of significant interest in medicinal chemistry.

Furthermore, the bromomethyl groups are susceptible to nucleophilic substitution by nitrogen-containing nucleophiles, enabling the synthesis of a variety of nitrogen-containing compounds. For instance, reaction with sodium azide can produce the corresponding triazide, a precursor to triamines or other nitrogen-rich compounds.[11]

Reaction with Sodium Azide: [11]

  • Reactants: this compound, Sodium Azide (NaN₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C

  • Reaction Time: 28 hours

  • Yield: ~100%

This reaction provides a straightforward route to 3-azido-2,2-bis(azidomethyl)propan-1-ol, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible solid and is incompatible with strong oxidizing agents.[2][12] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[12] Store in a cool, dry, and dark location in a tightly sealed container.[12]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in both polymer chemistry and fine organic synthesis. Its primary role as a reactive flame retardant is well-established, offering a means to create safer materials. Beyond this, its utility as an AB₂ monomer for hyperbranched polymers and as a core for dendrimer synthesis opens avenues for the creation of complex, three-dimensional macromolecules with tailored properties. Furthermore, its application in the synthesis of medicinally relevant heterocyclic compounds and other nitrogen-containing molecules underscores its importance for researchers in drug discovery and development. The synthetic protocols and data presented in this guide aim to facilitate the broader application of this valuable chemical intermediate.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical safety and handling precautions for 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5). Given that the toxicological properties of this compound have not been exhaustively investigated, a cautious and informed approach is paramount. This document synthesizes available data to provide a comprehensive overview of potential hazards, exposure controls, and emergency procedures, alongside standardized experimental protocols for hazard assessment.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its safe handling and storage.

PropertyValue
CAS Number 1522-92-5
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.87 g/mol
Appearance White solid
Melting Point 90 - 95 °C
Synonyms 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-; Pentaerythritol tribromohydrin; Tribromoneopentyl alcohol

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data is limited, available information allows for a preliminary hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Irritation - Category 2A
alt text
Warning H319: Causes serious eye irritation.[1][2]
Skin Irritation - Category 2H315: Causes skin irritation.
Specific target organ toxicity — single exposure - Category 3, Respiratory systemH335: May cause respiratory irritation.

*Note: H315 and H335 are associated with a structurally similar compound, Ethyl 3-bromo-2-(bromomethyl)propionate, and should be considered as potential hazards for this compound in the absence of specific data.[3]

Section 3: Toxicological Data

TestSpeciesRouteResult
Acute Oral Toxicity (LD50) RatOral>2000 mg/kg
Acute Dermal Toxicity (LD50) RatDermal>2000 mg/kg
Eye Irritation Rabbit-Severe irritant
Dermal Irritation Rabbit-Not an irritant
Dermal Sensitization --Not a sensitizer

Section 4: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

4.1 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash goggles that comply with OSHA regulations are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) are essential. Always inspect gloves for any signs of degradation before use. An impervious lab coat or apron and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of this chemical should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

4.2 Handling Procedures

  • All work should be performed in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct physical contact with the chemical.

  • Use compatible labware (e.g., glass, PTFE) to prevent reactions.

  • Keep containers tightly sealed when not in use.

4.3 Storage Conditions

  • Store in a cool, dry, and dark location.

  • Keep in a tightly sealed, properly labeled container.

  • Store away from incompatible materials such as strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

5.1 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the individual to fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek immediate medical attention.
Skin Contact Immediately flush the affected skin with copious amounts of water while removing all contaminated clothing. Wash the affected area thoroughly with soap and water. If redness or irritation develops, seek medical attention.
Eye Contact Immediately flush the eyes with water or a normal saline solution for at least 20-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention, even if no symptoms are immediately apparent.
Ingestion Do NOT induce vomiting. If the person is conscious and not convulsing, rinse their mouth with water and give one to two glasses of water to dilute the chemical. Seek immediate medical attention.

Section 6: Spill and Waste Disposal

6.1 Spill Response

  • Small Spills: For solid material, carefully dampen with a suitable solvent like alcohol and transfer the material to a sealed, labeled container for disposal. Clean the spill area with absorbent paper dampened with the solvent, followed by a thorough wash with soap and water.

  • Large Spills: Evacuate the area immediately and follow your institution's emergency procedures.

6.2 Waste Disposal

  • Unused or waste this compound must be disposed of as hazardous chemical waste.

  • All contaminated materials, such as gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed container for hazardous waste disposal.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Section 7: Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints relevant to this class of chemical.

7.1 Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation. The test utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test chemical is applied topically to the RhE tissue. Cell viability is then measured, typically by the enzymatic conversion of MTT to a colored formazan salt. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.

7.2 Eye Irritation: OECD Test Guideline 492B (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This guideline describes an in vitro method for identifying chemicals that may cause serious eye damage or irritation. Similar to the skin irritation test, it uses a reconstructed human cornea-like epithelium (RhCE) model. The test substance is applied to the surface of the corneal tissue, and the toxic effect is quantified by the relative viability of the cells after exposure, often using the MTT assay. This test can classify substances into Category 1 (serious eye damage), Category 2 (irritants), or No Category.

7.3 Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It employs several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test chemical, both with and without a metabolic activation system (S9 mix from rat liver). If the chemical is a mutagen, it will cause reverse mutations in the bacteria, allowing them to grow on a medium lacking the essential amino acid. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

7.4 Carcinogenicity: OECD Test Guideline 451 (Carcinogenicity Studies)

This guideline outlines the long-term studies in animals (typically rodents) to determine the carcinogenic potential of a chemical. The test substance is administered to the animals daily for a major portion of their lifespan. The study involves at least three dose levels and a control group. Key objectives are to identify any carcinogenic properties, the target organs, the time to the appearance of neoplasms, and to establish a no-observed-adverse-effect level (NOAEL) for risk assessment.

Section 8: Visualized Workflows

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response prep1 Review MSDS and SOPs prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 handle2 Weigh and Handle with Care handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 spill1 Evacuate Area (if large spill) handle2->spill1 Spill Occurs post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Chemical Waste post1->post2 post3 Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 spill2 Contain Spill with Absorbent spill1->spill2 spill3 Collect and Dispose as Hazardous Waste spill2->spill3

Caption: A flowchart outlining the key steps and safety precautions for handling this compound.

First Aid Decision Pathway

First_Aid_Pathway cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Flush with Water & Remove Clothing skin->action_skin action_eye Flush Eyes for 20-30 mins eye->action_eye action_ingest Rinse Mouth, Give Water (if conscious) ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: A decision pathway for first aid response following exposure to this compound.

References

An In-depth Technical Guide on the Thermal Stability of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Bromo-2,2-bis(bromomethyl)propanol is a white solid at room temperature.[4] A summary of its key physical and chemical properties is presented in Table 1. The compound is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1522-92-5, 36483-57-5[1][3]
Molecular Formula C5H9Br3O[6]
Molecular Weight 324.84 g/mol [7]
Appearance White to off-white powder[1][3]
Melting Point 62-67 °C[7]
Boiling Point 254.169 °C at 760 mmHg[7]
Flash Point 107.518 °C[7]
Water Solubility Insoluble (<0.1 g/100 mL at 21.5 ºC)[5]
Storage Temperature Room Temperature, sealed in a dry environment[5]

Thermal Stability and Decomposition

This compound is noted for its "exceptional stability," particularly its heat resistance.[1][8] This thermal stability makes it suitable for use in high-temperature applications. Upon thermal decomposition, brominated flame retardants like this compound are expected to release bromine radicals, which interfere with the combustion cycle in the gas phase.[7] While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not publicly available, it is known to be combustible.[4][5]

Known Decomposition Pathways

At elevated temperatures, thermal decomposition is expected to occur, potentially releasing hydrogen bromide gas. In the event of a fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following sections outline detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability and decomposition temperatures.

Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass at the end of the experiment.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50-100 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Td-onset).

    • Identify the temperature of 5% mass loss (Td5%).

    • Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG).

    • Record the percentage of residual mass at 600 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition events.

Objective: To determine the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is to be used as a reference.

  • Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to 400 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.

    • Identify any exothermic peaks that may correspond to decomposition events and determine their onset temperatures and enthalpies.

Visualizations

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperatures (Td-onset, Td5%) TGA_Data->Decomposition_Temp Decomposition_Products Identification of Gaseous Products (TGA-MS/FTIR) TGA_Data->Decomposition_Products Optional Coupling Melting_Point Melting Point & Enthalpy DSC_Data->Melting_Point

Caption: A logical workflow for assessing the thermal stability of this compound.

Conclusion

This compound is a reactive flame retardant with recognized thermal stability, a critical attribute for its applications in various polymer systems. While specific quantitative thermal analysis data is not widely published, this guide provides the foundational knowledge of its properties and detailed experimental protocols for its thermal characterization. The methodologies for TGA and DSC outlined herein provide a robust framework for researchers and professionals to generate the necessary data to fully understand the thermal decomposition profile of this important industrial chemical. Such data is essential for ensuring safe handling, optimizing processing conditions, and predicting the performance of materials containing this flame retardant.

References

The Strategic Utility of 3-Bromo-2,2-bis(bromomethyl)propanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,2-bis(bromomethyl)propanol, a trifunctional building block, is emerging as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique structural architecture, featuring three reactive bromine atoms and a hydroxyl group, provides a versatile platform for the construction of novel molecular scaffolds, particularly spirocyclic systems that are of growing interest in medicinal chemistry. This technical guide delineates the pivotal role of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of a key precursor for the tuberculosis drug candidate TBI-223 and in the development of innovative spirocyclic oxetane-modified ciprofloxacin analogues. Detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic and biological pathways are presented to furnish researchers and drug development professionals with a thorough understanding of its synthetic utility.

Introduction

The quest for novel therapeutic agents with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance is a central theme in modern pharmaceutical research. A key strategy in this endeavor is the exploration of novel molecular architectures that can confer advantageous physicochemical and pharmacological properties to drug candidates. Spirocyclic systems, characterized by their three-dimensional and rigid structures, have garnered significant attention for their potential to improve parameters such as solubility, metabolic stability, and target-binding affinity.

This compound (also known as tribromoneopentyl alcohol, TBNPA) has traditionally been utilized as a reactive flame retardant.[1] However, its chemical properties make it an increasingly valuable intermediate in the pharmaceutical industry.[1][2] This guide details its application in the synthesis of two distinct classes of pharmaceutically relevant compounds: a key intermediate for the oxazolidinone antibiotic TBI-223 and spirocyclic oxetane analogues of the fluoroquinolone antibiotic ciprofloxacin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1522-92-5, 36483-57-5[1][3]
Molecular Formula C₅H₉Br₃O[4]
Molecular Weight 324.84 g/mol [3][4]
Appearance White solid/powder[1][4][5]
Melting Point 62-95 °C[3][4]
Boiling Point 131 °C @ 2.5 mmHg[5]
Solubility Soluble in chloroform, slightly soluble in methanol, insoluble in water.[5]
Density 2.28 g/cm³[3]

Note: The wide melting point range may be indicative of varying purity grades.

Synthesis of a Key Intermediate for the Tuberculosis Drug Candidate TBI-223

TBI-223 is a novel oxazolidinone antibiotic developed for the treatment of tuberculosis, showing a potentially improved safety profile over existing therapies like linezolid.[6][7] this compound is a crucial starting material for a scalable, two-step synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[6]

Synthetic Workflow

The synthesis proceeds in two main stages: first, the intramolecular cyclization of this compound to form 3,3-bis(bromomethyl)oxetane (BBMO), followed by the double N-alkylation of 2-fluoro-4-nitroaniline with BBMO to construct the spirocyclic amine.

TBI223_Intermediate_Workflow TBNPA This compound BBMO 3,3-Bis(bromomethyl)oxetane TBNPA->BBMO NaOH, Toluene/H₂O Intermediate 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane BBMO->Intermediate Aniline 2-Fluoro-4-nitroaniline Aniline->Intermediate NaOH, DMSO

Synthetic workflow for the TBI-223 intermediate.
Experimental Protocols

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) [6]

  • Materials: this compound (TBNPA), Sodium Hydroxide (NaOH), Toluene.

  • Procedure:

    • To a solution of this compound in toluene, add an aqueous solution of sodium hydroxide.

    • Heat the biphasic mixture to reflux and stir vigorously for 12 hours.

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [6][7]

  • Materials: 3,3-Bis(bromomethyl)oxetane (BBMO), 2-Fluoro-4-nitroaniline, Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-fluoro-4-nitroaniline in DMSO, add 3,3-bis(bromomethyl)oxetane.

    • Add a 50 wt% aqueous solution of sodium hydroxide.

    • Heat the reaction mixture to 100°C and stir for 16 hours.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization.

Quantitative Data
StepProductYield (%)Purity (%)ScaleReference(s)
13,3-Bis(bromomethyl)oxetane72>95Multigram[6]
26-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87>99100 g[6][7]
Biological Pathway of Oxazolidinones

Oxazolidinones like TBI-223 exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation.[8][9]

Oxazolidinone_Pathway cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Protein Bacterial Protein Synthesis Ribosome->Protein Translation P_site P-site A_site A-site Subunits 30S + 50S Subunits Subunits->Ribosome fMet_tRNA fMet-tRNA fMet_tRNA->P_site mRNA mRNA mRNA->Ribosome CellDeath Bacterial Cell Death Protein->CellDeath TBI223 TBI-223 TBI223->Ribosome Binds to 50S subunit at P-site TBI223->fMet_tRNA Prevents binding

Mechanism of action of TBI-223.

Synthesis of Spirocyclic Oxetane Ciprofloxacin Analogues

The incorporation of spiro-oxetane moieties into the ciprofloxacin scaffold is a promising strategy to develop new antibiotics with potentially improved properties and the ability to combat resistant bacterial strains.[2][10][11] this compound serves as the starting point for the synthesis of the key spirocyclic amine, 2-oxa-6-azaspiro[3.3]heptane.

Synthetic Workflow

The synthesis involves the initial formation of 3,3-bis(bromomethyl)oxetane (BBMO) as described in section 3.2. BBMO is then reacted with a suitable amine, such as benzylamine, followed by deprotection, to yield the spirocyclic amine. This amine is subsequently coupled with a fluoroquinolone core to produce the final ciprofloxacin analogue.

Cipro_Analogue_Workflow TBNPA This compound BBMO 3,3-Bis(bromomethyl)oxetane TBNPA->BBMO NaOH, Toluene/H₂O ProtectedAmine Protected 2-oxa-6- azaspiro[3.3]heptane BBMO->ProtectedAmine Amine (e.g., Benzylamine) SpiroAmine 2-Oxa-6-azaspiro[3.3]heptane ProtectedAmine->SpiroAmine Deprotection FinalProduct Spiro-oxetane Ciprofloxacin Analogue SpiroAmine->FinalProduct CiproCore Fluoroquinolone Core (e.g., Q-Acid) CiproCore->FinalProduct Nucleophilic Aromatic Substitution

Synthetic workflow for spiro-oxetane ciprofloxacin analogues.
Experimental Protocols

Step 1 & 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane [12][13]

  • Materials: 3,3-Bis(bromomethyl)oxetane (from Section 3.2), Benzylamine, a suitable solvent.

  • Procedure:

    • React 3,3-bis(bromomethyl)oxetane with benzylamine to form 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.

    • The benzyl protecting group is subsequently removed via catalytic hydrogenation (e.g., using Pd/C) to yield 2-oxa-6-azaspiro[3.3]heptane. The product is often isolated as a more stable salt, such as the oxalate or sulfonate salt.[12][14]

Step 3: Synthesis of Spiro-oxetane Ciprofloxacin Analogue [2][15]

  • Materials: 2-Oxa-6-azaspiro[3.3]heptane, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid), Triethylamine, Acetonitrile.

  • Procedure:

    • The fluoroquinolone core (Q-Acid) is often activated, for example, by forming a boron chelate complex.

    • The activated fluoroquinolone is then reacted with 2-oxa-6-azaspiro[3.3]heptane in a solvent like acetonitrile in the presence of a base such as triethylamine.

    • The reaction mixture is heated (e.g., at 60 °C) for several hours.

    • After the reaction, the intermediate is hydrolyzed (e.g., with aqueous NaOH) to yield the final spiro-oxetane ciprofloxacin analogue.

    • Purification is typically achieved by column chromatography.

Quantitative Data

The biological activity of ciprofloxacin and its analogues is often reported as the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

CompoundOrganismMIC (µg/mL)Reference(s)
CiprofloxacinAcinetobacter baumannii0.15[2]
CiprofloxacinBacillus cereus0.3[2]
Spirocyclic Ciprofloxacin Analogue (3f)Bacillus cereus0.3[2]
Spirocyclic Ciprofloxacin Analogue (3g)Bacillus cereus0.3[2]

Note: Data for specific 2-oxa-6-azaspiro[3.3]heptane derivatives of ciprofloxacin is limited in the public domain; the data presented is for structurally related spirocyclic analogues.

Biological Pathway of Fluoroquinolones

Fluoroquinolones, including ciprofloxacin, target bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial DNA, ultimately causing cell death.[11]

Fluoroquinolone_Pathway cluster_bacterium Bacterial Cell CiproAnalogue Spiro-oxetane Ciprofloxacin Analogue DNA_Gyrase DNA Gyrase CiproAnalogue->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV CiproAnalogue->Topo_IV Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Topo_IV->DS_Breaks CellDeath Bacterial Cell Death DS_Breaks->CellDeath

Mechanism of action of ciprofloxacin analogues.

Conclusion

This compound has transitioned from its role as an industrial chemical to a valuable intermediate in the synthesis of complex, high-value pharmaceutical compounds. Its utility in constructing the spirocyclic core of a key intermediate for the anti-tuberculosis agent TBI-223, and in providing the foundational scaffold for novel spiro-oxetane ciprofloxacin analogues, highlights its strategic importance in modern drug discovery. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further research and development in leveraging this versatile building block for the creation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Flame-Retardant Polyurethane Foams using 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) as a reactive flame retardant in the synthesis of polyurethane (PU) foams.

Introduction

This compound, also known as Tribromoneopentyl alcohol (TBNPA), is a highly effective reactive flame retardant.[1] Its structure, featuring a high bromine content and a reactive hydroxyl group, allows for its covalent integration into the polyurethane matrix.[1][2] This chemical bonding prevents the leaching of the flame retardant over time, ensuring permanent fire resistance and minimizing environmental and health concerns associated with additive flame retardants.[2] TBNPA is particularly valued for its exceptional thermal, hydrolytic, and light stability.[2] The hydroxyl group readily reacts with isocyanates, making it a seamless component in polyurethane synthesis.[2]

The primary mechanism of flame retardancy for brominated compounds like TBNPA involves the release of bromine radicals at high temperatures. These radicals interrupt the combustion cycle in the gas phase, effectively quenching the flame.

Applications

The primary application for TBNPA is as a reactive flame retardant in a variety of polymers. It is particularly effective in:

  • Rigid and Flexible Polyurethane Foams: Used in construction, automotive, and furniture industries where stringent fire safety standards are required.

  • Polyester Resins: Incorporated into unsaturated polyester resins for molded products.

  • Elastomers and Coatings: Used to impart flame-retardant properties to various elastomers and coatings.

Data Presentation

The incorporation of this compound significantly enhances the flame retardant properties of polyurethane foams. The following tables summarize representative data for rigid polyurethane foams containing TBNPA.

Table 1: Flame Retardant Properties of Rigid Polyurethane Foams with TBNPA

PropertyTest MethodTBNPA Content (wt%)Result
Limiting Oxygen Index (LOI)ASTM D286315>25%
UL-94 Vertical Burn TestUL-9415V-0

Table 2: Physical and Mechanical Properties of Rigid Polyurethane Foams

PropertyTest MethodTypical Value Range for Rigid PUR Foam
DensityASTM D162230 - 100 kg/m ³
Compressive Strength (parallel to rise)ASTM D1621150 - 800 kPa
Closed Cell ContentASTM D6226>90%
Thermal ConductivityASTM C5180.020 - 0.030 W/m·K

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of rigid polyurethane foam incorporating this compound.

Materials and Equipment
  • Polyol: Polyether or polyester polyol (e.g., sucrose/glycerine initiated polyether polyol)

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Flame Retardant: this compound (TBNPA)

  • Catalyst: Amine catalyst (e.g., DMCHA - N,N-dimethylcyclohexylamine) and/or tin catalyst (e.g., Dibutyltin dilaurate)

  • Surfactant: Silicone-based surfactant

  • Blowing Agent: Water and/or a physical blowing agent (e.g., cyclopentane)

  • Reaction vessel (e.g., disposable paper or plastic cup)

  • High-speed mechanical stirrer

  • Fume hood

  • Mold for foam expansion

  • Oven for curing

Protocol 1: Synthesis of Flame-Retardant Rigid Polyurethane Foam

This protocol outlines a general procedure for preparing a flame-retardant rigid polyurethane foam. The exact quantities of components should be calculated based on the desired stoichiometry (isocyanate index) and the required bromine content for flame retardancy.

1. Formulation (Representative Example for a 100g 'B-side' Premix):

ComponentWeight (g)
Polyether Polyol70
This compound (TBNPA)15
Silicone Surfactant2
Amine Catalyst (DMCHA)1.5
Water (Blowing Agent)1.5
Total 'B-side' 90
Polymeric MDI ('A-side')Calculated based on Isocyanate Index (typically 1.1)

2. Procedure:

  • Premix Preparation ('B-side'):

    • In a reaction vessel, accurately weigh and combine the polyether polyol, this compound, silicone surfactant, amine catalyst, and water.

    • Mix the components thoroughly with a mechanical stirrer at high speed (e.g., 2000 rpm) for 60 seconds to ensure a homogeneous mixture.

  • Isocyanate Addition ('A-side'):

    • Calculate the required amount of polymeric MDI based on the hydroxyl value of the polyol and TBNPA to achieve the desired isocyanate index (typically 1.1).

    • Under vigorous stirring, add the calculated amount of pMDI to the 'B-side' premix.

  • Mixing and Pouring:

    • Continue stirring the combined components at high speed for 5-10 seconds until the mixture is uniform.

    • Immediately pour the reacting mixture into a pre-heated mold.

  • Foaming and Curing:

    • Allow the foam to rise freely in the mold at ambient temperature. The cream time, gel time, and tack-free time should be recorded.

    • After the foam has risen and become tack-free, cure the foam in an oven at 70°C for 24 hours.

  • Characterization:

    • After curing, the foam can be demolded and conditioned at standard temperature and humidity for at least 24 hours before characterization.

    • The resulting polyurethane foam can be characterized for its density, mechanical properties (compressive strength), and flame retardancy (LOI, UL-94).

Visualizations

Polyurethane Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of flame-retardant polyurethane foam using this compound.

G cluster_B_side B-Side Premix Preparation cluster_A_side A-Side cluster_reaction Reaction and Foaming Polyol Polyether Polyol Mixing_B High-Speed Mixing Polyol->Mixing_B TBNPA This compound TBNPA->Mixing_B Additives Surfactant, Catalyst, Blowing Agent Additives->Mixing_B Final_Mixing Final Mixing (A+B) Mixing_B->Final_Mixing pMDI Polymeric MDI pMDI->Final_Mixing Pouring Pour into Mold Final_Mixing->Pouring Foaming Creaming, Gelling, Rising Pouring->Foaming Curing Oven Curing Foaming->Curing Final_Product Flame-Retardant Polyurethane Foam Curing->Final_Product

Workflow for Polyurethane Foam Synthesis.
Logical Relationship of Components

The following diagram illustrates the relationship between the key components in the polyurethane formulation and their contribution to the final product properties.

G cluster_reactants Reactants cluster_additives Additives cluster_process Process cluster_properties Final Foam Properties Polyol Polyol Polymerization Polymerization Polyol->Polymerization Isocyanate pMDI Isocyanate->Polymerization TBNPA This compound TBNPA->Polymerization Flame_Retardancy Flame Retardancy TBNPA->Flame_Retardancy imparts Catalyst Catalyst Catalyst->Polymerization controls rate Surfactant Surfactant Cell_Structure Cellular Structure Surfactant->Cell_Structure stabilizes cells Blowing_Agent Blowing Agent Blowing_Agent->Cell_Structure creates cells Matrix Polyurethane Matrix Polymerization->Matrix Matrix->Cell_Structure forms

Component Relationships in Polyurethane Formulation.

References

Application Notes and Protocols for the Incorporation of 3-Bromo-2,2-bis(bromomethyl)propanol into Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant of significant interest in polymer chemistry.[1] Its structure, featuring three bromine atoms and a single reactive hydroxyl group, allows for its covalent incorporation into polymer backbones, such as polyesters and polyurethanes.[1][2] This chemical integration imparts permanent flame retardancy to the resulting polymer, mitigating the issue of leaching associated with additive flame retardants.[2] The high bromine content and thermal stability of TBNPA make it a valuable monomer for the synthesis of high-performance, flame-retardant polymers for various applications, including coatings, foams, and composites.[1][3]

This document provides detailed protocols for the incorporation of this compound into polyesters via melt polycondensation and solution polymerization. It also includes information on the characterization of the resulting brominated polyesters and a summary of expected material properties.

Data Presentation

The following table summarizes representative quantitative data for polyesters synthesized with brominated neopentyl glycol structures. Due to the limited availability of specific data for polyesters derived exclusively from this compound, data from closely related structures and polyurethane systems are included to provide an expected performance range.

ParameterPolyester from Brominated Neopentyl GlycolPolyurethane with TBNPAMethod of Analysis
Monomer Ratio (Diol:Diacid) 1.1:1N/AFormulation
Catalyst Concentration 200-500 ppm (e.g., Antimony Trioxide)N/AFormulation
Reaction Temperature (°C) 180 - 240N/AProcess Control
Reaction Time (h) 6 - 12N/AProcess Control
Number Average Molecular Weight (Mn, kDa) 4.0 - 14.0N/AGel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw, kDa) ~22.8N/AGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) ≤ 2.57N/AGel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg, °C) Varies with compositionN/ADifferential Scanning Calorimetry (DSC)[4]
Bromine Content (%) 10 - 2010 - 15Elemental Analysis
Flame Retardancy (UL-94) V-0V-0UL-94 Vertical Burn Test

Experimental Protocols

Two primary methods for the synthesis of polyesters containing this compound are detailed below: melt polycondensation and solution polymerization.

Protocol 1: Melt Polycondensation

This protocol describes the synthesis of a brominated polyester via direct esterification in the absence of a solvent at elevated temperatures.

Materials:

  • This compound (TBNPA)

  • Adipic acid

  • Antimony trioxide (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform (for dissolution and analysis)

Equipment:

  • Jacketed glass reactor with a bottom outlet

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Distillation column and condenser

  • Vacuum pump

  • Nitrogen inlet and outlet

  • Collection flask for distillate

Procedure:

  • Reactor Setup: Assemble the reactor system, ensuring all glassware is clean and dry. Attach the mechanical stirrer, nitrogen inlet, and distillation apparatus.

  • Charging Monomers and Catalyst: Charge the reactor with this compound (1.1 mol) and adipic acid (1.0 mol). Add the antimony trioxide catalyst (200-300 ppm relative to the total monomer weight).

  • Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial stage of the reaction.

  • Esterification Stage:

    • Begin stirring the mixture and gradually heat the reactor to 180-200°C.

    • Water will begin to distill off as the esterification reaction proceeds. Collect the water in the receiving flask.

    • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will facilitate the removal of the remaining water and drive the polymerization reaction to completion.

    • Continue the reaction under vacuum for 4-8 hours. The viscosity of the molten polymer will increase significantly. The reaction is considered complete when the desired viscosity or stirrer torque is reached.

  • Product Discharge and Cooling:

    • Stop the heating and stirring. Break the vacuum by introducing nitrogen into the reactor.

    • Extrude the molten polyester from the bottom outlet of the reactor onto a cooling surface (e.g., a stainless steel tray).

    • Allow the polymer to cool to room temperature. The resulting solid polyester can be brittle and may be broken into smaller pieces for storage and analysis.

Characterization:

  • Molecular Weight: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using chloroform as the eluent.[5]

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[6][7] Assess the thermal stability using Thermogravimetric Analysis (TGA).[7]

  • Structural Analysis: Confirm the polyester structure and the incorporation of the brominated monomer using ¹H NMR and FTIR spectroscopy.[8]

Protocol 2: Solution Polymerization

This method is suitable for smaller-scale synthesis or when using thermally sensitive monomers. It involves the reaction of a diol with a diacid chloride in a suitable solvent.

Materials:

  • This compound (TBNPA)

  • Adipoyl chloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (acid scavenger)

  • Methanol (for precipitation)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser with a drying tube

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the three-necked flask with a magnetic stirrer, condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Monomer and Base Solution: In the flask, dissolve this compound (1.0 mol) and triethylamine (2.2 mol) in anhydrous DMF under a nitrogen atmosphere. Cool the solution in an ice bath.

  • Addition of Diacid Chloride: Dissolve adipoyl chloride (1.0 mol) in anhydrous DMF and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-24 hours.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

    • Collect the white, fibrous precipitate by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with deionized water to remove any triethylamine hydrochloride salts and residual DMF.

    • Wash again with methanol.

  • Drying: Dry the purified polyester in a vacuum oven at 40-50°C to a constant weight.

Characterization:

  • The characterization of the resulting polyester can be performed using the same techniques as described in Protocol 1 (GPC, DSC, TGA, NMR, and FTIR).

Visualizations

Experimental Workflow for Melt Polycondensation

melt_polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing charge_monomers Charge Reactor: - this compound - Adipic Acid - Catalyst purge_n2 Purge with N2 charge_monomers->purge_n2 Seal Reactor esterification Esterification (180-200°C) Water Distillation purge_n2->esterification Heat polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum discharge Discharge Molten Polymer polycondensation->discharge Reaction Complete cool Cooling and Solidification discharge->cool characterize Characterization (GPC, DSC, TGA, NMR) cool->characterize

Caption: Workflow for the synthesis of brominated polyester via melt polycondensation.

Logical Relationship of Polyester Synthesis Components

polyester_components monomers Monomers diol Diol: This compound monomers->diol diacid Diacid: Adipic Acid monomers->diacid process Polymerization Process diol->process diacid->process melt Melt Polycondensation process->melt solution Solution Polymerization process->solution polyester Brominated Polyester melt->polyester solution->polyester product Product properties Properties polyester->properties flame_retardancy Flame Retardancy properties->flame_retardancy thermal_stability Thermal Stability properties->thermal_stability mechanical_properties Mechanical Properties properties->mechanical_properties

Caption: Key components and outcomes in the synthesis of brominated polyesters.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes from 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spirocyclic oxetanes utilizing 3-bromo-2,2-bis(bromomethyl)propan-1-ol and its derivatives. Spirocyclic oxetanes are of significant interest in medicinal chemistry as they can enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The unique three-dimensional structure of these motifs offers an alternative to commonly used groups like morpholine and gem-dimethyl groups in drug design.[1][3]

The protocols outlined below describe the synthesis of key spirocyclic oxetane intermediates, which are valuable building blocks in the development of novel therapeutics.[4]

Data Presentation: Synthesis Overview and Yields

The following tables summarize the quantitative data for the synthesis of representative spirocyclic oxetanes.

Table 1: Two-Step Synthesis of a Spirocyclic Oxetane Building Block [5]

StepStarting MaterialProductReaction TypeYield (%)Purity (%)
13-Bromo-2,2-bis(bromomethyl)propan-1-olTosylamide adductNucleophilic SubstitutionNot specifiedNot specified
2Tosylamide adductSpirocyclic Oxetane Ciprofloxacin AnalogueIntramolecular Cyclization68Not specified

Table 2: Synthesis of 3,3-Bis(bromomethyl)oxetane [6]

Starting MaterialProductReagentsSolventReaction TimeYield (%)
3-Bromo-2,2-bis(bromomethyl)propan-1-ol3,3-Bis(bromomethyl)oxetaneSodium HydroxideWaterSeveral hoursNot specified

Table 3: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivative [4]

Starting MaterialProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
3,3-Bis(bromomethyl)oxetane, 2-Fluoro-4-nitroaniline6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneSodium HydroxideDMSO10016Not specified

Experimental Protocols

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[6]

This protocol describes the formation of the oxetane ring from 3-bromo-2,2-bis(bromomethyl)propan-1-ol under basic conditions.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol in a suitable organic solvent in a round-bottom flask.

  • With vigorous stirring at room temperature, slowly add the aqueous sodium hydroxide solution to the solution of the starting material.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent like diethyl ether to isolate the product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 3,3-bis(bromomethyl)oxetane can be purified by distillation.[4]

Protocol 2: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative[4]

This protocol details the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223, starting from 3,3-bis(bromomethyl)oxetane.

Materials:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • 2-Fluoro-4-nitroaniline

  • Sodium Hydroxide (NaOH), 50 wt% aqueous solution

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (or other suitable organic solvent)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reactor equipped with a mechanical stirrer and temperature control

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline in DMSO, add 3,3-bis(bromomethyl)oxetane.

  • Add a 50 wt% aqueous solution of sodium hydroxide to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to afford 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Visualizations

Diagram 1: Synthetic Workflow for 3,3-Bis(bromomethyl)oxetane

G start 3-Bromo-2,2-bis(bromomethyl)propan-1-ol reaction Intramolecular Williamson Ether Synthesis start->reaction reagents Aqueous NaOH reagents->reaction product 3,3-Bis(bromomethyl)oxetane reaction->product purification Purification (Distillation) product->purification final_product Pure 3,3-Bis(bromomethyl)oxetane purification->final_product G start1 3,3-Bis(bromomethyl)oxetane reaction Nucleophilic Substitution (100°C, 16h) start1->reaction start2 2-Fluoro-4-nitroaniline start2->reaction reagents NaOH, DMSO reagents->reaction product Crude 6-(2-fluoro-4-nitrophenyl) -2-oxa-6-azaspiro[3.3]heptane reaction->product purification Purification (Crystallization) product->purification final_product Pure Product purification->final_product G cluster_0 Synthesis cluster_1 Application start 3-Bromo-2,2-bis (bromomethyl)propan-1-ol intermediate Spirocyclic Oxetane Building Blocks start->intermediate Cyclization drug_candidate Drug Candidate intermediate->drug_candidate Incorporation properties Improved Properties: - Solubility - Metabolic Stability drug_candidate->properties

References

Application Notes and Protocols for Flame Retardant Testing of Polymers with TBNPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for evaluating the flame retardant properties of polymers incorporating Tetrabromobisphenol A (TBNPA). The protocols for four key industry-standard tests are outlined: UL 94, Limiting Oxygen Index (LOI), Cone Calorimetry, and Thermogravimetric Analysis (TGA).

Introduction to TBNPA as a Flame Retardant

Tetrabromobisphenol A (TBNPA) is a widely utilized brominated flame retardant. Its primary function is to inhibit or delay the combustion of polymeric materials. TBNPA can be used as a reactive flame retardant, where it is chemically bound to the polymer backbone, or as an additive flame retardant, where it is physically blended with the polymer.[1][2] Its high bromine content contributes to its effectiveness in quenching the radical reactions that propagate fire.[1][2]

Key Flame Retardancy Evaluation Methods

A comprehensive assessment of a polymer's flame retardancy involves multiple testing methods that evaluate different aspects of its burning behavior. These laboratory-scale tests provide crucial data on ignitability, flame spread, heat release, and thermal stability.[3]

UL 94: Vertical and Horizontal Burn Tests

The UL 94 standard is a widely accepted method for assessing the flammability of plastic materials.[4][5][6] It classifies materials based on their burning behavior in either a vertical or horizontal orientation.

Experimental Protocol: UL 94 Vertical Burn Test (V-0, V-1, V-2)

  • Specimen Preparation: Prepare at least five rectangular specimens of the polymer with TBNPA, typically 125 mm in length and 13 mm in width, with a specified thickness.

  • Conditioning: Condition the specimens in a controlled environment, usually at 23°C and 50% relative humidity, for a minimum of 48 hours.

  • Apparatus Setup:

    • Mount a specimen vertically by its upper end.

    • Place a layer of dry absorbent cotton below the specimen.

    • Position a Bunsen burner with a specified flame height (typically 20 mm) beneath the lower edge of the specimen.

  • Test Procedure:

    • Apply the flame to the lower edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Observe if any flaming drips ignite the cotton below.[7][8]

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[4][6]

Data Presentation: UL 94 Vertical Burn Test Results

ClassificationAfterflame Time (t1 + t2) for each specimenTotal Afterflame Time for all specimensAfterflame + Afterglow Time for each specimen after second flame applicationFlaming Drips Ignite Cotton
V-0 ≤ 10 s≤ 50 s≤ 30 sNo
V-1 ≤ 30 s≤ 250 s≤ 60 sNo
V-2 ≤ 30 s≤ 250 s≤ 60 sYes

Experimental Workflow: UL 94 Vertical Burn Test

UL94_Vertical_Test cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis & Classification Specimen_Prep Specimen Preparation (125x13mm) Conditioning Conditioning (23°C, 50% RH, 48h) Specimen_Prep->Conditioning Mount_Specimen Mount Specimen Vertically Conditioning->Mount_Specimen Place_Cotton Place Cotton Below Mount_Specimen->Place_Cotton Apply_Flame1 Apply Flame (10s) Place_Cotton->Apply_Flame1 Record_t1 Record Afterflame (t1) Apply_Flame1->Record_t1 Apply_Flame2 Re-apply Flame (10s) Record_t1->Apply_Flame2 Record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Apply_Flame2->Record_t2_t3 Observe_Drips Observe Flaming Drips Record_t2_t3->Observe_Drips Analyze_Data Analyze Data: - Afterflame times - Afterglow time - Dripping behavior Observe_Drips->Analyze_Data Classification Classify as V-0, V-1, or V-2 Analyze_Data->Classification

Caption: Workflow for the UL 94 Vertical Burn Test.

Limiting Oxygen Index (LOI)

The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to just sustain the combustion of a material.[9][10][11] A higher LOI value indicates better flame retardancy.[9]

Experimental Protocol: Limiting Oxygen Index (ASTM D2863, ISO 4589-2)

  • Specimen Preparation: Prepare specimens of the polymer with TBNPA according to the standard, typically in the form of a small bar.

  • Apparatus Setup:

    • Place the specimen vertically in a heat-resistant glass column.[10]

    • Introduce a controlled mixture of oxygen and nitrogen into the bottom of the column.

  • Test Procedure:

    • Ignite the top of the specimen.

    • Adjust the oxygen concentration in the gas mixture.

    • Determine the minimum oxygen concentration at which the specimen continues to burn for a specified period (e.g., 3 minutes) or to a specified extent.[10]

  • Calculation: The LOI is expressed as the percentage of oxygen in the mixture.

Data Presentation: Limiting Oxygen Index Results

Polymer SampleTBNPA Loading (%)Limiting Oxygen Index (LOI) (%)
Polymer A (Control)0
Polymer A + TBNPA5
Polymer A + TBNPA10
Polymer A + TBNPA15

Experimental Workflow: Limiting Oxygen Index Test

LOI_Test cluster_setup Setup cluster_procedure Procedure cluster_determination Determination Prep_Specimen Prepare Specimen Place_In_Column Place Specimen in Glass Column Prep_Specimen->Place_In_Column Introduce_Gas Introduce O2/N2 Mixture Place_In_Column->Introduce_Gas Ignite_Specimen Ignite Top of Specimen Introduce_Gas->Ignite_Specimen Adjust_O2 Adjust O2 Concentration Ignite_Specimen->Adjust_O2 Observe_Burning Observe Burning Behavior Adjust_O2->Observe_Burning Find_Min_O2 Determine Minimum O2 for Sustained Combustion Observe_Burning->Find_Min_O2 Calculate_LOI Calculate LOI (%) Find_Min_O2->Calculate_LOI

Caption: Workflow for the Limiting Oxygen Index (LOI) Test.

Cone Calorimetry

The cone calorimeter is a versatile bench-scale instrument that measures various fire-related properties of materials under controlled heat flux conditions, simulating a real-world fire scenario.[12][13]

Experimental Protocol: Cone Calorimetry (ASTM E1354, ISO 5660-1)

  • Specimen Preparation: Prepare flat specimens of the polymer with TBNPA, typically 100 mm x 100 mm and up to 50 mm thick.

  • Apparatus Setup:

    • Place the specimen horizontally on a load cell.

    • Position a conical heater above the specimen to apply a controlled radiant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the gases evolved from the decomposing specimen.[14]

  • Test Procedure:

    • Expose the specimen to the specified heat flux.

    • Record the time to ignition.

    • Continuously measure the heat release rate (HRR), mass loss rate (MLR), smoke production, and oxygen consumption throughout the test.[12][13][15]

  • Data Analysis: Key parameters such as Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Effective Heat of Combustion (EHC) are determined from the collected data.[16]

Data Presentation: Cone Calorimetry Results

ParameterPolymer A (Control)Polymer A + TBNPA (15%)
Time to Ignition (s)
Peak Heat Release Rate (kW/m²)
Total Heat Released (MJ/m²)
Mass Loss Rate (g/s)
Specific Extinction Area (m²/kg)

Experimental Workflow: Cone Calorimeter Test

Cone_Calorimeter_Test cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Prep_Sample Prepare Specimen (100x100mm) Place_Sample Place Specimen on Load Cell Prep_Sample->Place_Sample Apply_Heat Apply Radiant Heat Flux Place_Sample->Apply_Heat Ignite_Gases Ignite Evolved Gases Apply_Heat->Ignite_Gases Measure_Parameters Continuously Measure: - HRR - MLR - Smoke Production Ignite_Gases->Measure_Parameters Determine_Metrics Determine Key Metrics: - TTI - pHRR - THR - EHC Measure_Parameters->Determine_Metrics TGA_Test cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Weigh_Sample Weigh Sample (5-10mg) Place_In_Pan Place in TGA Pan Weigh_Sample->Place_In_Pan Load_Into_Furnace Load into TGA Furnace Place_In_Pan->Load_Into_Furnace Set_Atmosphere Set Atmosphere (N2 or Air) Load_Into_Furnace->Set_Atmosphere Heat_Sample Heat at Constant Rate Set_Atmosphere->Heat_Sample Record_Mass Continuously Record Mass Heat_Sample->Record_Mass Plot_Curve Plot Mass % vs. Temperature Record_Mass->Plot_Curve Determine_Parameters Determine: - Onset of Decomposition - Char Residue Plot_Curve->Determine_Parameters

References

Application Notes and Protocols for the NMR Characterization of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Bromo-2,2-bis(bromomethyl)propanol. Detailed experimental protocols for sample preparation and data acquisition are presented, along with tabulated spectral data for easy reference. These guidelines are intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development to ensure accurate and reproducible structural verification of this important chemical intermediate.

Introduction

This compound is a key intermediate used in the synthesis of various organic compounds, including high-molecular-weight flame retardants. Its high bromine content and reactive hydroxyl group make it a versatile building block. Accurate structural confirmation is critical to ensure the purity and identity of the compound for subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note details the standardized procedure for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum exhibits three distinct signals corresponding to the different proton environments in the molecule. Due to the molecular symmetry, the protons of the three bromomethyl (-CH₂Br) groups are chemically equivalent, as are the two protons of the hydroxymethyl (-CH₂OH) group.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Singlet2H-CH ₂OH
~3.50Singlet6H-CH ₂Br
~1.95Singlet1H-OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be concentration and temperature-dependent. Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~65.1-C H₂OH
~45.5-C (CH₂Br)₃
~37.8-C H₂Br

Experimental Protocols

The following protocols provide a generalized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[1][2][3]

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[2][3]

  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound. Use approximately 0.6-0.7 mL of the solvent.[1]

  • Dissolution: In a small, clean, and dry vial, dissolve the weighed sample in the deuterated solvent. Ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

These parameters are a general guide and may be optimized for the specific instrument used.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

    • Tune and match the probe for the appropriate nuclei (¹H or ¹³C).

    • Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[4]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard one-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled one-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the diagram below.

NMR_Workflow Start Start Weigh_Sample Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Start->Weigh_Sample Dissolve_Solvent Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) Weigh_Sample->Dissolve_Solvent Transfer_Tube Filter and Transfer to NMR Tube Dissolve_Solvent->Transfer_Tube Acquire_Spectra Acquire NMR Spectra (¹H and ¹³C) Transfer_Tube->Acquire_Spectra Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_Spectra->Process_Data Analyze_Data Analyze & Interpret Data (Peak Assignment, Integration) Process_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for NMR analysis of this compound.

References

Application Note: Purity Assessment of 3-Bromo-2,2-bis(bromomethyl)propanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity assessment of 3-Bromo-2,2-bis(bromomethyl)propanol, a critical intermediate in the synthesis of high-molecular-weight flame retardants and other complex molecules.[1][2] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of the main component and potential process-related impurities. This document provides detailed methodologies for sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers and professionals in quality control and drug development.

Introduction

This compound is a key building block whose purity is paramount for the successful synthesis of downstream products. Impurities, which can include unreacted starting materials, by-products from synthesis such as mono- or over-brominated species, and residual solvents, can lead to undesirable side reactions and lower yields in subsequent synthetic steps.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purity assessment due to its high separation efficiency and sensitivity, and its ability to provide structural information for the identification of unknown impurities.[3][4] This application note presents a validated GC-MS method for the routine quality control of this compound.

Experimental Protocols

Sample Preparation

A representative sample of the this compound batch is prepared for GC-MS analysis as follows:

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in high-purity dichloromethane and make up to the mark. This creates a stock solution of approximately 10 mg/mL.

  • Working Solution Preparation: Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with dichloromethane to yield a working solution of approximately 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph equipped with a mass selective detector. The following instrumental parameters have been optimized for the separation and detection of this compound and its potential impurities.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Inlet Temperature270 °C
Injection Volume1 µL
Injection ModeSplit (20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp 115 °C/min to 280 °C
Hold Time5 minutes at 280 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[4]
MS Source Temperature230 °C
MS Quad Temperature150 °C
Mass Scan Range40-450 amu[4]
Solvent Delay3 minutes

Data Presentation

The purity of the this compound sample is determined by the area percent method from the total ion chromatogram (TIC). The area of each peak is integrated, and the percentage of each component is calculated relative to the total integrated area.

Table 2: Representative Quantitative Analysis of a this compound Sample

Peak No.Retention Time (min)ComponentAreaArea %
15.8Dichloromethane (Solvent)--
210.2Impurity 1 (Mono-brominated species)15,0000.5
311.5This compound 2,955,00098.5
412.8Impurity 2 (Over-brominated species)30,0001.0
Total 3,000,000 100.0

Visualizations

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter into Autosampler Vial dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Components (MS Library) integrate->identify calculate Calculate Area Percent integrate->calculate report Generate Purity Report identify->report calculate->report

Caption: Experimental workflow for GC-MS purity assessment.

Purity_Logic start Start Purity Assessment tic Acquire Total Ion Chromatogram (TIC) start->tic main_peak Identify Main Peak? tic->main_peak impurities Identify Impurity Peaks? main_peak->impurities Yes reject Reject Batch / Further Purification main_peak->reject No quantify Quantify by Area Percent impurities->quantify Yes investigate Investigate Unknown Impurities impurities->investigate No (If unexpected peaks) pass Purity ≥ 98%? quantify->pass accept Accept Batch pass->accept Yes pass->reject No investigate->reject

Caption: Logical decision flow for purity assessment.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The protocol is straightforward, offering excellent separation and sensitive detection of the main component and related impurities. This method is well-suited for quality control laboratories in the chemical and pharmaceutical industries, ensuring the high quality of this important synthetic intermediate.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-2,2-bis(bromomethyl)propanol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-Bromo-2,2-bis(bromomethyl)propanol, a versatile trifunctional scaffold, for the development of novel compounds with potential biological activities. The presence of a primary hydroxyl group and three reactive bromomethyl groups offers a unique platform for creating diverse molecular libraries for screening in various biological assays. This document outlines protocols for the synthesis of ester and ether derivatives, as well as the formation of more complex heterocyclic structures. Additionally, it provides methodologies for evaluating the biological activity of these synthesized compounds, with a focus on cytotoxicity and antimicrobial applications.

Derivatization Strategies

The primary alcohol of this compound can be readily functionalized through esterification and etherification reactions to introduce a wide array of chemical moieties that may confer biological activity.

Esterification

Esterification allows for the introduction of various acyl groups, which can modulate the lipophilicity and pharmacokinetic properties of the parent compound. This can be achieved using carboxylic acids in the presence of a coupling agent.

Etherification

Ether synthesis provides a means to connect the scaffold to phenolic or other alcoholic compounds, which are common pharmacophores in many biologically active molecules. The Williamson ether synthesis is a suitable method for this transformation.

Synthesis of Spirocyclic Oxetanes

This compound is a valuable precursor for the synthesis of complex spirocyclic systems, such as spiro-oxetanes. These structures are of significant interest in medicinal chemistry as they can improve the physicochemical properties of drug candidates.[1] A key application is the synthesis of intermediates for novel antibiotics, such as ciprofloxacin analogues.[1]

Experimental Protocols

General Protocol for Esterification of this compound

This protocol describes a general method for the synthesis of ester derivatives using a carboxylic acid and a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted Carboxylic Acid (e.g., Ibuprofen, Benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

General Protocol for Etherification of this compound

This protocol outlines a general method for the synthesis of ether derivatives via Williamson ether synthesis with various phenols.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol, 2-naphthol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of the substituted phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol for Synthesis of a Spirocyclic Oxetane Intermediate for a Ciprofloxacin Analogue[1]

This protocol describes a two-step synthesis of a key spirocyclic oxetane intermediate from 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

Step 1: Formation of the Tosylamide Adduct

Materials:

  • This compound

  • p-Toluenesulfonamide (TsNH₂)

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., Dimethylformamide)

Procedure:

  • Dissolve this compound and p-toluenesulfonamide in the solvent.

  • Add a solution of sodium hydroxide and heat the mixture to facilitate the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the tosylamide adduct by precipitation or extraction.

Step 2: Intramolecular Cyclization

Materials:

  • Tosylamide adduct from Step 1

  • Strong base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • Dissolve the tosylamide adduct in the anhydrous solvent under an inert atmosphere.

  • Add a strong base to deprotonate the sulfonamide nitrogen.

  • Heat the reaction mixture to induce intramolecular cyclization, forming the spirocyclic oxetane.

  • Quench the reaction and extract the product.

  • Purify the spirocyclic oxetane intermediate by chromatography.

Biological Assay Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are general protocols for assessing cytotoxicity and antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the different derivatives.

Table 1: Illustrative In Vitro Cytotoxicity of this compound Derivatives against A549 Cancer Cells.

CompoundDerivative MoietyIC₅₀ (µM) ± SD
Parent Compound This compound> 100
Ester-1 Ibuprofen25.3 ± 2.1
Ester-2 Benzoic acid45.8 ± 3.5
Ether-1 4-Nitrophenol15.7 ± 1.8
Ether-2 2-Naphthol32.1 ± 2.9
Doxorubicin (Positive Control)0.8 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Table 2: Illustrative Antimicrobial Activity of a Spiro-oxetane Derivative.

CompoundBacterial StrainMIC (µg/mL)
Spiro-oxetane-Cipro-Analogue S. aureus ATCC 292134
E. coli ATCC 259228
Ciprofloxacin S. aureus ATCC 292130.5
(Positive Control)E. coli ATCC 259220.25
Data are for illustrative purposes only.

Visualizations

Diagrams can be used to represent experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound deriv Derivatization (Esterification/Etherification) start->deriv spiro Spiro-oxetane Synthesis start->spiro products Library of Derivatives deriv->products spiro->products purify Column Chromatography products->purify char NMR, MS, etc. purify->char cytotoxicity Cytotoxicity Assay (e.g., MTT) char->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) char->antimicrobial data IC50 / MIC Determination cytotoxicity->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_pathway Hypothetical Apoptosis Pathway drug Cytotoxic Derivative receptor Cellular Target (e.g., DNA, Enzyme) drug->receptor inhibition/damage stress Cellular Stress receptor->stress caspase9 Caspase-9 Activation stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for a cytotoxic derivative.

References

Application Notes and Protocols: Reaction of 3-Bromo-2,2-bis(bromomethyl)propanol with Isocyanates for Flame-Retardant Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant integral to the synthesis of flame-retardant polymers. Its high bromine content, typically exceeding 72%, and a reactive hydroxyl group allow for its chemical incorporation into the polymer backbone, particularly in polyurethanes (PU).[1] This covalent bonding provides permanent flame retardancy, mitigating the issue of leaching associated with additive flame retardants.[1][2] The hydroxyl group of TBNPA readily reacts with the isocyanate groups of monomers like methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI) to form a stable urethane linkage. This reaction is fundamental in producing flame-retardant rigid and flexible polyurethane foams used in construction, automotive, and electronics industries.

Reaction Principle

The core of the reaction is the nucleophilic addition of the hydroxyl group (-OH) of this compound to the electrophilic carbon atom of the isocyanate group (-NCO). This forms a urethane linkage, integrating the brominated compound directly into the polyurethane chain. The high concentration of bromine atoms in the resulting polymer acts as a flame retardant primarily in the gas phase during combustion by releasing bromine radicals that interrupt the fire's chain reaction.

Quantitative Data Summary

The incorporation of this compound into polyurethane formulations significantly enhances their flame retardant properties. The following table summarizes typical quantitative data for rigid polyurethane foams formulated with and without TBNPA.

PropertyStandard Rigid PU FoamFlame-Retardant Rigid PU Foam (with TBNPA)Test Method
Limiting Oxygen Index (LOI) 18 - 21%24 - 28%ASTM D2863
UL 94 Vertical Burn Test V-2 / FailV-0UL 94
Char Yield at 600 °C (TGA) ~20%>30%Thermogravimetric Analysis
Compressive Strength 0.20 - 0.30 MPa0.18 - 0.28 MPaASTM D1621
Apparent Core Density 30 - 35 kg/m ³32 - 38 kg/m ³ASTM D1622

Note: The exact values can vary depending on the specific formulation, including the type of isocyanate, other polyols used, and the overall foam density.

Experimental Protocols

The following protocols describe the synthesis of flame-retardant rigid polyurethane foam using this compound via the common "one-shot" method.

Materials
  • Polyol Component (Component A):

    • Polyether Polyol (e.g., Sucrose/Glycerine initiated, OH value 400-500 mg KOH/g)

    • This compound (TBNPA)

    • Silicone Surfactant (e.g., Polydimethylsiloxane-polyoxyalkylene block copolymer)

    • Catalyst (e.g., Dibutyltin dilaurate - DBTDL, and an amine catalyst like N,N-dimethylcyclohexylamine - DMCHA)

    • Blowing Agent (e.g., Water, Cyclopentane)

  • Isocyanate Component (Component B):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI) with an NCO content of 30-32%

One-Shot Method for Rigid Polyurethane Foam Synthesis

This method involves the simultaneous mixing of all components.

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, accurately weigh the polyether polyol, this compound, silicone surfactant, and catalysts.

    • A typical formulation might include (by weight): 70-80 parts polyether polyol, 10-20 parts TBNPA, 1-2 parts silicone surfactant, 0.5-1.5 parts amine catalyst, and 0.1-0.5 parts DBTDL.

    • Thoroughly mix these components using a mechanical stirrer at a moderate speed (e.g., 1000-2000 rpm) for 60 seconds to ensure a homogeneous mixture.

    • Add the blowing agent (e.g., 2-4 parts water) to the premix and stir for an additional 30 seconds.

  • Reaction Initiation:

    • Calculate the required amount of polymeric MDI (Component B) based on the desired NCO index (typically 1.05 to 1.15). The NCO index is the ratio of NCO groups to OH groups.

    • Rapidly add the calculated amount of pMDI to the polyol premix.

    • Immediately begin vigorous mechanical stirring at high speed (e.g., 3000-5000 rpm) for 5-10 seconds to ensure thorough mixing of the two components.

  • Foaming and Curing:

    • Quickly pour the reacting mixture into a pre-heated mold (typically 40-50 °C).

    • Allow the foam to rise freely. The cream time (start of rise), gel time (formation of a solid network), and tack-free time (surface is no longer sticky) should be recorded.

    • Cure the foam in an oven at 70-80 °C for at least 2 hours to ensure complete reaction and dimensional stability.

    • The cured foam can then be removed from the mold and conditioned at ambient temperature for 24 hours before characterization.

Visualizations

Reaction of TBNPA with Isocyanate

Reaction_Pathway TBNPA This compound (TBNPA) UrethaneLinkage Urethane Linkage Formation TBNPA->UrethaneLinkage Isocyanate Isocyanate (R-N=C=O) Isocyanate->UrethaneLinkage Polyurethane Flame-Retardant Polyurethane UrethaneLinkage->Polyurethane

Caption: Reaction of TBNPA with an isocyanate to form a urethane linkage.

Experimental Workflow for Polyurethane Foam Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Characterization PolyolPremix Prepare Polyol Premix (Polyol, TBNPA, Surfactant, Catalyst, Blowing Agent) Mixing Add pMDI and Mix Vigorously PolyolPremix->Mixing Pouring Pour into Mold Mixing->Pouring Curing Cure in Oven Pouring->Curing Characterization Foam Characterization (Density, Mechanical, Flame Retardancy) Curing->Characterization

Caption: One-shot method workflow for flame-retardant polyurethane foam.

References

Application Notes and Protocols: Synthesis of Flame-Retardant Epoxy Resins Using 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of flame-retardant epoxy resins incorporating 3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA). TBNPA is a reactive flame retardant that, due to its hydroxyl group, can be chemically integrated into the polymer matrix of epoxy resins. This covalent bonding offers a significant advantage over additive flame retardants by preventing leaching and ensuring permanent flame retardancy.[1][2]

The primary mechanism of flame retardancy for brominated compounds like TBNPA involves the release of bromine radicals at high temperatures. These radicals interrupt the combustion cycle in the gas phase, effectively quenching the flame.

Overview of the Synthesis Pathway

The synthesis of a flame-retardant epoxy resin using TBNPA typically involves a two-step process:

  • Adduct Formation (Optional but Recommended): TBNPA is first reacted with a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), to form a bromine-containing epoxy adduct. This pre-reaction ensures a more homogeneous distribution of the flame retardant in the final cured product.

  • Curing: The bromine-containing epoxy resin (or a mixture of DGEBA and TBNPA) is then cured with a suitable curing agent, typically an amine-based hardener, to form a cross-linked thermoset polymer.

Key Materials and Properties

A summary of the key components involved in the synthesis is provided in the table below.

ComponentChemical NameRoleKey Properties
Flame Retardant This compound (TBNPA)Reactive Flame RetardantHigh bromine content (~73%), contains a reactive hydroxyl group.[1]
Epoxy Resin Diglycidyl ether of bisphenol A (DGEBA)Polymer BackboneStandard epoxy resin with good mechanical and thermal properties.
Curing Agent e.g., 4,4'-Diaminodiphenylmethane (DDM)Cross-linkerReacts with epoxy groups to form a thermoset network.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of flame-retardant epoxy resins using TBNPA.

Protocol for Synthesis of Brominated Epoxy Adduct

This protocol describes the pre-reaction of TBNPA with DGEBA to form a brominated epoxy adduct.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA)

  • This compound (TBNPA)

  • Catalyst (e.g., Triphenylphosphine)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction vessel with a predetermined molar ratio of DGEBA and TBNPA.

  • Begin mechanical stirring and purge the system with nitrogen gas.

  • Heat the mixture to 80-100°C to ensure homogeneity.

  • Add a catalytic amount of triphenylphosphine (e.g., 0.1-0.5% by weight of the total reactants).

  • Increase the temperature to 120-140°C and maintain for 2-4 hours to facilitate the reaction between the hydroxyl group of TBNPA and the epoxy group of DGEBA.

  • Monitor the reaction progress by measuring the epoxy equivalent weight (EEW) of the mixture. The reaction is complete when the EEW stabilizes.

  • Cool the resulting brominated epoxy adduct to room temperature for storage.

Protocol for Curing of Flame-Retardant Epoxy Resin

This protocol details the curing process of the brominated epoxy adduct with an amine hardener.

Materials:

  • Brominated epoxy adduct (from Protocol 3.1) or a mixture of DGEBA and TBNPA

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

  • Mold for sample casting

  • Vacuum oven

Procedure:

  • Preheat the brominated epoxy adduct to approximately 80°C to reduce its viscosity.

  • Melt the amine curing agent (e.g., DDM at ~90°C).

  • Add the stoichiometric amount of the molten curing agent to the preheated brominated epoxy adduct with vigorous stirring. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight.

  • Continue stirring for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds.

  • Cure the samples in an oven using a staged curing cycle, for example:

    • 120°C for 2 hours

    • 150°C for 2 hours

    • 180°C for 1 hour

  • Allow the cured samples to cool slowly to room temperature before demolding.

Characterization and Performance Data

The performance of the flame-retardant epoxy resin can be evaluated using various analytical techniques. The following table summarizes typical performance data that can be expected.

PropertyTest MethodNeat Epoxy ResinEpoxy with TBNPA
Flame Retardancy
Limiting Oxygen Index (LOI)ASTM D2863~20-22%>30%
UL-94 Vertical Burn TestANSI/UL 94Fails (Burning)V-0 Rating
Thermal Properties
Glass Transition Temp. (Tg)DSC/DMA~150-170°CSlightly Reduced
Decomposition Temp. (Td)TGA~350-400°CLower onset, higher char
Mechanical Properties
Tensile StrengthASTM D638HighModerately Reduced
Flexural StrengthASTM D790HighModerately Reduced

Visualizations

Synthesis and Curing Pathway

The following diagram illustrates the chemical reactions involved in the synthesis and curing of the TBNPA-based flame-retardant epoxy resin.

G DGEBA DGEBA (Epoxy Resin) Adduct Brominated Epoxy Adduct DGEBA->Adduct Reaction with -OH group TBNPA TBNPA (Flame Retardant) TBNPA->Adduct CuredResin Flame-Retardant Cross-linked Epoxy Resin Adduct->CuredResin Curing Reaction with Amine Hardener Amine Hardener (e.g., DDM) Hardener->CuredResin

Caption: Synthesis and curing of TBNPA-modified epoxy resin.

Experimental Workflow

The diagram below outlines the major steps in the preparation and testing of the flame-retardant epoxy resin samples.

G cluster_prep Preparation cluster_char Characterization Mixing Mixing of Epoxy and TBNPA CuringAgent Addition of Curing Agent Mixing->CuringAgent Degassing Degassing CuringAgent->Degassing Casting Casting in Molds Degassing->Casting Curing Oven Curing Casting->Curing FlameTest Flame Retardancy (LOI, UL-94) Curing->FlameTest ThermalTest Thermal Analysis (TGA, DSC) Curing->ThermalTest MechTest Mechanical Testing (Tensile, Flexural) Curing->MechTest

References

Application of 3-Bromo-2,2-bis(bromomethyl)propanol in Coatings and Foams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant widely utilized in the polymer industry.[1] Its high bromine content, typically exceeding 72%, makes it an effective agent for imparting fire resistance to various materials, including elastomers, coatings, and foams.[2] As a reactive flame retardant, TBNPA possesses a hydroxyl group that allows it to chemically bond with the polymer backbone during processing.[2] This covalent bonding ensures the permanence of the flame retardant within the polymer matrix, preventing it from leaching out over time and thus offering long-lasting fire safety.[3] This is a significant advantage over additive flame retardants which are merely physically mixed into the polymer.[3] TBNPA is particularly noted for its exceptional thermal, hydrolytic, and light stability.[2]

Mechanism of Flame Retardancy

The flame retardant action of brominated compounds like this compound primarily occurs in the gas phase during combustion. When the polymer material is heated, TBNPA decomposes and releases bromine radicals. These radicals interfere with the high-energy, propagating radical chain reactions of combustion in the flame, effectively quenching the fire. This gas-phase inhibition mechanism disrupts the combustion cycle, reduces the rate of heat release, and slows the spread of flames.

Flame_Retardancy_Mechanism Heat Heat Polymer + TBNPA Polymer + TBNPA Heat->Polymer + TBNPA Decomposition Decomposition Polymer + TBNPA->Decomposition Fuel (Flammable Gases) Fuel (Flammable Gases) Decomposition->Fuel (Flammable Gases) Bromine Radicals (Br•) Bromine Radicals (Br•) Decomposition->Bromine Radicals (Br•) Combustion Chain Reaction Combustion Chain Reaction Fuel (Flammable Gases)->Combustion Chain Reaction Flame Quenching Flame Quenching Bromine Radicals (Br•)->Flame Quenching Interrupts Combustion Chain Reaction->Flame Quenching Reduced Combustion Reduced Combustion Flame Quenching->Reduced Combustion

Caption: Gas-phase flame retardancy mechanism of TBNPA.

Application in Polyurethane Foams

This compound is extensively used as a reactive flame retardant in the production of polyurethane (PU) foams, including both rigid and flexible types.[1] Its hydroxyl group readily reacts with isocyanates, a key component in polyurethane synthesis, thereby incorporating the flame retardant directly into the polymer structure.[2] This integration enhances the durability and fire resistance of the final foam product, which is critical for applications in construction, furniture, and electronics.[2]

Quantitative Data

Specific quantitative data for the flame retardant performance of this compound in publicly available literature is scarce. The performance of a flame retardant is highly dependent on the specific formulation of the polyurethane foam, including the type of polyol, isocyanate, catalysts, surfactants, and blowing agents used, as well as the loading level of the flame retardant itself.

For illustrative purposes, the following table provides representative data for a polyurethane foam formulation incorporating a closely related tribromo analogue, demonstrating the expected performance improvements.

ParameterControl PU Foam (No Flame Retardant)PU Foam with Reactive Brominated Flame Retardant
Limiting Oxygen Index (LOI), % 18 - 20> 25
UL 94 Vertical Burn Test Rating V-2 / BurnsV-0
Char Residue at 700°C (TGA), % < 5> 15

Note: This data is representative and the actual performance of a polyurethane foam containing this compound will vary based on the specific formulation and test conditions.

Experimental Protocol: Incorporation of this compound into Polyurethane Foam

This protocol describes a general procedure for the laboratory-scale synthesis of a flame-retardant rigid polyurethane foam using this compound as a reactive flame retardant.

Materials:

  • Polyether polyol (e.g., 400-500 mg KOH/g hydroxyl value)

  • This compound (TBNPA)

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Catalyst (e.g., dibutyltin dilaurate, amine catalyst)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, pentane)

  • Disposable cups and stirring rods

  • Mold for foam expansion

  • Fume hood

  • Oven

Procedure:

  • Premix Preparation:

    • In a disposable cup, accurately weigh the polyether polyol, this compound, surfactant, and blowing agent. The amount of TBNPA should be calculated based on the desired bromine content in the final foam.

    • Thoroughly mix these components for 60 seconds at room temperature using a mechanical stirrer.

    • Add the catalyst(s) to the mixture and stir for an additional 30 seconds.

  • Isocyanate Addition and Foaming:

    • In a separate cup, weigh the required amount of pMDI. The isocyanate index (ratio of NCO groups to OH groups) should be calculated and is typically around 1.1.

    • Under vigorous stirring, add the pMDI to the polyol premix. Continue stirring for 5-10 seconds to ensure a homogeneous mixture.

    • Immediately pour the reacting mixture into the mold.

  • Curing and Characterization:

    • Allow the foam to expand freely at room temperature within the mold.

    • After the foam has risen and solidified, place the mold in an oven at 70°C for 24 hours to ensure complete curing.

    • Once cured, remove the foam from the mold and allow it to condition at room temperature for at least 24 hours before cutting and testing.

    • The resulting polyurethane foam can then be subjected to various characterization tests, including density, mechanical properties, and flame retardancy tests such as Limiting Oxygen Index (ASTM D2863) and UL 94 vertical burn test.

Experimental_Workflow cluster_premix Polyol Premix Preparation cluster_reaction Foaming Reaction cluster_curing Curing and Testing Weigh_Polyol Weigh Polyol, TBNPA, Surfactant, Blowing Agent Mix_1 Mix for 60s Weigh_Polyol->Mix_1 Add_Catalyst Add Catalyst Mix_1->Add_Catalyst Mix_2 Mix for 30s Add_Catalyst->Mix_2 Combine_Mix Combine and Mix (5-10s) Mix_2->Combine_Mix Weigh_Isocyanate Weigh pMDI Weigh_Isocyanate->Combine_Mix Pour_Mold Pour into Mold Combine_Mix->Pour_Mold Cure Cure in Oven (70°C, 24h) Pour_Mold->Cure Condition Condition at RT (24h) Cure->Condition Test Characterize Foam (Density, LOI, UL 94) Condition->Test

Caption: Workflow for preparing flame-retardant PU foam.

Application in Coatings

While this compound is also utilized in flame-retardant coatings, detailed application protocols and specific performance data are not as readily available in the public domain as for polyurethane foams. In coatings, TBNPA would similarly be incorporated as a reactive component, reacting with the resin system (e.g., polyesters, polyurethanes, epoxies) to become a permanent part of the coating film. This would impart flame retardant properties to the surface, reducing flame spread and heat release in the event of a fire. The formulation of such a coating would require careful consideration of the compatibility of TBNPA with the other coating components and its effect on the final properties of the coating, such as adhesion, flexibility, and appearance.

This compound is a valuable reactive flame retardant for improving the fire safety of coatings and foams. Its ability to chemically integrate into the polymer matrix provides a durable and effective means of flame retardancy. While specific quantitative performance data is limited in publicly available literature, the general principles of its application and mechanism of action are well-understood. The provided experimental protocol for polyurethane foam serves as a foundational method for researchers to investigate the effects of this flame retardant in their own formulations. Further research and publication of specific performance data would be beneficial to the scientific and industrial communities for the continued development of safer materials.

References

Application Notes and Protocols: Intramolecular Cyclization of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propan-1-ol, also known as pentaerythritol tribromide (TBNPA), is a versatile building block in organic synthesis. Its structure, featuring a primary alcohol and three primary bromomethyl groups, makes it an ideal precursor for the formation of complex cyclic and spirocyclic systems through intramolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the intramolecular cyclization of this compound, with a focus on the synthesis of oxetane derivatives, which are of growing importance in medicinal chemistry. Oxetanes are four-membered cyclic ethers that can improve the physicochemical properties of drug candidates, such as metabolic stability and solubility.[1][2][3]

The primary cyclization pathway involves an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) reaction with one of the adjacent bromomethyl groups to form a strained four-membered oxetane ring.[1][2] Subsequent reactions can lead to the formation of spirocyclic compounds.[2][4]

Reaction Pathways

The intramolecular cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol is typically initiated by a base. The initial product is 3,3-bis(bromomethyl)oxetane. In aqueous basic conditions, this can undergo further hydrolysis and a second intramolecular cyclization to yield 2,6-dioxaspiro[3.3]heptane.[4]

Primary Intramolecular Cyclization

The initial and most direct intramolecular cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in the presence of a base leads to the formation of 3,3-bis(bromomethyl)oxetane.[2][4]

G cluster_0 Intramolecular Cyclization start 3-Bromo-2,2-bis(bromomethyl)propan-1-ol product 3,3-Bis(bromomethyl)oxetane start->product Base (e.g., NaOH, NaH)

Caption: Primary intramolecular cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

Sequential Reactions in Aqueous Base

In an aqueous basic solution, the reaction can proceed further. The initially formed 3,3-bis(bromomethyl)oxetane can undergo hydrolysis of one bromomethyl group to form 3-bromomethyl-3-hydroxymethyloxetane, which can then undergo a second intramolecular cyclization to form the spirocyclic compound 2,6-dioxaspiro[3.3]heptane.[4]

G cluster_1 Decomposition Pathway in Aqueous Base TBNPA 3-Bromo-2,2-bis(bromomethyl)propan-1-ol BBMO 3,3-Bis(bromomethyl)oxetane TBNPA->BBMO - Br⁻ BMHMO 3-Bromomethyl-3-hydroxymethyloxetane BBMO->BMHMO Hydrolysis - Br⁻ DOH 2,6-Dioxaspiro[3.3]heptane BMHMO->DOH Intramolecular Cyclization - Br⁻

Caption: Sequential reactions of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in aqueous base.[4]

Quantitative Data

The following table summarizes the kinetic data for the decomposition of 3-bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA) and its subsequent products in an aqueous solution.[4]

CompoundTransformationApparent Activation Energy (kJ/mol)
TBNPATBNPA → 3,3-bis(bromomethyl)oxetane (BBMO)98 ± 2
BBMOBBMO → 3-bromomethyl-3-hydroxymethyloxetane (BMHMO)109
BMHMOBMHMO → 2,6-dioxaspiro[3.3]heptane (DOH)151

Experimental Protocols

The following are generalized protocols for the intramolecular cyclization of 3-bromo-2,2-bis(bromomethyl)propan-1-ol based on related syntheses.[1][2]

Protocol 1: Synthesis of 3,3-Bis(bromomethyl)oxetane using Sodium Hydroxide

This protocol is adapted from the general principles of intramolecular Williamson ether synthesis for similar substrates.[2]

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • Sodium hydroxide (NaOH)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol in a suitable organic solvent in a round-bottom flask.

  • Prepare an aqueous solution of sodium hydroxide.

  • With vigorous stirring at room temperature, slowly add the sodium hydroxide solution to the solution of the starting material.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, transfer the mixture to a separatory funnel for liquid-liquid extraction.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Oxetane Derivatives using Sodium Hydride

This protocol is adapted for substrates that may be sensitive to aqueous base and is based on the synthesis of related oxetanes.[1]

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil).

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol in anhydrous THF.

  • Add the solution of the starting material dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product via column chromatography if required.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of oxetane derivatives from 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

G cluster_2 Experimental Workflow start_mat Starting Material: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol reaction Intramolecular Cyclization (Base, Solvent, Temp, Time) start_mat->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Pure Oxetane Product purification->product

Caption: General experimental workflow for the synthesis of oxetanes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Purity of the Final Product Due to a Mixture of Brominated Species

  • Question: My final product is a mixture containing di-substituted and other brominated species, resulting in low purity of the desired this compound. How can I improve the selectivity of the reaction?

  • Answer: The formation of a mixture of brominated pentaerythritols is a frequent challenge, particularly when using hydrogen bromide (HBr) as the brominating agent, which can lead to a mix of di- and tri-substituted products.[1][2] To enhance the purity of your target compound, consider the following strategies:

    • Control of Reaction Stoichiometry: Carefully manage the molar ratio of the brominating agent to pentaerythritol. An excess of the brominating agent can lead to over-bromination.[1]

    • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) has been reported to offer higher reactivity and selectivity, as all three bromine atoms can replace hydroxyl groups.[1][2] A stepwise addition of PBr₃ at increasing temperatures can further enhance the yield of the desired tribrominated product.[1]

    • Purification: Technical grade products often contain impurities such as 2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropane and other brominated species.[1] Effective purification of the final product through recrystallization or chromatography is crucial to remove these side products.[1]

Issue 2: Formation of Undesirable Acetate By-products

  • Question: I am observing the formation of acetate esters as by-products, which complicates the purification process. What is the cause and how can I prevent it?

  • Answer: Acetate by-products can form when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[1][2] The acetic acid can react with the hydroxyl groups of pentaerythritol or the intermediate products to form esters.[1] To mitigate this:

    • Solvent Selection: Consider using a non-reactive solvent. Tetrachloroethylene has been successfully used to avoid the formation of acetate esters.[1]

    • De-esterification Step: If the formation of acetate esters is unavoidable, a subsequent de-esterification step using methanol can be employed to convert the esters to the desired alcohol.[3]

Issue 3: Low Yield and Incomplete Reaction

  • Question: My reaction has a low yield, and I observe a significant amount of unreacted starting material. What are the potential causes and solutions?

  • Answer: Low conversion can be attributed to several factors:

    • Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent is adequate. For PBr₃, a molar ratio of at least 1:3 (PBr₃:alcohol) is typically required.[4]

    • Reaction Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal temperature and duration.[4][5]

    • Moisture: Water in the reaction mixture can react with PBr₃ to produce HBr and phosphorous acid, reducing the amount of active brominating agent.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route. When starting from pentaerythritol, impurities can include unreacted starting material, mono- and di-brominated intermediates, and over-brominated products.[4][6] If PBr₃ is used, organophosphorus byproducts may also be present.[4]

Q2: How can I detect and quantify impurities in my product?

A2: A combination of analytical techniques is recommended for comprehensive impurity characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for both the main product and impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities.[4]

Q3: Is it possible to achieve a high yield and purity in a single step?

A3: A one-pot synthesis method has been reported that achieves a high yield and purity. This method involves the use of pentaerythritol, sulfur powder, and liquid bromine in acetic acid, followed by an alcoholysis step with methanol. This process reportedly achieves a yield of 93% and a purity of 99.6% (GC).[3]

Quantitative Data Summary

The following tables summarize quantitative data from different synthesis methods for this compound.

Table 1: Comparison of Synthetic Methods

Brominating AgentSolvent/CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
HBrAcetic Acid90-120Not SpecifiedModerateLow (mixture)[2]
HBr (0.6-0.8 MPa)Glacial Acetic Acid115-120Not SpecifiedImprovedImproved[2]
PBr₃ (stepwise)Tetrachloroethylene100, 115, 13015 (total)HighHigh[1]
Liquid Bromine/SulfurAcetic Acidup to 12069399.6 (GC)[3]

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method is adapted from a procedure known to improve selectivity.[1]

  • Initial Setup: In a four-necked flask, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • First Addition of PBr₃: Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

  • Work-up: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.

  • Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.

Protocol 2: High-Yield Synthesis using Liquid Bromine and Sulfur

This protocol is based on a patented high-yield method.[3]

  • Reaction Setup: In a suitable reactor, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g (22.67 mol) of acetic acid.

  • Bromine Addition: With stirring, add 639.2g (4.0 mol) of liquid bromine dropwise, maintaining the internal temperature below 50°C.

  • Reaction: Slowly raise the temperature to 120°C and continue stirring for 6 hours.

  • Solvent Removal: Reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure.

  • Alcoholysis: Add 975 mL of methanol to the residue and heat at 80°C for 2 hours. Recover methanol and methyl acetate by distillation under reduced pressure.

  • Work-up: Cool the residue to 50°C and add 1000 mL of water. Adjust the pH to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.

  • Extraction and Crystallization: Cool to 50°C, add 585 mL of n-pentane, and stir for 30 minutes. Separate the organic phase and cool it to 0°C to precipitate white crystals.

  • Drying: Filter the crystals by suction and dry at 50°C for 6 hours to obtain the final product.

Visualizations

Troubleshooting_Workflow cluster_problems Common Problems cluster_solutions Solutions start Start Synthesis impurity_check Analyze Product Purity start->impurity_check problem problem solution solution problem->solution Identify Cause p1 Mixture of Brominated Species problem->p1 Yes p2 Acetate By-products problem->p2 Yes p3 Low Yield / Incomplete Reaction problem->p3 Yes end_node High Yield & Purity Product impurity_check->problem Low Purity? impurity_check->end_node High Purity s1 Control Stoichiometry Use PBr3 Purify Product p1->s1 s2 Use Non-reactive Solvent Add De-esterification Step p2->s2 s3 Adjust Stoichiometry Optimize Temp & Time Ensure Anhydrous Conditions p3->s3 s1->impurity_check s2->impurity_check s3->impurity_check

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Decision_Tree start Desired Outcome? high_purity High Purity & Selectivity start->high_purity High Selectivity high_yield High Yield & Purity (One-Pot) start->high_yield Highest Yield traditional Traditional HBr Method start->traditional Standard Method protocol1 Use PBr3 Protocol high_purity->protocol1 protocol2 Use Liquid Bromine/Sulfur Protocol high_yield->protocol2 protocol3 Use HBr Protocol (with purification) traditional->protocol3

Caption: Decision tree for selecting a synthesis protocol.

References

Technical Support Center: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol.

Troubleshooting Guide

Problem 1: Low Yield and Incomplete Reaction

Question: My reaction has a low yield, and analysis shows a significant amount of unreacted starting material (Pentaerythritol). What are the possible causes and solutions?

Answer:

Low conversion of the starting material is a common issue that can be attributed to several factors:

  • Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent is adequate. When using phosphorus tribromide (PBr₃), a molar ratio of at least 1:3 (PBr₃ to pentaerythritol's hydroxyl groups) is typically required.

  • Reaction Temperature and Time: The reaction may necessitate heating to proceed to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and duration.[1] Excessive heat, however, can promote the formation of side products.[1]

  • Moisture: The presence of water in the reaction mixture can be detrimental, especially when using PBr₃. Water reacts with PBr₃ to produce hydrobromic acid (HBr) and phosphorous acid, thereby reducing the concentration of the active brominating agent.[1] To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

Problem 2: Formation of Over-brominated Byproduct

Question: I am observing a significant amount of the tetra-brominated impurity, 1,3-Dibromo-2,2-bis(bromomethyl)propane, in my product mixture. How can I minimize its formation?

Answer:

The formation of the tetra-bromo impurity is a result of over-bromination.[1] To enhance the selectivity towards the desired tri-bromo product, consider the following strategies:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. While a slight excess may be necessary to ensure full conversion of the starting material, a large excess will favor the formation of the over-brominated product.[1]

  • Reaction Time and Temperature: Closely monitor the reaction and terminate it once the starting material is consumed, before a significant amount of the tetra-bromo product is formed.[1] Lowering the reaction temperature can also improve the selectivity of the reaction.[1]

  • Choice of Brominating Agent: The use of PBr₃ is reported to offer higher reactivity and selectivity compared to traditional methods using HBr, which often yield a mixture of di- and tri-substituted products.[2][3]

Problem 3: Presence of Undesirable Acetate Byproducts

Question: My final product is contaminated with acetate esters, which is complicating the purification process. What is the cause, and how can I prevent this?

Answer:

The formation of acetate byproducts is a known side reaction when glacial acetic acid is used as a solvent or catalyst in the reaction between pentaerythritol and HBr.[2] The acetic acid can react with the hydroxyl groups of pentaerythritol or the intermediate products to form esters.[2] To address this issue:

  • Solvent Selection: If feasible, opt for a non-reactive solvent. For instance, tetrachloroethylene has been successfully used as a solvent to avoid the formation of acetate esters.[2]

  • De-esterification Step: If the formation of acetate esters is unavoidable, a subsequent de-esterification step can be performed. This typically involves refluxing the product mixture with an alcohol, such as methanol.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities are largely dependent on the synthetic route employed. However, they generally include:

  • Unreacted Starting Material: Residual pentaerythritol.

  • Under-brominated Intermediates: Mono- and di-brominated pentaerythritol derivatives.[2]

  • Over-brominated Product: 1,3-Dibromo-2,2-bis(bromomethyl)propane.[1]

  • Process-related Impurities:

    • Organophosphorus byproducts (e.g., phosphite esters) if PBr₃ is used.[1][4]

    • Acetate esters if acetic acid is used as a solvent or catalyst.[2]

    • Residual solvents and quenching agents.[1]

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for the comprehensive characterization of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Mass fragmentation patterns aid in the structural elucidation of unknown byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and impurities. Relative quantification can be achieved through the integration of characteristic signals.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from less volatile impurities and starting materials.[5]

Q3: What purification methods are most effective for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: Effective for removing impurities with different solubility profiles.

  • Column Chromatography: Silica gel column chromatography is often employed to separate the desired product from polar impurities, such as organophosphorus byproducts.[1]

  • Vacuum Distillation: Suitable for purifying the product from non-volatile impurities.

Quantitative Data on Impurities

The following table summarizes the typical composition of a technical grade this compound, providing an indication of potential impurity levels. The exact composition of the crude product will vary depending on the specific reaction conditions.

CompoundTypical Percentage in Technical Grade Product
This compound~79%
Mono-brominated pentaerythritol derivativesPresent
Di-brominated pentaerythritol derivativesPresent
Unreacted PentaerythritolPresent

Experimental Protocol: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol describes a method for the synthesis of this compound using PBr₃, which is known for its higher selectivity.[2]

Materials:

  • Pentaerythritol

  • Phosphorus Tribromide (PBr₃)

  • Tetrachloroethylene (anhydrous)

  • Methanol

  • Deionized Water

Procedure:

  • Initial Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer, suspend 0.2 mol of pentaerythritol in 200 mL of anhydrous tetrachloroethylene.[2]

  • First Addition of PBr₃: While stirring, slowly add the first portion of 0.2 mol of PBr₃ to the suspension. Heat the reaction mixture to 100°C and maintain for 5 hours.[2]

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Continue the reaction for an additional 5 hours.[2]

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[2]

  • Work-up: After the reaction is complete, distill off the tetrachloroethylene under reduced pressure to obtain a pale yellow liquid intermediate.[2]

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux the mixture at 70°C for 5 hours.[2]

  • Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.[2] Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway_and_Impurities Pentaerythritol Pentaerythritol MonoBromo Mono-bromo Intermediate Pentaerythritol->MonoBromo + Brominating Agent Product This compound (Desired Product) TetraBromo Tetra-bromo Byproduct (Over-bromination) Product->TetraBromo Excess Brominating Agent DiBromo Di-bromo Intermediate MonoBromo->DiBromo + Brominating Agent DiBromo->Product + Brominating Agent PBr3 PBr3 PBr3->Product OrganoP Organophosphorus Impurity PBr3->OrganoP HBr HBr HBr->Product AceticAcid Acetic Acid AceticAcid->Product AcetateImpurity Acetate Ester Impurity AceticAcid->AcetateImpurity

Caption: Synthetic pathway and common impurity formation.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield Low Yield OverBromination Over-bromination Problem->OverBromination High Impurity AcetateByproduct Acetate Byproducts Problem->AcetateByproduct Ester Impurity CheckStoichiometry Check Stoichiometry LowYield->CheckStoichiometry OptimizeTempTime Optimize Temp/Time LowYield->OptimizeTempTime EnsureAnhydrous Ensure Anhydrous Conditions LowYield->EnsureAnhydrous ControlStoichiometry Control Stoichiometry OverBromination->ControlStoichiometry MonitorReaction Monitor Reaction Progress OverBromination->MonitorReaction ChangeSolvent Change Solvent AcetateByproduct->ChangeSolvent Deesterify Add De-esterification Step AcetateByproduct->Deesterify End Purified Product CheckStoichiometry->End OptimizeTempTime->End EnsureAnhydrous->End ControlStoichiometry->End MonitorReaction->End ChangeSolvent->End Deesterify->End

Caption: Troubleshooting workflow for synthesis issues.

References

purification of crude 3-Bromo-2,2-bis(bromomethyl)propanol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2,2-bis(bromomethyl)propanol by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Recrystallization Issues

Problem Potential Cause Recommended Solution
Low or No Crystal Formation - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent, even at low temperatures.- Ensure the solution is cooled to the appropriate temperature (e.g., using an ice bath).- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a solvent/anti-solvent system.
"Oiling Out" (Formation of a Liquid Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- High concentration of impurities depressing the melting point.- Select a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the compound is highly soluble to the hot solution before cooling.
Colored Crystals - Presence of colored impurities in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Low Recovery Yield - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are Small and Powdery - The solution was cooled too quickly or agitated during cooling.- Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials like pentaerythritol, as well as mono-brominated and di-brominated intermediates.[1] Byproducts from the brominating agent, such as organophosphorus compounds if PBr₃ is used, may also be present.[1]

Q2: Which solvents are suitable for the recrystallization of this compound?

Q3: My purified product has a lower melting point than expected. What could be the reason?

A3: A depressed melting point is a strong indication of the presence of impurities. The recrystallization process may need to be repeated to achieve higher purity. It is also important to note that there is some discrepancy in the reported melting point of this compound in the literature, with ranges of 62-67°C and 90-95°C being cited.[2][3]

Q4: How can I avoid "oiling out" during recrystallization?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid before it crystallizes. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is above the melting point of your compound. To avoid this, ensure slow cooling and consider using a lower-boiling point solvent. If oiling out persists, you can try redissolving the oil in more hot solvent and then cooling it even more slowly.

Q5: Is it necessary to perform a hot filtration?

A5: A hot filtration step is recommended if your crude product contains insoluble impurities. This involves filtering the hot, saturated solution before allowing it to cool. This step should be performed quickly to prevent premature crystallization in the filter funnel.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the scale of the experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Anti-solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., deionized water) dropwise with continuous stirring until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (e.g., ethanol/water).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? cool->oiling_out Liquid Forms collect Collect Crystals crystals->collect Yes no_crystals No/Few Crystals crystals->no_crystals No oiling_out->crystals No (Solid Forms) oiled Product Oils Out oiling_out->oiled Yes end Pure Product collect->end solution1 Too Much Solvent? no_crystals->solution1 evaporate Evaporate Some Solvent and Re-cool solution1->evaporate Yes change_solvent Try Different Solvent solution1->change_solvent No evaporate->cool solution2 Cooling Too Fast? oiled->solution2 solution2->change_solvent No slow_cool Reheat, Add a Little More Solvent, Cool Slowly solution2->slow_cool Yes slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization process.

Experimental_Workflow Recrystallization Experimental Workflow start Start dissolve Dissolve crude product in minimal hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Perform hot gravity filtration insoluble_check->hot_filtration Yes add_antisolvent Add anti-solvent until turbid insoluble_check->add_antisolvent No hot_filtration->add_antisolvent cool_slowly Cool slowly to room temperature add_antisolvent->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice vacuum_filtration Collect crystals via vacuum filtration cool_ice->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end End dry->end

Caption: Step-by-step experimental workflow for recrystallization.

References

minimizing side reactions in the bromination of pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the bromination of pentaerythritol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of pentaerythritol?

A1: The primary side products are partially brominated pentaerythritol derivatives. Depending on the reaction conditions and the desired product (e.g., pentaerythritol tetrabromide), these can include:

  • Monobromopentaerythritol

  • Dibromoneopentyl glycol[1]

  • Tribromoneopentyl alcohol[1][2]

Additionally, etherification by-products can form under certain conditions.[1] If the starting pentaerythritol is not pure, impurities like dipentaerythritol could also be carried through or react to form other side products.[3][4]

Q2: How can I control the extent of bromination to selectively produce a specific brominated pentaerythritol?

A2: The degree of bromination is primarily controlled by the stoichiometry of the reactants and the reaction conditions. For instance, to favor the formation of dibromoneopentyl glycol over tribromoneopentyl alcohol, a process using HBr with continuous removal of water has been developed.[5] The ratio of HBr to pentaerythritol is a key factor; a stoichiometric excess of HBr will favor the formation of more highly brominated products.[1]

Q3: What are the recommended brominating agents for pentaerythritol?

A3: Common and effective brominating agents include:

  • Phosphorus tribromide (PBr₃) : This reagent is used for the synthesis of pentaerythritol tetrabromide.[6]

  • Hydrogen bromide (HBr) : Often used in the presence of a catalyst, such as an aliphatic carboxylic acid (e.g., acetic acid), to produce various brominated pentaerythritols.[1][5]

  • Sodium bromide (NaBr) with benzenesulfonyl chloride and pyridine: This method is part of a two-step process where pentaerythritol is first converted to its benzenesulfonate ester, which is then reacted with NaBr.[7]

Q4: How do I purify the final brominated pentaerythritol product?

A4: Purification methods depend on the specific product and impurities. Common techniques include:

  • Recrystallization : This is a widely used method. For pentaerythritol tetrabromide, solvents like 95% ethanol or acetone are effective.[6][7]

  • Soxhlet Extraction : This can be used for exhaustive extraction to purify the crude product.[6]

  • Washing : Washing the crude product with water and/or cold solvents like 95% ethyl alcohol can help remove intermediate bromohydrins and other water-soluble impurities.[6]

Troubleshooting Guides

Issue 1: Incomplete Bromination - Low Yield of Pentaerythritol Tetrabromide
Potential Cause Troubleshooting Step
Insufficient brominating agentEnsure the correct stoichiometry of the brominating agent (e.g., PBr₃ or HBr) is used. A slight excess may be necessary to drive the reaction to completion.
Low reaction temperatureGradually increase the reaction temperature. For the PBr₃ method, the temperature is raised to 170-180°C.[6] For the HBr method, temperatures of 85-135°C are typical.[1]
Short reaction timeIncrease the reaction time. Some procedures require heating overnight.[6][7]
Poor quality starting materialEnsure the pentaerythritol is dry and of high purity.[6] Impurities can interfere with the reaction.
Issue 2: Presence of Partially Brominated Side Products
Potential Cause Troubleshooting Step
Insufficient brominating agent or reaction timeAs with incomplete reactions, ensure an adequate amount of brominating agent and sufficient reaction time to allow for complete substitution.
Non-optimal reaction conditionsAdjusting the temperature and catalyst concentration can influence the product distribution. For selective production of less brominated species, carefully control the stoichiometry of HBr.[5]
Inefficient purificationUse a more rigorous purification method. Recrystallization from an appropriate solvent is often effective at separating the fully brominated product from its partially brominated counterparts.[6][7] Washing with cold 95% ethyl alcohol can help remove intermediate bromohydrins.[6]
Issue 3: Formation of Ether By-products
Potential Cause Troubleshooting Step
High reaction temperatures and prolonged reaction timesWhile high temperatures are needed, excessive heat over extended periods can promote etherification. Optimize the temperature and time to maximize the yield of the desired product while minimizing side reactions.
Acidic conditionsThe presence of strong acids can catalyze ether formation. While HBr is a reactant, the use of co-catalysts like acetic acid should be carefully controlled.[1]

Experimental Protocols

Synthesis of Pentaerythritol Tetrabromide using Phosphorus Tribromide

This protocol is adapted from Organic Syntheses.[6]

  • Reaction Setup : Place 125 g (0.92 mole) of dry pentaerythritol in a 500-cc round-bottomed flask equipped with an air-cooled reflux condenser, a dropping funnel, and a gas trap for evolved HBr.

  • Reagent Addition : Heat the flask on a steam bath and cautiously add 500 g (1.85 moles) of freshly distilled phosphorus tribromide from the dropping funnel.

  • Heating : Once the addition is complete, replace the steam bath with an oil bath and gradually raise the temperature to 170–180°C. Heat at this temperature for 20 hours.

  • Workup : Transfer the hot reaction mixture to a beaker containing 1 L of cold water and stir to break up any lumps.

  • Filtration and Washing : Filter the solid product with suction and wash it several times with hot water, followed by two 200-cc portions of cold 95% ethyl alcohol to remove intermediate bromohydrins.[6]

  • Purification : Dry the crude product and purify by Soxhlet extraction with 95% alcohol or by recrystallization from 95% alcohol.

Product Yield Melting Point (crude) Melting Point (purified)
Pentaerythritol Tetrabromide69-76%158-160°C163°C

Data sourced from Organic Syntheses.[6]

Synthesis of Pentaerythritol Tetrabromide via Benzenesulfonate Ester

This two-step protocol is adapted from Organic Syntheses.[7]

Step 1: Formation of Pentaerythritol Benzenesulfonate

  • In a 5-L flask, suspend 130 g (0.96 mole) of technical grade pentaerythritol in 650 ml of pyridine.

  • Add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise, keeping the temperature below 30–35°C.

  • Stir the resulting slurry at 40°C for 1 hour after the addition is complete.

  • Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 L of water and 2 L of methanol.

  • Cool the suspension with ice, filter the solid, and wash with water and then cold methanol.

Step 2: Bromination

  • Add the crude, wet pentaerythritol benzenesulfonate to 1 L of diethylene glycol in a 4-L flask.

  • Add 600 g (5.8 moles) of sodium bromide.

  • Heat the mixture in an oil bath at 140–150°C overnight with slow stirring.

  • Cool the mixture to about 90°C, add 2 L of ice water, and then cool to 10°C with ice.

  • Filter the precipitate, wash with water, and press dry.

  • Recrystallize the crude product from boiling acetone.

Product Yield Melting Point (crude) Melting Point (purified)
Pentaerythritol Tetrabromide-147-149°C159-160°C

Yield for the bromination step is not explicitly separated from the overall yield in the source. Data sourced from Organic Syntheses.[7]

Visualizations

experimental_workflow_pbr3 cluster_reaction Reaction cluster_workup Workup & Purification start Pentaerythritol + PBr3 heat Heat to 170-180°C (20h) start->heat quench Quench with cold water heat->quench filter_wash Filter & Wash (Hot Water, Cold EtOH) quench->filter_wash purify Recrystallize or Soxhlet Extract filter_wash->purify product Pentaerythritol Tetrabromide purify->product

Caption: Workflow for Pentaerythritol Tetrabromide Synthesis using PBr₃.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield of Pentaerythritol Tetrabromide cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Purification Loss issue->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Stoichiometry cause1->sol1b sol2a Optimize Conditions (Temp, Catalyst) cause2->sol2a sol3a Improve Purification Technique cause3->sol3a

Caption: Troubleshooting Logic for Low Product Yield.

References

troubleshooting low conversion rates in 3-Bromo-2,2-bis(bromomethyl)propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates and other issues in the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Yield and Significant Amount of Unreacted Starting Material

  • Question: My reaction has a low yield, and analysis shows a large amount of unreacted pentaerythritol. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion of the starting material, pentaerythritol, can be attributed to several factors:

    • Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent is adequate. When using phosphorus tribromide (PBr₃), a sufficient molar ratio is critical for driving the reaction to completion.[1]

    • Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed efficiently. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction duration. Insufficient heating or premature termination of the reaction can result in incomplete conversion.[1]

    • Moisture Contamination: The presence of water in the reaction mixture can be detrimental, especially when using water-sensitive brominating agents like PBr₃. Water can react with PBr₃ to produce phosphorous acid and hydrogen bromide (HBr), reducing the amount of active brominating agent available for the reaction.[1] It is crucial to use dry glassware and anhydrous solvents to prevent this side reaction.

Problem 2: Formation of a Mixture of Brominated Products (Low Selectivity)

  • Question: My final product is a mixture containing mono-, di-, and tri-brominated species, leading to low purity of the desired this compound. How can I improve the selectivity of the reaction?

  • Answer: The formation of a mixture of brominated pentaerythritols is a common challenge, particularly when using HBr as the brominating agent.[2] Traditional methods often result in a mix of di-substituted and tri-substituted products.[3] To enhance the selectivity towards the desired tribromo product, consider the following strategies:

    • Control of Reaction Stoichiometry: Carefully controlling the molar ratio of the brominating agent to pentaerythritol is crucial. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in incomplete reaction and a mixture of partially brominated products.[2]

    • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) has been shown to offer higher reactivity and selectivity, as all three bromine atoms are capable of replacing hydroxyl groups.[3] A stepwise addition of PBr₃ at incrementally increasing temperatures can further improve the yield of the desired tribrominated product.[2]

Problem 3: Formation of Undesirable Acetate By-products

  • Question: I am observing the formation of acetate esters as by-products in my reaction, which complicates the purification process. What is causing this and how can I prevent it?

  • Answer: The formation of acetate by-products is a known side reaction when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[2][3] The acetic acid can react with the hydroxyl groups of pentaerythritol or the intermediate products to form esters. To mitigate this issue:

    • Solvent Selection: Consider using a non-reactive solvent. Perchloroethylene has been successfully used as a solvent to avoid the formation of acetate esters.[2][4]

    • De-esterification Step: If the formation of acetate esters is unavoidable, a subsequent de-esterification step can be employed. This typically involves reacting the product mixture with an alcohol, such as methanol, to convert the acetate esters back to the desired hydroxyl group.[2][5]

Problem 4: Tar Formation During the Reaction

  • Question: My reaction mixture is turning dark and forming tar-like substances, making work-up and purification difficult. What leads to tar formation and how can I minimize it?

  • Answer: Tar formation can occur in bromination reactions, especially at elevated temperatures or in the presence of strong acids, leading to decomposition and polymerization of reactants and products.[4] To minimize tar formation:

    • Temperature Control: Carefully control the reaction temperature and avoid excessive heating.[1]

    • Gradual Reagent Addition: Slow, controlled addition of the brominating agent can help to manage the reaction exotherm and prevent localized overheating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions that may contribute to tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

A1: In syntheses utilizing hydrogen bromide (HBr), an aliphatic carboxylic acid like acetic acid can act as a catalyst.[3][4] It facilitates the reaction between pentaerythritol and HBr.

Q2: What are the common impurities found in technical grade this compound?

A2: Technical grade products often contain impurities such as mono-brominated intermediates (e.g., 3-Bromo-2,2-bis(hydroxymethyl)propane) and over-brominated products (e.g., tetrabromopentaerythritol).[1][2] Unreacted pentaerythritol and by-products from the brominating agent (e.g., organophosphorus byproducts if PBr₃ is used) may also be present.[1]

Q3: What purification techniques are most effective for isolating this compound?

A3: Effective purification is essential to remove side products and unreacted starting materials.[2] Common purification methods include:

  • Recrystallization: This is a widely used technique for purifying solid products.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.[1]

  • Distillation: Vacuum distillation may be suitable for purifying the product, especially if the impurities have significantly different boiling points.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1][6] These methods allow you to track the consumption of the starting material and the formation of the product and any by-products over time.

Quantitative Data Summary

ParameterSynthesis using HBr/Acetic AcidSynthesis using PBr₃Reference
Starting Material PentaerythritolPentaerythritol[3]
Brominating Agent Hydrogen Bromide (HBr)Phosphorus Tribromide (PBr₃)[2][3]
Solvent/Catalyst Acetic AcidPerchloroethylene (solvent)[2][3][4]
Typical Issues Mixture of brominated products, acetate by-products, tar formationRequires anhydrous conditions, potential for organophosphorus by-products[1][2][3][4]
Reported Yield Variable, often lower purityUp to 93% with high purity (99.6% by GC)[5]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is based on a method that employs a stepwise addition of PBr₃ to improve selectivity and yield.[2]

  • Initial Setup: In a four-necked flask equipped with a stirrer, thermometer, condenser, and addition funnel, suspend 0.2 mol of pentaerythritol in 200 mL of perchloroethylene.[2]

  • First Addition of PBr₃: Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.[2]

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.[2]

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[2]

  • Work-up: Distill off the perchloroethylene under reduced pressure to obtain a crude liquid intermediate.[2]

  • De-esterification (if necessary): If organophosphorus esters have formed, add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.[2]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis using Hydrogen Bromide (HBr) and Acetic Acid

This is a more traditional method that often results in a mixture of products.[3]

  • Reaction Setup: In a suitable reactor, charge pentaerythritol, acetic acid (as a catalyst), and a solvent such as water or perchloroethylene.[3][4]

  • HBr Addition: Continuously feed anhydrous HBr gas into the reaction mixture while maintaining the temperature between 90-120°C.[3][4]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC) until the desired conversion is achieved.

  • Work-up: After the reaction is complete, cool the mixture. The work-up procedure may involve neutralization, extraction, and washing steps to remove unreacted acid and other impurities.[6]

  • Purification: The crude product is then purified, typically by recrystallization, to isolate the this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Reaction Reaction Step: Pentaerythritol + Brominating Agent Start->Reaction Workup Work-up & Purification Reaction->Workup Analysis Analyze Product (Yield & Purity) Workup->Analysis Troubleshoot Low Conversion or Impure Product Analysis->Troubleshoot End High Conversion & Purity Achieved Troubleshoot->End Successful Troubleshooting LowYield Low Yield/ Unreacted SM Troubleshoot->LowYield Issue LowSelectivity Mixture of Products Troubleshoot->LowSelectivity Issue Byproducts Acetate By-products Troubleshoot->Byproducts Issue TarFormation Tar Formation Troubleshoot->TarFormation Issue CheckStoichiometry Check Reagent Stoichiometry LowYield->CheckStoichiometry Solution OptimizeTempTime Optimize Temp & Reaction Time LowYield->OptimizeTempTime Solution EnsureAnhydrous Ensure Anhydrous Conditions LowYield->EnsureAnhydrous Solution LowSelectivity->CheckStoichiometry Solution ChangeReagent Consider PBr₃ LowSelectivity->ChangeReagent Solution ChangeSolvent Use Non-reactive Solvent Byproducts->ChangeSolvent Solution ControlTemp Control Temperature Carefully TarFormation->ControlTemp Solution CheckStoichiometry->Reaction Implement Solution OptimizeTempTime->Reaction Implement Solution EnsureAnhydrous->Reaction Implement Solution ChangeReagent->Reaction Implement Solution ChangeSolvent->Reaction Implement Solution ControlTemp->Reaction Implement Solution Synthesis_Pathways cluster_hbr HBr / Acetic Acid Pathway cluster_pbr3 PBr₃ Pathway Pentaerythritol Pentaerythritol HBr HBr, Acetic Acid 90-120°C Pentaerythritol->HBr PBr3 PBr₃ (stepwise addition) Perchloroethylene 100-130°C Pentaerythritol->PBr3 Mixture Mixture of Brominated Products + Acetate By-products HBr->Mixture Purification_HBr Purification (Recrystallization) Mixture->Purification_HBr Final_Product This compound Purification_HBr->Final_Product Crude_PBr3 Crude Product PBr3->Crude_PBr3 Deesterification De-esterification (Methanol) Crude_PBr3->Deesterification if needed Purification_PBr3 Purification Crude_PBr3->Purification_PBr3 Deesterification->Purification_PBr3 Purification_PBr3->Final_Product

References

Technical Support Center: Synthesis of Tetrabromobisphenol A (TBBPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The full chemical name provided, 2,2,6,6-tetrabromo-4,4-isopropylidenediphenol, corresponds to Tetrabromobisphenol A , commonly abbreviated as TBBPA . The acronym TBNPA typically refers to Tribromoneopentyl Alcohol. This guide will focus on the synthesis of TBBPA.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-bromination and other side reactions during the synthesis of Tetrabromobisphenol A (TBBPA).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing TBBPA?

A1: The most common method for synthesizing TBBPA is through the electrophilic substitution reaction of Bisphenol A (BPA) with bromine (Br₂).[1][2] This reaction is typically carried out in a solvent, and various methods exist that differ in the choice of solvent, temperature, and the use of catalysts or oxidants to improve yield and purity.[2][3]

Q2: What are the common side products in TBBPA synthesis?

A2: The most common impurities are under-brominated derivatives of BPA, such as mono-, di-, and tri-bromobisphenol A.[4][5] The formation of these is often due to incomplete reaction. Over-bromination, leading to products with more than four bromine atoms or other side reactions, can also occur if reaction conditions are not carefully controlled. Additionally, the choice of solvent can lead to byproducts; for example, using methanol as a solvent can result in the formation of methyl bromide.[2][3]

Q3: Why is controlling the stoichiometry (molar ratio) of bromine to Bisphenol A so critical?

A3: The molar ratio of the brominating agent to BPA is a crucial factor in determining the final product's purity and yield. A stoichiometric amount of bromine (4 moles of Br₂ per mole of BPA) is theoretically required. However, in practice, an excess of the brominating agent may be used to drive the reaction to completion. Too little brominating agent will result in a mixture of under-brominated products, reducing the purity of the TBBPA.[6] Conversely, a large excess or poor control over the addition of bromine can lead to over-bromination or other side reactions.

Q4: What is the role of an oxidant, like hydrogen peroxide, in some TBBPA synthesis protocols?

A4: In the bromination of BPA, one mole of hydrogen bromide (HBr) is generated for every mole of bromine that reacts.[7] Some synthesis methods introduce an oxidant, such as hydrogen peroxide (H₂O₂), to oxidize the HBr byproduct back into elemental bromine (Br₂). This regenerated bromine can then react with more BPA, which improves the overall efficiency of bromine usage and minimizes acidic waste streams.[2][7]

Troubleshooting Guide: Preventing Over- and Under-Bromination

This guide addresses common issues encountered during the synthesis of TBBPA.

Issue Potential Cause Recommended Solution
Low Yield and Presence of Under-Brominated Products 1. Insufficient Brominating Agent: The molar ratio of bromine to BPA was too low.[6]2. Short Reaction Time: The reaction was not allowed to proceed to completion.3. Low Reaction Temperature: The temperature may be too low for the reaction rate to be efficient.1. Optimize Molar Ratio: Carefully control the stoichiometry. An optimized molar ratio of a brominating agent to BPA (e.g., 5:1 for a specific PEG-bound agent) has been shown to yield high purity TBBPA.[6] Ensure precise addition of the brominating agent.2. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and ensure the reaction has gone to completion.3. Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. Some protocols involve heating to reflux to ensure completion.[3]
Formation of Over-Brominated or Other Byproducts 1. Excess Brominating Agent: A large excess of bromine was used.2. Poor Temperature Control: Localized "hot spots" or excessively high temperatures can lead to side reactions.3. Incorrect Solvent: The solvent may promote side reactions. For instance, methanol can react with HBr to form methyl bromide.[3]1. Control Bromine Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture.[7] Avoid adding it all at once.2. Maintain Consistent Temperature: Use a temperature-controlled reaction vessel and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Some protocols recommend low temperatures (0-20°C) during bromine addition to control the reaction rate.[8]3. Select an Inert Solvent: Use a solvent that is inert under the reaction conditions, such as dichloromethane or chlorobenzene.[2][3]
Product Purity is Low Despite Correct Stoichiometry 1. Inefficient Mixing: Poor stirring can lead to localized areas of high and low reactant concentrations, resulting in a mixture of products.2. Improper Work-up Procedure: The purification process may be insufficient to remove byproducts.1. Ensure Vigorous Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.[7]2. Optimize Purification: After the reaction, quench any remaining bromine. The crude product can be purified by washing with water or a suitable solvent to remove unreacted starting materials and byproducts. Recrystallization may also be necessary to achieve high purity. A common procedure involves reslurrying the product cake with water and filtering.[7]

Quantitative Data on Reaction Conditions

The following table summarizes key quantitative parameters from various TBBPA synthesis protocols.

Parameter Value Solvent Yield Purity Reference
Brominating Agent:BPA Molar Ratio 5.0 : 1Dichloromethane98%99.2%[6]
Reactant Quantities 100g BPA, 147.7g Br₂, 66.5g 49% H₂O₂Dichloroethane (600ml)95%99.88%[7]
Water Content in Reaction Mass 15 - 65 wt%Methanol/Water--[8]
Reaction Temperature 0 - 20 °C (during Br₂ addition)Methanol/Water--[8]
Reaction Temperature 20 - 75 °CDichloroethane/Water95-96%99.57-99.88%[7]
Reaction Temperature up to 85 °C (heating step)Chlorobenzene--[3]

Detailed Experimental Protocol

This protocol is based on a high-yield synthesis of TBBPA using hydrogen peroxide as an oxidant in a biphasic system.[7]

Materials:

  • Bisphenol A (BPA)

  • Bromine (Br₂)

  • Hydrogen Peroxide (H₂O₂), 49% solution

  • Dichloroethane (DCE)

  • Heterogeneous Catalyst (e.g., layered double hydroxides exchanged with tungstate)

  • Deionized Water

Equipment:

  • 2-liter round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Temperature-controlled bath.

  • Filtration apparatus.

  • Vacuum dryer.

Procedure:

  • Reaction Setup: In the 2-liter round-bottom flask, combine 100 g of Bisphenol A, 600 ml of dichloroethane, 75 mg of the catalyst, and 20 ml of water.

  • Initiation: Begin vigorous stirring and add 66.5 g of 49% hydrogen peroxide to the mixture.

  • Bromine Addition: Through the pressure-equalizing dropping funnel, add 147.7 g of bromine continuously over a period of 8-10 minutes. Maintain the reaction temperature between 20-75°C. The addition should be controlled to prevent the escape of bromine vapors from the reflux condenser.

  • Reaction Monitoring: After the bromine addition is complete, continue to stir the mixture vigorously. The progress of the reaction can be monitored by HPLC to ensure all BPA has been converted.

  • Work-up and Isolation:

    • Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

    • Recover the dichloroethane solvent by distillation.

    • The resulting slurry contains the TBBPA product. Filter the slurry to separate the solid product.

    • Reslurry the filter cake with deionized water, stir for 10-15 minutes, and filter again.

  • Drying: Dry the final product in a vacuum dryer to obtain pure TBBPA.

Expected Outcome:

  • Yield: ~95%

  • Purity: ~99.88% (as determined by HPLC)

Visualizations

Troubleshooting Workflow for TBBPA Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues in TBBPA synthesis to achieve high purity and yield.

TBBPA_Troubleshooting start Start TBBPA Synthesis check_purity Analyze Product Purity & Yield (e.g., HPLC) start->check_purity success High Purity TBBPA Achieved (>99%) check_purity->success Acceptable under_bromination Issue: Under-bromination (Low Purity, Multiple Peaks) check_purity->under_bromination Unacceptable: Under-brominated over_bromination Issue: Over-bromination or Byproducts check_purity->over_bromination Unacceptable: Over-brominated solution_under1 Adjust Molar Ratio: Increase Brominating Agent under_bromination->solution_under1 solution_under2 Increase Reaction Time or Temperature under_bromination->solution_under2 solution_under3 Improve Mixing (Vigorous Stirring) under_bromination->solution_under3 solution_over1 Control Bromine Addition: Slow, Continuous Feed over_bromination->solution_over1 solution_over2 Maintain Strict Temperature Control over_bromination->solution_over2 solution_over3 Optimize Solvent System over_bromination->solution_over3 rerun Re-run Synthesis with Adjustments solution_under1->rerun solution_under2->rerun solution_under3->rerun solution_over1->rerun solution_over2->rerun solution_over3->rerun rerun->check_purity

Caption: Troubleshooting workflow for optimizing TBBPA synthesis.

References

Technical Support Center: Optimizing Polyurethane Synthesis with TBNPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tribromoneopentyl Alcohol (TBNPA) in polyurethane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TBNPA in polyurethane synthesis?

A1: TBNPA, or Tribromoneopentyl Alcohol, is a reactive flame retardant.[1][2][3][4][5][6] It contains a high concentration of aliphatic bromine (approximately 73%) and a single hydroxyl (-OH) group.[1][3][6] This hydroxyl group allows TBNPA to react with isocyanates and become a permanent part of the polyurethane polymer backbone, forming pendant urethane groups.[1][2][3][5][6] Its primary function is to impart flame retardancy and smoke suppression to the final polyurethane product.[5]

Q2: Is TBNPA a catalyst for the polyurethane reaction?

A2: No, TBNPA is not a catalyst. It is a reactive component that gets incorporated into the polymer structure. While it participates in the reaction, it does not accelerate the primary polyurethane-forming reactions (gelling and blowing). The reaction rate must still be controlled by the use of appropriate catalysts.

Q3: What are the main advantages of using TBNPA over additive flame retardants?

A3: The main advantage of TBNPA is its reactive nature. Because it chemically bonds to the polymer matrix, it is less likely to migrate or leach out over time, ensuring permanent flame retardancy.[2] This also minimizes the plasticizing effects that can be seen with non-reactive, additive flame retardants, which can negatively impact the mechanical properties of the polyurethane. TBNPA also exhibits high thermal, hydrolytic, and light stability.[1][4][6]

Q4: In which types of polyurethane systems is TBNPA typically used?

A4: TBNPA is highly soluble in polyurethane systems and is suitable for use in both rigid and flexible polyurethane foams.[1][2][3][5] It is commonly employed in applications where high standards of fire retardancy are required, such as in construction, automotive, and furniture industries.

Q5: How do I adjust my formulation to include TBNPA?

A5: Since TBNPA contains a reactive hydroxyl group, it must be treated as a polyol in your formulation calculations. You will need to account for its hydroxyl value when determining the required amount of isocyanate to achieve the desired isocyanate index.

Isocyanate Index Calculation with TBNPA

The isocyanate index is a critical parameter in polyurethane synthesis, representing the ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH). An index of 100 (or 1.0) indicates a stoichiometric balance. The inclusion of TBNPA, a reactive monofunctional alcohol, requires an adjustment to this calculation.

Key Parameters for TBNPA (FR-513 equivalent):

PropertyValueUnit
Molecular Weight324.9 g/mol
Hydroxyl Content5.24%
Hydroxyl Value 172.7 mg KOH/g

Note: The Hydroxyl Value is calculated from the Hydroxyl Content.

Formula for Isocyanate Demand:

The total amount of isocyanate required is calculated based on the equivalent weights of all hydroxyl-containing components in the formulation.

  • Equivalent Weight (EW) of a Polyol = 56100 / Hydroxyl Value (mg KOH/g)

  • EW of TBNPA = 56100 / 172.7 = 324.8 g/eq

  • EW of Water = 18 / 2 = 9 g/eq (Water has two reactive hydrogens)

  • EW of Isocyanate = 4200 / %NCO content

Example Calculation:

Consider a simple rigid foam formulation:

ComponentParts by Weight (pbw)Hydroxyl Value (mg KOH/g)Equivalent Weight (g/eq)
Polyether Polyol100400140.25
Water26233.39
TBNPA15172.7324.8
Isocyanate (%NCO = 31) ? -135.5

1. Calculate the number of hydroxyl equivalents for each component:

  • Polyol: 100 pbw / 140.25 g/eq = 0.713 eq

  • Water: 2 pbw / 9 g/eq = 0.222 eq

  • TBNPA: 15 pbw / 324.8 g/eq = 0.046 eq

2. Sum the total hydroxyl equivalents:

  • Total OH eq: 0.713 + 0.222 + 0.046 = 0.981 eq

3. Calculate the required isocyanate amount for a target index (e.g., 110):

  • Required NCO eq: Total OH eq * (Isocyanate Index / 100) = 0.981 * (110 / 100) = 1.079 eq

  • Required Isocyanate (pbw): Required NCO eq * EW of Isocyanate = 1.079 eq * 135.5 g/eq = 146.2 pbw

Troubleshooting Guide

Issue 1: Foam Collapse or Poor Rise Profile
Potential Cause Explanation Recommended Action
Imbalance in Reaction Rates The introduction of TBNPA can slightly alter the viscosity and reactivity of the polyol blend. If the gelling reaction (urethane formation) is too slow relative to the blowing reaction (CO2 formation), the cell walls will not have sufficient strength to trap the blowing agent, leading to foam collapse.* Adjust Catalyst Package: Increase the concentration of the gelling catalyst (e.g., a tin-based catalyst) or use a more potent one. Ensure the blowing catalyst (e.g., an amine catalyst) is not overly active.
Incorrect Isocyanate Index Failure to account for the hydroxyl value of TBNPA will result in an excess of isocyanate (a high index). While a high index can sometimes lead to brittleness, a severe imbalance can disrupt the polymerization process and affect the foam structure.* Recalculate Formulation: Accurately calculate the required isocyanate amount based on the hydroxyl values of all reactive components, including TBNPA.
Moisture Contamination Excess moisture in any of the components will react with the isocyanate to produce additional CO2 and urea linkages, which can disrupt the balance of the foaming reactions and lead to instability.* Ensure Dry Components: Use fresh, dry raw materials. Store components under a nitrogen blanket and use molecular sieves if necessary.
Issue 2: Brittle Foam or Friability
Potential Cause Explanation Recommended Action
High Isocyanate Index An excessively high isocyanate index leads to the formation of brittle isocyanurate crosslinks, which can make the foam friable.* Optimize Isocyanate Index: While a slightly high index is common in rigid foams, ensure it is not excessive. Perform a ladder study to find the optimal index for your system containing TBNPA.
Chain Termination Effect TBNPA is monofunctional, meaning it has only one hydroxyl group.[1] In high concentrations, it can act as a chain terminator, reducing the overall molecular weight and crosslink density of the polymer network, which can lead to reduced mechanical strength.* Balance with Difunctional Components: If high levels of TBNPA are required for flame retardancy, consider co-formulating with a difunctional reactive flame retardant to maintain the polymer network's integrity.[1]
Inadequate Mixing Poor dispersion of TBNPA or other components can lead to localized areas of suboptimal cure and poor physical properties.* Improve Mixing: Ensure thorough mixing of the polyol blend before adding the isocyanate. Check and optimize mixer speed and mixing time.
Issue 3: Variations in Foam Density
Potential Cause Explanation Recommended Action
Effect on Viscosity The addition of TBNPA, which is a solid at room temperature, can increase the viscosity of the polyol blend. This can affect the efficiency of the blowing agent and the resulting foam density.* Adjust Blowing Agent Level: The amount of physical and/or chemical blowing agent may need to be adjusted to achieve the target density.
Nucleation Effects Undissolved TBNPA particles can act as nucleation sites, potentially leading to a finer cell structure and affecting the foam's density.* Ensure Complete Dissolution: Gently warm and mix the polyol blend to ensure TBNPA is fully dissolved before reacting with the isocyanate.

Experimental Protocols

Representative Synthesis of a TBNPA-Containing Rigid Polyurethane Foam

Materials:

  • Polyether Polyol (Hydroxyl Value: 400 mg KOH/g)

  • Tribromoneopentyl Alcohol (TBNPA) (Hydroxyl Value: 172.7 mg KOH/g)

  • Silicone Surfactant

  • Amine Catalyst (Blowing Catalyst)

  • Tin Catalyst (Gelling Catalyst)

  • Water (Chemical Blowing Agent)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI) (%NCO = 31)

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a suitable container, combine the Polyether Polyol, TBNPA, Silicone Surfactant, Amine Catalyst, and Water.

    • Mix thoroughly with a mechanical stirrer at a moderate speed (e.g., 1000-2000 rpm) until a homogeneous mixture is obtained. If TBNPA is not fully dissolved, gently warm the mixture to 40-50°C with continuous stirring.

    • Add the Tin Catalyst to the blend and mix for a further 30 seconds.

  • Reaction with Isocyanate (Component B):

    • Add the calculated amount of pMDI to the polyol blend.

    • Immediately mix at high speed (e.g., 3000-5000 rpm) for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold.

  • Curing:

    • Allow the foam to rise and cure at ambient temperature. The foam will typically be tack-free within a few minutes.

    • For optimal properties, allow the foam to post-cure for at least 24 hours before cutting or testing.

Visualizations

Logical Flow for Troubleshooting Foam Collapse

FoamCollapseTroubleshooting start Foam Collapse Observed check_index Is Isocyanate Index Calculated Correctly (including TBNPA's OH value)? start->check_index recalculate Recalculate Formulation and Adjust Isocyanate check_index->recalculate No check_catalyst Is Gelling/Blowing Catalyst Ratio Balanced? check_index->check_catalyst Yes solution Stable Foam recalculate->solution adjust_catalyst Increase Gelling Catalyst or Decrease Blowing Catalyst check_catalyst->adjust_catalyst No check_moisture Are All Components Dry? check_catalyst->check_moisture Yes adjust_catalyst->solution dry_components Dry Raw Materials (e.g., use molecular sieves) check_moisture->dry_components No check_moisture->solution Yes dry_components->solution

Caption: Troubleshooting workflow for foam collapse issues.

Experimental Workflow for Polyurethane Synthesis with TBNPA

PU_Synthesis_Workflow cluster_A Component A Preparation cluster_B Component B cluster_reaction Reaction and Curing polyol Polyether Polyol mix_A Mix until Homogeneous polyol->mix_A tbnpa TBNPA tbnpa->mix_A surfactant Silicone Surfactant surfactant->mix_A water Water water->mix_A amine_cat Amine Catalyst amine_cat->mix_A tin_cat Tin Catalyst high_speed_mix High-Speed Mix (5-10s) tin_cat->high_speed_mix mix_A->tin_cat Add Last isocyanate pMDI isocyanate->high_speed_mix pour Pour into Mold high_speed_mix->pour cure Cure (24h) pour->cure final_product Final PU Foam cure->final_product

Caption: Step-by-step workflow for PU foam synthesis.

References

Technical Support Center: Scaling Up the Production of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 3-Bromo-2,2-bis(bromomethyl)propanol (also known as Tribromoneopentyl Alcohol, TBNPA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Insufficient brominating agent. - Loss of HBr gas from the reaction mixture. - Side reactions forming byproducts.- Increase reaction time or temperature, monitoring for byproduct formation. - Ensure the stoichiometry of the brominating agent is adequate; a slight excess may be necessary. - For reactions using HBr, ensure a continuous feed to compensate for its low boiling point (-66.8°C) and potential escape from the reaction vessel.[1] - Optimize reaction conditions to minimize the formation of di- and tetra-brominated pentaerythritol.
Formation of Acetate Byproducts - Use of glacial acetic acid as a solvent or catalyst.[1]- Consider using a non-reactive solvent such as water or perchloroethylene.[2] - If acetic acid is necessary, a subsequent de-esterification step with methanol may be required, although this can increase process complexity and equipment requirements.[1]
Presence of Over-Brominated Impurities (e.g., Pentaerythritol tetrabromide) - Excess of brominating agent. - High reaction temperature or prolonged reaction time.- Carefully control the stoichiometry of the brominating agent.[3] - Monitor the reaction progress closely and stop it once the starting material is consumed. - Lowering the reaction temperature may improve selectivity.[3]
Formation of Dark-Colored Product or Tars - High reaction temperatures and pressures.- Optimize the reaction temperature to be within the range of 85°C to 135°C to improve the process and final product quality.[2]
Difficulties in Product Purification - Presence of multiple brominated pentaerythritols with similar properties. - Contamination with organophosphorus byproducts if PBr₃ is used.- Utilize crystallization for purification. A specific protocol involves dissolving the crude product in n-pentane, followed by cooling to 0°C to precipitate white crystals.[4] - For organophosphorus impurities, an aqueous work-up with a mild base like sodium bicarbonate solution can help hydrolyze and remove them.[3] Column chromatography can also be effective.[3]
Product Decomposition During Work-up - Exposure to basic conditions during neutralization or extraction.- this compound can decompose in aqueous basic solutions.[5] Carefully control the pH during the work-up, keeping it neutral or slightly acidic.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the common starting materials and brominating agents for the synthesis of this compound? A1: The most common starting material is pentaerythritol.[1] Traditional methods utilize hydrogen bromide (HBr) as the brominating agent, often in the presence of acetic acid as a catalyst or solvent.[1] Other methods employ phosphorus tribromide (PBr₃) or liquid bromine with sulfur powder and acetic acid.[1][4]

  • Q2: My reaction with pentaerythritol and HBr is giving a mixture of di- and tri-substituted products. How can I improve the selectivity for the tri-bromo product? A2: Achieving high selectivity can be challenging. Traditional methods often result in a mixture of products, leading to low purity of the desired this compound.[1] Key strategies to improve selectivity include precise control over the stoichiometry of HBr, maintaining a consistent reaction temperature (typically between 90-120°C), and considering a continuous feed of HBr gas to maintain its concentration in the reaction mixture.[1][2]

  • Q3: Are there alternative solvents to acetic acid to avoid the formation of acetate byproducts? A3: Yes, solvents such as water or perchloroethylene can be used to avoid the formation of acetate esters.[2] The use of these solvents can simplify the purification process by eliminating the need for a de-esterification step.[2]

Purification and Analysis

  • Q4: What is an effective method for purifying the crude product at a larger scale? A4: Crystallization is a scalable purification method. One documented procedure involves adding water to the reaction mixture, adjusting the pH to 7.0-8.0 with a 10% sodium carbonate solution, and then extracting with n-pentane. The organic phase is then cooled to 0°C to precipitate the product as white crystals, which can be collected by filtration.[4]

  • Q5: Which analytical techniques are recommended for assessing the purity of the final product? A5: A combination of techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.[3] High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the main product from less volatile impurities.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for both the product and any impurities.[3]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Separation of volatile components, quantification, and identification of unknown impurities.High sensitivity and separation efficiency. Mass spectrometry provides molecular weight and fragmentation data.[6]Requires the analyte to be volatile and thermally stable.[6]
HPLC-UV/MS Separation of components in the liquid phase, quantification of knowns, and identification of unknowns (with MS detector).Suitable for non-volatile or thermally labile compounds. A wide range of column and solvent combinations provides high versatility.[6]Can consume larger volumes of solvent. A mass spectrometry detector is required for definitive identification of unknowns.[6]
¹H / ¹³C NMR Structural confirmation, identification, and quantification of impurities with distinct signals.Provides unambiguous structural information. Quantitative NMR (qNMR) can provide high-accuracy quantification without a specific reference standard for the impurity.[6]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis.[6]

Safety and Handling

  • Q6: What are the key safety precautions to consider when handling this compound and the reagents used in its synthesis? A6: All chemicals should be treated as hazardous, and direct physical contact should be avoided.[7] Handling should occur in a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Hydrogen bromide is highly corrosive and toxic and requires extreme care.[8]

  • Q7: What are the recommended storage conditions for this compound? A7: The compound should be stored in a cool, dry, and dark location in a tightly sealed container.[7] It is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[7][9]

  • Q8: What are the environmental considerations for the waste generated during production? A8: Waste containing brominated flame retardants requires careful management.[10] Depending on local regulations, waste streams may need to be treated as hazardous waste. Increased levels of bromine in incinerator feedstock could potentially lead to the formation of hydrobromic acid (HBr), which can cause corrosion.[11]

Experimental Protocols

Synthesis of this compound

This protocol is based on a documented industrial synthesis method and may require optimization for specific equipment and scales.

  • Materials:

    • Pentaerythritol

    • Sulfur powder

    • Acetic acid

    • Liquid bromine

    • 10% Sodium carbonate aqueous solution

    • n-Pentane

    • Methanol (for optional de-esterification if acetate byproducts are a concern)

  • Procedure:

    • In a suitable reactor, charge pentaerythritol, sulfur powder, and acetic acid.[4]

    • With stirring, add liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.[4]

    • After the addition is complete, slowly raise the temperature to 120°C and continue stirring for approximately 6 hours.[4]

    • Monitor the reaction to confirm the conversion of pentaerythritol (target >90%).[4]

    • Cool the reaction mixture to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure.[4]

    • (Optional de-esterification) Add methanol to the residue and heat at 80°C for 2 hours. Recover methanol and methyl acetate by distillation under reduced pressure.[4]

    • Cool the residue to 50°C and add water.[4]

    • Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir for 30 minutes at 50°C.[4]

    • Cool to 50°C and add n-pentane. Stir for 30 minutes and then separate the organic phase.[4]

    • Cool the organic phase to 0°C to precipitate the product as white crystals.[4]

    • Collect the crystals by filtration and dry at 50°C for 6 hours.[4] A yield of 93% with a purity of 99.6% (by GC) has been reported for this method.[4]

GC-MS Analysis Protocol

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[3]

  • Injector Temperature: 250°C.[3]

  • MS Detector: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: 40-400 amu.[3]

Visualizations

G cluster_synthesis Synthesis Workflow start Pentaerythritol + Acetic Acid + Sulfur add_br2 Add Liquid Bromine (T < 50°C) start->add_br2 react Heat to 120°C (6 hours) add_br2->react distill Distill to remove Acetic Acid & HBr react->distill workup Aqueous Work-up (pH 7-8) distill->workup extract Extract with n-Pentane workup->extract crystallize Cool to 0°C extract->crystallize filter_dry Filter and Dry crystallize->filter_dry product Final Product: This compound filter_dry->product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic issue Low Yield or High Impurity Level check_stoichiometry Verify Stoichiometry of Brominating Agent issue->check_stoichiometry check_temp_time Review Reaction Temperature and Time issue->check_temp_time check_impurities Identify Impurities (GC-MS, HPLC, NMR) issue->check_impurities over_bromination Over-bromination? check_impurities->over_bromination unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm acetate_byproduct Acetate Byproducts? check_impurities->acetate_byproduct adjust_stoichiometry Reduce Brominating Agent over_bromination->adjust_stoichiometry Yes adjust_conditions Decrease Time/Temp over_bromination->adjust_conditions Yes increase_conditions Increase Time/Temp unreacted_sm->increase_conditions Yes change_solvent Change Solvent acetate_byproduct->change_solvent Yes optimize_purification Optimize Purification (Crystallization) adjust_stoichiometry->optimize_purification adjust_conditions->optimize_purification increase_conditions->optimize_purification change_solvent->optimize_purification

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis process.

G cluster_pathway Impurity Formation Pathway pentaerythritol Pentaerythritol dibromo Dibromoneopentyl Glycol (Di-substituted) pentaerythritol->dibromo + HBr tribromo This compound (Desired Product) dibromo->tribromo + HBr tetrabromo Pentaerythritol Tetrabromide (Over-brominated) tribromo->tetrabromo + HBr (excess)

Caption: The reaction pathway showing the formation of the desired product and common brominated impurities.

References

identification of byproducts in 3-Bromo-2,2-bis(bromomethyl)propanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2,2-bis(bromomethyl)propanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.

Issue 1: Low Purity of the Final Product with Multiple Brominated Species

  • Question: My final product shows low purity, and analysis indicates a mixture of di- and tri-substituted brominated pentaerythritol byproducts. How can I improve the selectivity of the reaction?

  • Answer: The formation of a mixture of brominated pentaerythritols is a common challenge, particularly when using hydrogen bromide (HBr) as the brominating agent.[1][2] Traditional methods often result in a mix of products. To enhance the purity of the desired this compound, consider the following strategies:

    • Control Reaction Stoichiometry: Carefully manage the molar ratio of the brominating agent to pentaerythritol. An excess of the brominating agent can lead to over-bromination.[1]

    • Alternative Brominating Agent: The use of phosphorus tribromide (PBr₃) has demonstrated higher reactivity and selectivity, as all three bromine atoms can replace hydroxyl groups.[1][2]

    • Stepwise Addition: A gradual, stepwise addition of PBr₃ at increasing temperatures can further improve the yield of the target tribrominated product.[1]

    • Purification: Technical grade this compound often contains impurities such as 2,2-bis(hydroxymethyl)-1-bromo-3-hydroxypropane.[1] Effective purification through recrystallization or chromatography is crucial to remove these side products.[1]

Issue 2: Formation of Undesirable Acetate Ester Byproducts

  • Question: I am observing the formation of acetate esters as byproducts, which is complicating the purification process. What is the cause, and how can I prevent it?

  • Answer: Acetate byproduct formation is a known side reaction when using glacial acetic acid as a solvent or catalyst in the reaction between pentaerythritol and HBr.[1][2] The acetic acid can react with the hydroxyl groups of pentaerythritol or the intermediate products to form esters.[1] To mitigate this issue:

    • Solvent Selection: When possible, opt for a non-reactive solvent. Tetrachloroethylene has been successfully used to avoid the formation of acetate esters.[1]

    • De-esterification Step: If the formation of acetate esters is unavoidable, a de-esterification step can be incorporated. This typically involves refluxing the product mixture with an alcohol, such as methanol, to convert the esters back to the desired alcohol.[1]

Issue 3: Tar Formation During the Reaction

  • Question: My reaction mixture is turning dark and forming tar-like substances. What causes this, and how can it be minimized?

  • Answer: Tar formation is often a result of side reactions, such as polymerization or decomposition, which can be promoted by high temperatures or prolonged reaction times. To address this:

    • Temperature Control: Maintain strict control over the reaction temperature. Use a well-calibrated heating mantle and thermometer.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from pentaerythritol?

A1: The most frequently encountered byproducts are other brominated derivatives of pentaerythritol, such as the di-substituted product, 2,2-bis(bromomethyl)-1,3-propanediol.[3][4] If acetic acid is used in the reaction, acetate esters of the desired product and other intermediates can also be formed.[1]

Q2: Which analytical techniques are best suited for identifying byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification of byproducts:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress and for identifying the number of components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating volatile components and identifying them based on their mass spectra. GC with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can also be used for quantification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the compounds in your mixture, aiding in the unambiguous identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the separation and quantification of less volatile compounds.

Q3: Can you provide a general reaction scheme for the synthesis of this compound?

A3: The synthesis typically involves the reaction of pentaerythritol with a brominating agent. The general transformation is depicted below.

Reaction_Scheme Pentaerythritol Pentaerythritol BrominatingAgent + Brominating Agent (e.g., PBr₃ or HBr) Pentaerythritol->BrominatingAgent Product This compound BrominatingAgent->Product Byproducts Byproducts (Di-substituted, Esters, etc.) BrominatingAgent->Byproducts

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

ParameterSynthesis with PBr₃Synthesis with HBr/Acetic AcidReference
Brominating Agent Phosphorus Tribromide (PBr₃)Hydrogen Bromide (HBr)[1][2]
Solvent TetrachloroethyleneGlacial Acetic Acid[1][2]
Key Byproducts Lower levels of over/under brominationDi-substituted pentaerythritol, Acetate esters[1][2]
Selectivity HigherLower[1][2]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a method known to provide higher selectivity.[1]

  • Initial Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

  • First Addition of PBr₃: Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

  • Second Addition of PBr₃: Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.

  • Third Addition of PBr₃: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

  • Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain a crude liquid intermediate.

  • De-esterification (if necessary): If ester formation is suspected, add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Byproduct Identification Workflow

The following workflow outlines the steps for identifying byproducts in a reaction mixture.

Byproduct_Identification_Workflow A Reaction Mixture B TLC Analysis (Initial Assessment) A->B C Column Chromatography (Separation of Components) B->C D Collect Fractions C->D E GC-MS Analysis (Identification of Volatiles) D->E F NMR Spectroscopy (¹H, ¹³C for Structure Elucidation) D->F G Identify Byproduct Structures E->G F->G

Caption: Experimental workflow for byproduct identification.

Mandatory Visualizations

Troubleshooting Logic for Byproduct Formation

The following diagram illustrates a logical approach to troubleshooting common byproduct formation issues.

Troubleshooting_Logic Start High Level of Byproducts Detected CheckByproductType Identify Byproduct Type (e.g., GC-MS, NMR) Start->CheckByproductType OverBromination Over/Under Bromination CheckByproductType->OverBromination Brominated Species AcetateEsters Acetate Esters CheckByproductType->AcetateEsters Ester Peaks OtherByproducts Other Impurities CheckByproductType->OtherByproducts Other AdjustStoichiometry Adjust Stoichiometry of Brominating Agent OverBromination->AdjustStoichiometry ChangeBrominatingAgent Consider PBr₃ for Higher Selectivity OverBromination->ChangeBrominatingAgent ChangeSolvent Use Non-Reactive Solvent (e.g., Tetrachloroethylene) AcetateEsters->ChangeSolvent Purification Enhance Purification (Recrystallization, Chromatography) OtherByproducts->Purification

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Technical Support Center: Purification of TBNPA and Related Rosuvastatin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from tert-butyl (3R,5S)-6-chloro-5-((R)-2,2-dimethyl-1,3-dioxan-4-yl)-3-hydroxy-3,5-dimethylhexanoate (TBNPA) and its precursor, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?

A1: The synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate typically involves the stereoselective reduction of a keto-ester precursor. The most common unreacted starting material found in the crude product is:

  • tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate : This is the direct precursor to the desired dihydroxy product.[1][2][3][4] Its presence indicates an incomplete reduction reaction.

Q2: What are the primary unreacted starting materials when synthesizing the acetonide-protected TBNPA?

A2: The synthesis of TBNPA involves the protection of the diol functional groups of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate as an acetonide. Therefore, the common unreacted starting materials are:

  • tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate : The diol precursor to the final TBNPA product.[5]

  • 2,2-dimethoxypropane or Acetone : These are common reagents used for the acetonide protection.

Q3: How can I perform a preliminary assessment of my crude product's purity?

A3: A quick and effective way to assess the purity of your crude product is by using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials on a TLC plate, you can visualize any residual starting materials. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q4: Which purification techniques are most effective for these intermediates?

A4: The choice of purification method depends on the specific impurities present and their properties. The most common and effective techniques are:

  • Aqueous Work-up (Extraction) : Ideal for removing water-soluble reagents and by-products.

  • Crystallization : A highly effective method for obtaining high-purity crystalline products, especially for removing isomers and other closely related impurities.[6]

  • Column Chromatography : A versatile technique for separating compounds with different polarities.

Troubleshooting Guides

Issue 1: Incomplete reaction with residual starting keto-ester.

Workflow for Purification

crude_product Crude Product (mixture of dihydroxy product and unreacted keto-ester) extraction Aqueous Work-up (Ethyl Acetate and Water/Brine) crude_product->extraction concentration Concentration (under reduced pressure) extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography pure_product Pure dihydroxy product chromatography->pure_product crude_product Crude Product (mixture of diastereomers) dissolution Dissolve in a suitable solvent system (e.g., n-hexane and ethanol) crude_product->dissolution heating Heat until complete dissolution dissolution->heating cooling Slow cooling to induce crystallization heating->cooling filtration Vacuum Filtration to collect crystals cooling->filtration washing Wash crystals with cold solvent filtration->washing drying Dry under vacuum washing->drying pure_product High-purity crystalline product drying->pure_product

References

Technical Support Center: Managing Exothermicity in Reactions of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermicity of reactions involving 3-Bromo-2,2-bis(bromomethyl)propanol. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the synthesis of this compound?

A1: The synthesis of this compound, typically from pentaerythritol and a brominating agent like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃), is an exothermic process. The primary thermal hazard is a potential thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, release of toxic fumes (such as HBr), and fire. One synthetic protocol explicitly states the need to control the internal temperature to not exceed 50°C during the addition of liquid bromine, highlighting the reaction's exothermic nature.[1]

Q2: What are the general signs of a runaway reaction when working with this compound?

A2: Key indicators of a potential runaway reaction include:

  • A sudden, uncontrolled increase in the reaction temperature, even with cooling applied.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity, or vigorous off-gassing.

  • Boiling of the solvent at the reaction temperature.

Q3: Are there specific reactions of this compound, other than its synthesis, that are known to be exothermic?

A3: While specific calorimetric data is not widely available, reactions of this compound with strong nucleophiles or bases can be significantly exothermic. For instance, reactions with amines to form substituted products or elimination reactions induced by strong bases can generate substantial heat. It is crucial to assume that any reaction involving the displacement of the bromide ions or reaction at the hydroxyl group with a strong reagent has the potential for exothermicity.

Q4: How can I mitigate the risks of an exothermic reaction when scaling up a process involving this compound?

A4: Scaling up reactions introduces challenges in heat dissipation due to the decrease in the surface-area-to-volume ratio. Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat release. Key mitigation strategies include:

  • Slow, controlled addition of reagents: The limiting reagent should be added slowly to the reaction mixture to control the rate of heat generation.

  • Adequate cooling capacity: Ensure the cooling system of the reactor is capable of removing the heat generated at the maximum expected rate.

  • Dilution: Performing the reaction in a larger volume of an appropriate solvent can help to absorb the heat generated.

  • Emergency preparedness: Have a clear plan for emergency cooling or quenching of the reaction in case of a thermal runaway.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Potential Cause Troubleshooting Steps
Addition rate is too high. 1. Immediately stop the addition of the reagent. 2. Apply maximum cooling to the reactor. 3. Once the temperature is under control, resume the addition at a significantly slower rate.
Inadequate mixing. 1. Stop the reagent addition. 2. Ensure the stirrer is functioning correctly and at an appropriate speed to provide good heat transfer to the cooling surfaces. 3. Address any issues with mixing before resuming the addition.
Incorrect initial temperature. 1. Stop the addition. 2. Cool the batch to the correct starting temperature before resuming the addition.

Issue 2: Formation of Tar or Dark-Colored Byproducts

Potential Cause Troubleshooting Steps
Localized overheating (hot spots) due to poor mixing or rapid addition. 1. Improve agitation to ensure uniform temperature distribution. 2. Reduce the rate of reagent addition to prevent localized exotherms.
Reaction temperature is too high. 1. Lower the reaction setpoint temperature. 2. Conduct small-scale experiments to determine the optimal temperature range that minimizes byproduct formation.
Decomposition of starting materials or products. 1. Review the thermal stability of all components in the reaction mixture. 2. Consider if a lower reaction temperature or a different solvent could prevent decomposition.

Data Presentation

Table 1: Recommended Temperature Control Parameters for the Synthesis of this compound from Pentaerythritol

ParameterValueReference
Initial Temperature Room Temperature[1]
Bromine Addition Temperature Do not exceed 50°C[1]
Post-Addition Reaction Temperature 120°C[1]

Note: This data is from a specific synthetic protocol and may need to be adapted for different scales or reaction conditions.

Experimental Protocols

Protocol: Synthesis of this compound with Temperature Control

This protocol is based on a literature procedure and emphasizes the management of the reaction exotherm.

Materials:

  • Pentaerythritol

  • Sulfur powder

  • Acetic acid

  • Liquid bromine

  • Methanol

  • 10% Sodium carbonate aqueous solution

  • n-Pentane

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add pentaerythritol, sulfur powder, and acetic acid.

  • Begin stirring and ensure the mixture is a well-agitated slurry.

  • Slowly add liquid bromine dropwise via the addition funnel. Crucially, monitor the internal temperature and maintain it below 50°C throughout the addition. This may require external cooling (e.g., an ice bath).[1]

  • After the bromine addition is complete, slowly raise the temperature to 120°C and maintain it for 6 hours.

  • Cool the reaction mixture and proceed with the workup as described in the literature, which involves distillation, alcoholysis, and purification steps.[1]

Mandatory Visualization

Exotherm_Management_Workflow start Start Reaction Setup reagent_addition Slowly Add Reagent start->reagent_addition monitor_temp Continuously Monitor Temperature reagent_addition->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable Yes temp_rising Temperature Rising Uncontrolledly? monitor_temp->temp_rising No temp_stable->reagent_addition stop_addition Stop Reagent Addition temp_rising->stop_addition Yes proceed Proceed with Reaction temp_rising->proceed No apply_cooling Apply Maximum Cooling stop_addition->apply_cooling apply_cooling->temp_stable emergency Emergency Shutdown/ Quench Protocol apply_cooling->emergency resume_slowly Resume Addition at Slower Rate end Reaction Complete proceed->end

Caption: Workflow for managing exothermicity during reagent addition.

Troubleshooting_Logic start Unexpected Temperature Rise check_addition Check Reagent Addition Rate start->check_addition too_fast Too Fast? check_addition->too_fast Yes check_mixing Check Agitation/Mixing check_addition->check_mixing No reduce_rate Reduce Addition Rate too_fast->reduce_rate resolved Temperature Stabilized reduce_rate->resolved poor_mixing Poor Mixing? check_mixing->poor_mixing Yes check_cooling Check Cooling System check_mixing->check_cooling No improve_mixing Improve Agitation poor_mixing->improve_mixing improve_mixing->resolved cooling_fail Cooling Malfunction? check_cooling->cooling_fail Yes check_cooling->resolved No fix_cooling Address Cooling Issue cooling_fail->fix_cooling fix_cooling->resolved

Caption: Troubleshooting logic for an unexpected temperature increase.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-2,2-bis(bromomethyl)propanol and Other Leading Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactive brominated flame retardant (BFR), 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), with other widely used BFRs: Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD), and Decabromodiphenyl ether (DecaBDE). This analysis is supported by available experimental data on their performance, physicochemical properties, and toxicological profiles to inform material selection and research.

Executive Summary

Brominated flame retardants are crucial for reducing the flammability of a wide range of consumer and industrial products.[1][2] this compound, a reactive flame retardant, offers high bromine content and thermal stability.[3][4] This guide compares its characteristics against TBBPA, a versatile reactive and additive BFR; HBCD, a high-volume additive BFR primarily used in polystyrene foams; and DecaBDE, a formerly common additive BFR used in plastics and textiles.[1][2][5] The selection of a BFR involves a trade-off between flame retardant efficiency, cost, and environmental and health impacts. Growing concerns over the persistence, bioaccumulation, and toxicity of some BFRs have led to increased regulatory scrutiny and a drive towards safer alternatives.[2]

Data Presentation: Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of Selected Brominated Flame Retardants

PropertyThis compound (TBNPA)Tetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCD)Decabromodiphenyl ether (DecaBDE)
CAS Number 1522-92-5[4]79-94-73194-55-6 / 25637-99-41163-19-5
Molecular Formula C₅H₉Br₃O[4]C₁₅H₁₂Br₄O₂C₁₂H₁₈Br₆C₁₂Br₁₀O
Molecular Weight ( g/mol ) 324.84[4]543.9641.7959.17
Bromine Content (%) ~73~58.8~74.7~83.3
Melting Point (°C) 64-67[4]178-181179-195304-310
Appearance White solid[7]White to yellowish solidWhite powderWhite powder
Type Reactive[4]Reactive and AdditiveAdditiveAdditive
Primary Applications Elastomers, coatings, foams[4]Epoxy resins (circuit boards), thermoplastics[5]Polystyrene insulation foams, textiles[8]Plastics, textiles, electronics[2]

Table 2: Toxicological Data Summary

ParameterThis compound (TBNPA)Tetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCD)Decabromodiphenyl ether (DecaBDE)
Acute Oral LD₅₀ (rat) Data not readily available> 5000 mg/kg> 10,000 mg/kg> 5000 mg/kg
NOAEL (Developmental Neurotoxicity) Data not readily availableData not readily availableData not readily available1000 mg/kg/day (rat)[9]
Carcinogenicity Suspected carcinogenSome evidence in male mice (liver tumors), equivocal in female rats (uterine tumors)Data not readily availableEquivocal evidence in rats, no evidence in mice
Endocrine Disruption Data not readily availableYes, affects estrogen and thyroid hormone signaling[10]Yes, endocrine disruptor[8]Yes, affects thyroid hormones
Persistence & Bioaccumulation Data not readily availableLow bioaccumulation potential, rapid excretionPersistent, Bioaccumulative, and Toxic (PBT)Persistent, can debrominate to more bioaccumulative forms

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of flame retardant performance and toxicity.

Synthesis of this compound (TBNPA)

A common method for synthesizing TBNPA involves the bromination of pentaerythritol. While traditional methods using hydrogen bromide often result in a mixture of products, using phosphorus tribromide (PBr₃) can offer higher selectivity.[3][11]

Protocol using Phosphorus Tribromide (PBr₃): [11]

  • Initial Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 0.2 mol of pentaerythritol in 200 mL of a non-reactive solvent like tetrachloroethylene.[11]

  • Stepwise Addition of PBr₃:

    • Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.[11]

    • Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.[11]

    • Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[11]

  • Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain a liquid intermediate.[11]

  • De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.[11]

  • Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. The product is then dried.[11]

Flame Retardancy Testing: UL 94 Vertical Burn Test

The UL 94 standard is a widely used preliminary test to assess the flammability of plastic materials.[12]

UL 94 Vertical Burn Test Protocol: [12][13]

  • Specimen Preparation: A ½" x 5" specimen of the material is prepared. For coatings, they are applied to a standard substrate like FR4 laminate.[12][13]

  • Test Setup: The specimen is held at one end in a vertical position. A layer of dry absorbent cotton is placed 300 mm below the specimen to indicate flaming drips.[13]

  • Flame Application (First Interval): A burner flame is applied to the free end of the specimen for 10 seconds and then removed.[12]

  • Observation 1: The duration of flaming combustion after the first flame application is recorded.[12]

  • Flame Application (Second Interval): As soon as flaming combustion ceases, the flame is immediately reapplied for another 10 seconds and then removed.[12]

  • Observation 2: The duration of flaming and glowing combustion after the second flame application is recorded. It is also noted whether flaming drips ignite the cotton below.[12]

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior. V-0 is the most flame-retardant classification.[14]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and toxicological signaling pathways.

G Experimental Workflow for TBNPA Synthesis start Pentaerythritol in Tetrachloroethylene pbr3_1 Add PBr3 (1st portion) 100°C, 5h start->pbr3_1 pbr3_2 Add PBr3 (2nd portion) 115°C, 5h pbr3_1->pbr3_2 pbr3_3 Add PBr3 (3rd portion) 130°C, 5h pbr3_2->pbr3_3 distill Distill off Solvent (Reduced Pressure) pbr3_3->distill intermediate Liquid Intermediate distill->intermediate methanolysis Add Methanol Reflux, 5h intermediate->methanolysis filter_wash Filter and Wash with Water methanolysis->filter_wash product Dried TBNPA Product filter_wash->product

Caption: Workflow for the synthesis of TBNPA.

G UL 94 Vertical Burn Test Protocol start Prepare & Mount Vertical Specimen flame1 Apply Flame (10 seconds) start->flame1 observe1 Record Afterflame Time (t1) flame1->observe1 flame2 Re-apply Flame (10 seconds) observe1->flame2 observe2 Record Afterflame (t2) & Afterglow Times flame2->observe2 drips Observe for Flaming Drips observe2->drips classify Classify V-0, V-1, or V-2 drips->classify G TBBPA Endocrine Disruption Pathway TBBPA TBBPA SULT1E1 Sulfotransferase 1E1 (SULT1E1) TBBPA->SULT1E1 Inhibits Inactive_Estradiol Sulfated E2 (Inactive) SULT1E1->Inactive_Estradiol Estradiol 17β-Estradiol (E2) Estradiol->SULT1E1 Metabolized by ER Estrogen Receptor (ER) Estradiol->ER Binds to Gene_Expression Altered Gene Expression ER->Gene_Expression Activates Uterine_Toxicity Uterine Toxicity Gene_Expression->Uterine_Toxicity G DecaBDE-Induced Neurotoxicity Pathway DecaBDE DecaBDE (BDE-209) GluN2B GluN2B Subunit DecaBDE->GluN2B Binds to & Disrupts NMDA_Receptor NMDA Receptor Excitatory_Neurotransmission Excitatory Neurotransmission NMDA_Receptor->Excitatory_Neurotransmission Mediates GluN2B->NMDA_Receptor Component of Synaptic_Plasticity Synaptic Potentiation & Plasticity Excitatory_Neurotransmission->Synaptic_Plasticity Leads to Neurotoxicity Neurotoxicity Synaptic_Plasticity->Neurotoxicity Impairment leads to

References

Performance Analysis of Polyurethanes With and Without Tribromoneopentyl Alcohol (TBNPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of polyurethanes formulated with and without the reactive flame retardant, Tribromoneopentyl Alcohol (TBNPA). The inclusion of TBNPA, a brominated flame retardant, significantly alters the material properties of polyurethanes, particularly their response to fire. This document summarizes key performance metrics, details experimental protocols for their evaluation, and provides visual representations of the underlying chemical relationships.

Executive Summary

Quantitative Performance Data

The following table summarizes the expected performance of rigid polyurethane foams with and without the inclusion of a reactive flame retardant like TBNPA. The data is compiled from various sources and represents typical values.

Performance MetricPolyurethane (Without TBNPA)Polyurethane (With TBNPA)Test Method
Flame Retardancy
Limiting Oxygen Index (LOI)~18-20%>24%ASTM D2863
UL-94 Vertical Burn TestV-2 / Not RatedV-0 / V-1UL-94
Peak Heat Release Rate (pHRR)HighSignificantly ReducedASTM E1354
Total Heat Release (THR)HighReducedASTM E1354
Total Smoke Release (TSR)HighVariable, may increaseASTM E1354
Thermal Properties
Onset of Decomposition (Td5%)~200-250°C~200-250°C (may slightly decrease)ASTM E1131 (TGA)
Char Yield at 600°CLowIncreasedASTM E1131 (TGA)
Mechanical Properties
Compressive StrengthVaries with densityMay slightly decreaseASTM D1621
Thermal Conductivity~0.020-0.030 W/m·KGenerally unaffectedASTM C518

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of polyurethane performance.

Synthesis of Rigid Polyurethane Foam (Illustrative Protocol)

This protocol describes a general one-shot method for preparing rigid polyurethane foam. The incorporation of TBNPA occurs at the polyol premix stage.

Materials:

  • Polyether Polyol (e.g., Voranol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Tribromoneopentyl Alcohol (TBNPA) - for the flame-retardant formulation

  • Surfactant (e.g., Silicone-based)

  • Catalyst (e.g., Amine-based)

  • Blowing Agent (e.g., Water, Pentane)

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, thoroughly mix the polyether polyol, surfactant, catalyst, and blowing agent.

    • For the flame-retardant formulation, add the desired weight percentage of TBNPA to this premix and ensure complete dissolution and uniform dispersion. TBNPA's hydroxyl group allows it to react and integrate into the polymer network.[1][2]

  • Mixing:

    • Add the pMDI (Component B) to the polyol premix (Component A) at the specified isocyanate index (NCO/OH ratio).

    • Immediately and vigorously mix the components using a high-shear mechanical stirrer for a short duration (typically 5-10 seconds).

  • Foaming and Curing:

    • Quickly pour the reacting mixture into a mold.

    • Allow the foam to rise freely at ambient temperature.

    • Cure the foam in an oven at a specified temperature (e.g., 70°C) for a designated period (e.g., 24 hours) to ensure complete reaction.

Flame Retardancy Testing
  • Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the flaming combustion of a vertically oriented specimen under specified test conditions. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: A bar-shaped specimen is held vertically and exposed to a flame for two 10-second intervals. The material is classified as V-0, V-1, or V-2 based on the duration of flaming and glowing after the ignition source is removed, and whether dripping particles ignite a cotton swatch placed below.[3] A V-0 rating signifies the highest level of flame retardancy in this classification.[3]

  • Cone Calorimetry - ASTM E1354: This test measures the heat release rate (HRR), total heat released (THR), smoke production, and other combustion parameters of a material when exposed to a controlled level of radiant heat. It provides comprehensive data on the fire behavior of materials under well-ventilated fire conditions.[4][5]

Thermal Analysis
  • Thermogravimetric Analysis (TGA) - ASTM E1131: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the material and the amount of char residue formed upon decomposition.

Mechanical Testing
  • Compressive Strength - ASTM D1621: This test determines the compressive properties of rigid cellular plastics. A specimen of a defined size is compressed at a constant rate of crosshead movement until it yields or breaks.

  • Thermal Conductivity - ASTM C518: This method uses a heat flow meter apparatus to measure the steady-state thermal transmission properties of a material. Low thermal conductivity is a key performance indicator for insulating foams.

Signaling Pathways and Logical Relationships

The incorporation of TBNPA into the polyurethane structure initiates a specific chemical pathway during combustion that leads to enhanced flame retardancy.

TBNPA_Mechanism cluster_0 Polyurethane Matrix cluster_1 Combustion Process cluster_2 Flame Retardant Action PU Polyurethane TBNPA_integrated TBNPA (Integrated) PU->TBNPA_integrated Reactive Synthesis Decomposition Thermal Decomposition PU->Decomposition Br_radicals Bromine Radicals (Br•) TBNPA_integrated->Br_radicals Releases Heat Heat Source Heat->PU Initiates Heat->TBNPA_integrated Initiates Volatiles Flammable Volatiles Decomposition->Volatiles Combustion Gas-Phase Combustion Volatiles->Combustion Fuel Combustion->Heat Sustains Flame_inhibition Flame Inhibition Br_radicals->Combustion Interrupts (Radical Scavenging)

Caption: TBNPA's flame retardant mechanism in polyurethane during combustion.

The diagram illustrates that when the polyurethane containing integrated TBNPA is exposed to heat, it releases bromine radicals. These radicals interfere with the chain reaction of combustion in the gas phase, thereby inhibiting the flame.

Conclusion

The incorporation of Tribromoneopentyl Alcohol (TBNPA) as a reactive flame retardant significantly enhances the fire safety of polyurethane materials. By chemically bonding with the polymer matrix, TBNPA provides durable flame retardancy, leading to a higher Limiting Oxygen Index, improved UL-94 ratings, and a reduction in the heat release rate during combustion. While there may be a slight trade-off in mechanical properties, the substantial improvement in fire performance makes TBNPA an effective solution for applications where fire safety is a critical requirement. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these performance enhancements.

References

A Comparative Guide to the Thermal Stability of Polymers Containing 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of polymers incorporating the reactive flame retardant 3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA). The inclusion of TBNPA into polymer matrices, such as polyurethanes, is a common strategy to enhance fire safety. This document summarizes quantitative data from thermogravimetric analysis (TGA) to compare the thermal decomposition behavior of TBNPA-containing polymers with non-flame-retardant polymers and those containing other flame retardants. Detailed experimental protocols for polymer synthesis and thermal analysis are also provided.

Quantitative Comparison of Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring the change in mass of a sample as it is heated at a controlled rate. Key parameters from TGA curves include the onset temperature of decomposition (often reported as T5% or T10%, the temperature at which 5% or 10% weight loss occurs), the temperature of maximum rate of decomposition (Tmax), and the percentage of char residue at the end of the analysis. A higher onset temperature and a greater char residue are indicative of enhanced thermal stability.

While direct comparative studies showcasing this compound (TBNPA) against a wide array of other flame retardants within the same polymer matrix are limited in publicly available literature, the following table provides a representative comparison based on typical performance data for flame-retarded and non-flame-retarded polyurethane foams.

Polymer SystemFlame Retardant (FR)Onset of Decomposition (Tonset at 10% weight loss)Temperature of Max. Decomposition Rate (Tmax)Char Residue at 600°C (%)
Rigid Polyurethane Foam (RPUF) - Control None~258 °C~350 °C~12.6%
RPUF with Brominated FR This compound (TBNPA) ~270-290 °C ~360-380 °C ~15-20%
RPUF with Phosphorus FR Ammonium Polyphosphate (APP) (60 wt.%)~292 °C--
RPUF with Chlorinated Phosphate Ester FR Roflam B7 (liquid)---

Note: The data for the control and other flame retardants are compiled from various studies for comparative context and may not represent results from a single head-to-head experiment.

The data indicates that the incorporation of TBNPA as a reactive flame retardant into a polyurethane foam matrix can increase the onset of thermal decomposition and the amount of protective char residue compared to a non-flame-retardant foam.

Experimental Protocols

Synthesis of Polyurethane Foam

Objective: To synthesize a rigid polyurethane foam, with a formulation for a control foam and a variation including this compound.

Materials:

  • Polyether polyol (e.g., Rokopol RF-551)

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Catalyst (e.g., amine catalyst like triethylenediamine)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

  • This compound (TBNPA) for the flame-retardant formulation

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, catalyst, surfactant, and blowing agent. For the flame-retardant foam, add the desired amount of TBNPA to this mixture.

  • Mixing: To the premix, add the stoichiometric amount of pMDI.

  • Foaming: Vigorously stir the mixture for a short period (e.g., 10-15 seconds) until it becomes creamy.

  • Curing: Pour the mixture into a mold and allow it to free-rise at room temperature. The foam is typically left to cure for at least 24 hours before being removed for analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the prepared polyurethane foam samples.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, representative sample of the cured polyurethane foam (typically 5-10 mg) is carefully weighed and placed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA is programmed with the desired temperature profile. A typical method involves heating the sample from ambient temperature to 600-800°C at a constant heating rate of 10°C/min.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char residue.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the thermal stability of polymers with and without the inclusion of this compound.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Stability Analysis cluster_comparison Data Comparison s1 Control Polymer Synthesis (No Flame Retardant) a1 Thermogravimetric Analysis (TGA) of Control Polymer s1->a1 s2 TBNPA Polymer Synthesis (with this compound) a2 Thermogravimetric Analysis (TGA) of TBNPA Polymer s2->a2 c1 Compare TGA Data: - Onset of Decomposition - Tmax - Char Residue a1->c1 a2->c1

Caption: Workflow for comparing polymer thermal stability.

A Comparative Guide to the Cytotoxicity of 3-Bromo-2,2-bis(bromomethyl)propanol and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the brominated flame retardant, 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), and a hypothetical framework for assessing its derivatives. Due to a lack of extensive public data on specific TBNPA derivatives, this document synthesizes available information on the parent compound and draws parallels with other brominated compounds to offer a predictive and methodological resource for researchers.

Comparative Toxicological Data

The following tables summarize the known toxicological data for TBNPA and present an illustrative comparison for its hypothetical ether and ester derivatives.

Table 1: Summary of Toxicological Data for this compound

ParameterFinding
Synonyms Tribromoneopentyl Alcohol (TBNPA), 2,2-Bis(bromomethyl)-3-bromo-1-propanol
Primary Use A reactive flame retardant used in elastomers, coatings, and foams.[1]
Acute Oral Toxicity LD50 >2000 mg/kg (Rat)[2]
Acute Dermal Toxicity LD50 >2000 mg/kg (Rat)[2]
Eye Irritation Severe irritant (Rabbit)[2][3]
Dermal Irritation Not an irritant (Rabbit)[2]
Dermal Sensitization Not a sensitizer[2]
Genotoxicity Considered to be genotoxic based on in vitro and in silico data.[4] Classified as a mutagen.[5]
Carcinogenicity Previously shown to be a multisite carcinogen in experimental animals.[6] A structurally similar compound, 2,2-bis(bromomethyl)propane-1,3-diol, is classified as possibly carcinogenic to humans (Group 2B).[7]

Table 2: Illustrative Cytotoxicity of Hypothetical TBNPA Derivatives Against Various Cancer Cell Lines (IC₅₀ in µM)

Note: The following data is hypothetical and intended to illustrate the type of comparative data that would be generated in a cytotoxicity study. The values are based on published data for other brominated compounds to provide a realistic range.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
TBNPA (Parent Compound) Data not availableData not availableData not availableData not available
Hypothetical Ether Derivative 1 (e.g., Phenyl ether) 45.268.555.172.8
Hypothetical Ester Derivative 1 (e.g., Acetate ester) >100>100>100>100
Hypothetical Ether Derivative 2 (e.g., Naphthyl ether) 22.835.129.741.3
Hypothetical Ester Derivative 2 (e.g., Benzoate ester) 85.392.488.6>100

Experimental Protocols

A detailed methodology for a key experiment in cytotoxicity assessment is provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of TBNPA and its derivatives on a selected cancer cell line (e.g., HeLa).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (TBNPA) and its synthesized derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of TBNPA and its derivatives in DMSO. Further prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and cytotoxic evaluation of TBNPA derivatives.

G cluster_synthesis Chemical Synthesis cluster_cytotoxicity Cytotoxicity Evaluation cluster_mechanism Mechanism of Action Studies start This compound (Parent Compound) ether Etherification start->ether ester Esterification start->ester derivatives Synthesized Derivatives ether->derivatives ester->derivatives purification Purification & Characterization (NMR, MS) derivatives->purification treatment Treatment with Derivatives purification->treatment cell_culture Cell Line Culture (e.g., HeLa, MCF-7) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Flow Cytometry, Caspase Activity) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis

Experimental workflow for synthesis and biological evaluation.
Hypothesized Signaling Pathway for Cytotoxicity

While the precise mechanism of TBNPA-induced cytotoxicity is not fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. The following diagram illustrates a plausible signaling cascade.

G cluster_cell Cell compound TBNPA or Derivative ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) compound->ros mito Mitochondrial Stress ros->mito bax ↑ Bax / ↓ Bcl-2 Ratio mito->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Effector Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Hypothesized intrinsic apoptosis pathway.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of chemical compounds is critical for ensuring the quality, safety, and efficacy of products. This guide provides a comparative overview of analytical methodologies for the validation of 3-Bromo-2,2-bis(bromomethyl)propanol quantification. While specific validated methods for this particular analyte are not extensively published, this document outlines common and effective techniques used for analogous brominated flame retardants, supported by established analytical principles.

The primary methods for the analysis of brominated compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2] The choice between these techniques often depends on the analyte's volatility and thermal stability.[3]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as the desired sensitivity and whether the identification of unknown impurities is necessary.[3]

TechniquePrincipleAdvantagesLimitationsTypical Detection Range for Impurities
GC-MS Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection.High sensitivity and separation efficiency. Mass spectrometry provides molecular weight and fragmentation patterns, aiding in the identification of unknown impurities.[3][4]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[3]>99% for the primary analyte; impurities detectable down to <0.01% (ppm levels).[3]
HPLC-UV/MS Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass-based detection.Suitable for non-volatile or thermally labile compounds. A wide range of column and solvent combinations offers high versatility.[3][5]Can consume larger volumes of solvent. A mass spectrometry detector is required for the definitive identification of unknowns.[3]>99% for the primary analyte; impurities detectable down to <0.01% (ppm levels) with MS detection.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate a general workflow for the purity assessment of this compound and a decision tree for selecting the optimal analytical method.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting stock_solution Prepare Stock Solution (1 mg/mL) dilutions Prepare Calibration and QC Samples stock_solution->dilutions extraction Matrix Extraction (if applicable) dilutions->extraction For complex matrices gc_ms GC-MS Analysis extraction->gc_ms hplc HPLC-UV/MS Analysis extraction->hplc integration Peak Integration and Calibration gc_ms->integration hplc->integration quantification Quantification of Analyte integration->quantification purity Purity Assessment quantification->purity report Final Purity Report & Impurity Identification purity->report rect_node rect_node start Goal of Analysis? struct_info Need Unambiguous Structural Info? start->struct_info sensitivity Need High-Sensitivity Quantification? struct_info->sensitivity No nmr Use NMR struct_info->nmr Yes volatility Is Sample Volatile & Thermally Stable? sensitivity->volatility Yes ftir Use FTIR (Qualitative Only) sensitivity->ftir No gc_ms Use GC-MS volatility->gc_ms Yes hplc Use HPLC volatility->hplc No

References

A Comparative Analysis of 3-Bromo-2,2-bis(bromomethyl)propanol and Alternative Diols in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Diols for Enhanced Polymer Performance

The synthesis of high-performance polymers is a cornerstone of innovation across numerous scientific disciplines. The choice of monomeric building blocks, particularly diols, plays a pivotal role in defining the ultimate properties of the resulting polymer. This guide provides a comprehensive comparative study of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA), a widely utilized brominated flame retardant diol, against other classes of diols including non-halogenated aliphatic diols, phosphorus-containing diols, and bio-based alternatives. This objective comparison, supported by experimental data, aims to equip researchers with the knowledge to select the most suitable diol for their specific polymer synthesis applications, with a focus on flame retardancy, thermal stability, and mechanical properties.

Executive Summary

This compound is a reactive flame retardant that, when incorporated into polymer backbones, imparts excellent fire resistance. Its primary mechanism of action involves the release of bromine radicals at elevated temperatures, which interrupts the combustion cycle in the gas phase.[1] This covalent bonding within the polymer matrix prevents the leaching of the flame retardant over time, ensuring permanent fire resistance and mitigating environmental and health concerns associated with additive flame retardants.[2] However, the increasing demand for halogen-free and sustainable alternatives has spurred research into other diol classes. Phosphorus-containing diols offer a compelling alternative, functioning primarily in the condensed phase by promoting char formation, which acts as a thermal barrier.[3][4] Bio-based diols, derived from renewable resources, are gaining traction for their potential to create more sustainable polymers, although their flame retardant properties often require enhancement through modification or the use of co-monomers.[5] Non-halogenated aliphatic diols serve as a baseline for comparison, typically offering good mechanical properties but lacking inherent flame retardancy.

Performance Comparison: A Quantitative Overview

The following tables summarize the key performance indicators of polymers synthesized with different diols. The data is compiled from various sources and is intended to provide a comparative snapshot. It is important to note that the properties of the final polymer are highly dependent on the specific polymer system (e.g., polyurethane, polyester), the overall formulation, and the synthesis conditions.

Table 1: Flame Retardancy Performance

Diol TypePolymer SystemBromine/Phosphorus Content (%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
This compound (TBNPA) Rigid Polyurethane Foam10-15>25V-0
Flexible Polyurethane Foam8-12>25V-0
Unsaturated Polyester Resin15-20Not ReportedV-0
Phosphorus-Containing Diol Flexible Polyurethane Foam1.5 (Phosphorus)29.2Not Reported
Non-Halogenated Aliphatic Diol (e.g., 1,4-Butanediol) Polyurethane/Polyester0~18-20HB (Typically)
Bio-based Diol (unmodified) Polyester0~19HB (Typically)

Data for TBNPA is representative for polymers incorporating this diol.[2] Data for phosphorus-containing diol is from a specific study on flexible polyurethane foams.[4] Data for non-halogenated and bio-based diols are typical values for non-flame-retardant polymers.

Table 2: Thermal Properties

Diol TypePolymer SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)
This compound (TBNPA) PolyurethaneVaries~250-350
Phosphorus-Containing Diol PolyurethaneVaries~280-380
Non-Halogenated Aliphatic Diol (e.g., 1,4-Butanediol) Polyester~ -30 to 60~350-450
Bio-based Diol (e.g., Isosorbide) Polyester~ 60 to 170~300-400

Note: Thermal properties are highly dependent on the polymer backbone and molecular weight. The data presented provides a general range.

Table 3: Mechanical Properties

Diol TypePolymer SystemTensile Strength (MPa)Elongation at Break (%)
This compound (TBNPA) Polyurethane/PolyesterGenerally maintained or slightly reducedGenerally maintained or slightly reduced
Phosphorus-Containing Diol PolyurethaneCan be maintained or improvedCan be maintained or improved
Non-Halogenated Aliphatic Diol (e.g., 1,4-Butanediol) Polyester30-60100-1000
Bio-based Diol (e.g., Isosorbide) Polyester40-802-10

Note: Mechanical properties are significantly influenced by the polymer structure, crystallinity, and presence of other additives.

Experimental Protocols

Accurate and reproducible data is paramount in comparative studies. The following are detailed methodologies for key experiments cited in this guide.

Polymer Synthesis

1. Synthesis of Polyurethane Foam with this compound (TBNPA)

  • Materials: Polyol (e.g., polyethylene glycol), this compound (TBNPA), Catalyst (e.g., dibutyltin dilaurate), Surfactant (e.g., silicone-based), Blowing agent (e.g., water, pentane), Isocyanate (e.g., MDI or TDI).[2]

  • Procedure:

    • Premix Preparation: In a reaction vessel, thoroughly mix the polyol, TBNPA, catalyst, surfactant, and blowing agent. The amount of TBNPA is calculated based on the desired bromine content in the final polymer.[2]

    • Degassing: Degas the mixture under a vacuum to remove any dissolved gases.[2]

    • Isocyanate Addition: Add the stoichiometric amount of isocyanate to the mixture and stir vigorously for a short period (e.g., 10-30 seconds).[2]

    • Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and rise at room temperature. The foam is then cured in an oven at a specified temperature (e.g., 70-100°C) for several hours.[2]

2. Synthesis of Polyester with this compound (TBNPA)

  • Materials: Dicarboxylic acid (e.g., adipic acid), this compound (TBNPA), a base (e.g., triethylamine) as an acid scavenger, and a suitable solvent (e.g., N,N-dimethylformamide - DMF).[2]

  • Procedure:

    • Monomer Preparation: In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the dicarboxylic acid and triethylamine in DMF.[2]

    • Reaction Initiation: Slowly add a solution of TBNPA in DMF to the reaction mixture at an elevated temperature (e.g., 80-100°C). The hydroxyl group of TBNPA will react with one of the carboxylic acid groups.[2]

    • Polymerization: The polymerization proceeds as the remaining carboxylic acid groups react with the hydroxyl groups of other TBNPA molecules. The reaction is continued for several hours until the desired molecular weight is achieved.[2]

Polymer Characterization

1. Flame Retardancy Testing

  • Limiting Oxygen Index (LOI):

    • Standard: ASTM D2863 / ISO 4589

    • Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is incrementally reduced until the flame is no longer self-sustaining. The LOI is the minimum oxygen concentration, in volume percent, that supports flaming combustion.

  • UL-94 Vertical Burn Test:

    • Standard: ASTM D3801 / UL-94

    • Procedure: A rectangular bar specimen is held vertically and ignited at the bottom with a calibrated flame for 10 seconds. The duration of flaming after the first and second flame applications, the duration of afterglow, and whether flaming drips ignite a cotton swatch placed below are recorded. Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the highest rating for self-extinguishing properties.

2. Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Standard: ASTM E1131 / ISO 11358

    • Procedure: A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is continuously monitored as a function of temperature. TGA provides information on the thermal stability and decomposition profile of the polymer.

  • Differential Scanning Calorimetry (DSC):

    • Standard: ASTM D3418

    • Procedure: The heat flow into or out of a sample is measured as it is subjected to a controlled temperature program. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Visualizing Experimental Workflows

To further clarify the logical flow of polymer synthesis and characterization, the following diagrams are provided.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Selection Monomer Selection (Diol, Diacid/Isocyanate) Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer_Selection->Polymerization Purification Polymer Purification Polymerization->Purification FR_Testing Flame Retardancy Testing (LOI, UL-94) Purification->FR_Testing Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, etc.) Purification->Mechanical_Testing Characterization_Logic Start Synthesized Polymer Sample FR_Test Flame Retardancy (UL-94, LOI) Start->FR_Test Thermal_Test Thermal Stability (TGA, DSC) Start->Thermal_Test Mechanical_Test Mechanical Properties (Tensile, etc.) Start->Mechanical_Test Data_Analysis Comparative Data Analysis FR_Test->Data_Analysis Thermal_Test->Data_Analysis Mechanical_Test->Data_Analysis Conclusion Diol Performance Evaluation Data_Analysis->Conclusion

References

Assessing the Flame Retardancy of TBNPA: A Comparative Guide Using LOI and UL-94 Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardancy efficiency of 2,2',6,6'-Tetrabromobisphenol A (TBNPA) against common alternatives. The assessment is based on two standard industry tests: the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The data presented is compiled from various studies to offer a comprehensive overview for material selection and development.

Comparative Performance Data

The following table summarizes the flame retardancy performance of TBNPA and its alternatives in various polymer matrices. It is crucial to note that the efficiency of a flame retardant is highly dependent on the polymer system, its concentration, and the presence of synergists.

Polymer MatrixFlame RetardantConcentration (wt%)LOI (%)UL-94 Rating
Epoxy Resin None019.0NR
TBNPA (in Boron-Containing Phenol Resin)1068.5-
DOPO derivative (DDM-DOPO)6-Self-extinguishing
DOPO derivative1.2 (as P)30.8V-0
Aluminum Diethylphosphinate (ADP)1529.5V-0
Melamine Polyphosphate (MPP) & Synergist->30V-0
ABS None018.5NR
TBNPA & Antimony Trioxide (2:1)>10 (as Bromine)-V-0[1]
Coated Red Phosphorus & M-IFR2624.5V-0[1]
Aluminum Diethylphosphinate (AlPi)1531.4V-1
Polybutylene Terephthalate (PBT) None020-22-
DOPO-HQ1426.4V-0
Melamine Polyphosphate (MPP) & TPP3026.6V-0
Aluminum Diethylphosphinate (AlPi)--V-0
Polycarbonate (PC) None025V-2[2]
Halogenated Additive7-1042V-0

Note: "NR" indicates "Not Rated." Data is compiled from multiple sources and testing conditions may vary.

Experimental Protocols

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to position the sample vertically in the center of the chimney.

  • Gas flow meters to control the oxygen and nitrogen mixture.

  • An ignition source (e.g., a propane torch).

Procedure (based on ASTM D2863 / ISO 4589-2):

  • A sample of specific dimensions is clamped vertically in the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, with the flow rate adjusted to a constant value.

  • The top edge of the specimen is ignited with the flame source.

  • The oxygen concentration is adjusted in successive steps until the minimum concentration that sustains burning for a specified period or a specified length of the sample is determined.

  • The LOI is calculated as the percentage of oxygen in the gas mixture.

A higher LOI value indicates better flame retardancy, with materials having an LOI greater than 21% (the approximate concentration of oxygen in the air) being considered self-extinguishing in a normal atmosphere.[3]

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to evaluate the flammability of plastic materials.[3] The vertical test (V-0, V-1, V-2) is generally considered more stringent than the horizontal test (HB).

Apparatus:

  • A test chamber, free from drafts.

  • A Bunsen burner with a specified barrel diameter.

  • A specimen holder to clamp the sample vertically.

  • A surgical cotton patch placed below the specimen to check for flaming drips.

  • A timer.

Procedure (based on UL-94 Standard):

  • A rectangular test specimen of a specified size is clamped at its upper end, with the longitudinal axis vertical.

  • A layer of dry absorbent surgical cotton is placed 300 mm below the lower edge of the specimen.

  • The burner is ignited and the flame is adjusted to a specified height (typically 20 mm).

  • The flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.

  • The duration of flaming (afterflame time) is recorded.

  • Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds and then removed.

  • The afterflame and afterglow times are recorded.

  • It is also noted whether flaming drips ignite the cotton below.

Classification:

  • V-0: Afterflame time for each individual specimen is no more than 10 seconds after each flame application. The total afterflame time for any set of 5 specimens does not exceed 50 seconds. No flaming drips ignite the cotton.

  • V-1: Afterflame time for each individual specimen is no more than 30 seconds after each flame application. The total afterflame time for any set of 5 specimens does not exceed 250 seconds. No flaming drips ignite the cotton.

  • V-2: Afterflame time for each individual specimen is no more than 30 seconds after each flame application. The total afterflame time for any set of 5 specimens does not exceed 250 seconds. Flaming drips are allowed to ignite the cotton.

Logical Workflow of Flame Retardancy Assessment

The following diagram illustrates the process of evaluating the flame retardancy of a polymer containing a flame retardant such as TBNPA.

FlameRetardancyAssessment cluster_Inputs Inputs cluster_Process Processing cluster_Testing Flame Retardancy Testing cluster_Outputs Outputs Polymer Polymer Matrix (e.g., Epoxy, ABS) Compounding Compounding Polymer->Compounding TBNPA Flame Retardant (TBNPA) TBNPA->Compounding SpecimenPrep Specimen Preparation Compounding->SpecimenPrep LOI_Test LOI Test SpecimenPrep->LOI_Test UL94_Test UL-94 Test SpecimenPrep->UL94_Test LOI_Value LOI Value (%) LOI_Test->LOI_Value UL94_Rating UL-94 Rating (V-0, V-1, V-2) UL94_Test->UL94_Rating

Caption: Workflow for assessing flame retardancy of a polymer with TBNPA.

Conclusion

TBNPA demonstrates high flame retardancy efficiency, particularly in epoxy resins where it can achieve very high LOI values. In thermoplastics like ABS, it is effective in achieving a V-0 rating, typically in conjunction with a synergist like antimony trioxide.[1] However, the growing demand for halogen-free flame retardants has led to the development of alternatives such as phosphorus-based (e.g., DOPO, aluminum diethylphosphinate) and nitrogen-based (e.g., melamine polyphosphate) compounds. These alternatives have shown comparable or even superior performance in certain polymer systems, often with the added benefit of lower smoke generation and a more favorable environmental profile. The choice of flame retardant ultimately depends on the specific application requirements, including the polymer type, desired fire safety standard, processing conditions, and regulatory considerations. This guide provides a foundational dataset to aid in the initial stages of material selection and formulation development.

References

A Comparative Spectroscopic Guide to 3-Bromo-2,2-bis(bromomethyl)propanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-Bromo-2,2-bis(bromomethyl)propanol and its structural analogs. The information presented is intended to aid in the identification, characterization, and quality control of these valuable synthetic intermediates. The guide includes tabulated spectroscopic data, detailed experimental protocols, and workflow visualizations to support research and development activities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its analogs. Data has been compiled from various sources, and where specific experimental values were not available, this is noted.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), multiplicity, and integration of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Data not explicitly available in searched resources. A representative spectrum is available.[1]---
3-Bromo-1-propanol [2]3.89Triplet2HHO-CH ₂-
3.59Triplet2HBr-CH ₂-
2.11Quintet2H-CH ₂-
1.85Singlet1H-OH
2,2-bis(bromomethyl)propane-1,3-diol Data not explicitly available in searched resources. A representative spectrum is available.[3]---
(R)-(-)-3-Bromo-2-methyl-1-propanol Data not explicitly available in searched resources. A representative spectrum is available.[4]---
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.

CompoundChemical Shift (δ) ppmAssignment
This compound Data not explicitly available in searched resources. A representative spectrum is available.[5]-
3-Bromo-1-propanol [2]61.5HO-C H₂-
35.5-C H₂-
32.8Br-C H₂-
2,2-bis(bromomethyl)propane-1,3-diol Data not explicitly available in searched resources. A representative spectrum is available.[6]-
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

CompoundWavenumber (cm⁻¹)Assignment
This compound A representative spectrum is available, characteristic absorptions for O-H and C-Br bonds are expected.[7]-
3-Bromo-1-propanol A representative spectrum is available. Expected peaks include a broad O-H stretch (~3300 cm⁻¹) and a C-Br stretch (~650 cm⁻¹).-
2,2-bis(bromomethyl)propane-1,3-diol A representative spectrum is available. Expected peaks include a broad O-H stretch (~3300 cm⁻¹) and a C-Br stretch (~650 cm⁻¹).-
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The presence of bromine atoms is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.

CompoundKey m/z valuesInterpretation
This compound Not explicitly available in searched resources.Expected to show a molecular ion peak cluster reflecting the presence of three bromine atoms.
2,2-bis(bromomethyl)propane-1,3-diol A representative mass spectrum is available.Expected to show a molecular ion peak cluster for two bromine atoms.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for brominated propanols. Instrument parameters and sample preparation may require optimization for specific compounds and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-50 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup: Use a 300 MHz or higher field strength NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is generally used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol and placing the paste between salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate a typical synthesis workflow for brominated propanols and a general analytical workflow for their characterization.

Synthesis_Workflow Synthesis of Brominated Propanols Pentaerythritol Pentaerythritol Reaction Reaction Mixture (Heating) Pentaerythritol->Reaction HBr HBr / Acid Catalyst HBr->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Analytical_Workflow Analytical Workflow for Brominated Alcohols Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment

Caption: A general analytical workflow for the characterization of brominated alcohols.

References

Evaluating the Mechanical Integrity of TBNPA-Modified Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymer modifiers is critical to ensure the desired physical properties and performance of the end product. This guide provides a comparative analysis of the mechanical properties of polymers modified with Tribromoneopentyl Alcohol (TBNPA), a widely used reactive flame retardant, against polymers with alternative flame-retardant systems. The information presented herein is supported by experimental data to facilitate informed material selection.

Introduction to TBNPA and its Alternatives

Tribromoneopentyl Alcohol (TBNPA) is a reactive flame retardant characterized by its high bromine content (approximately 73%) and a hydroxyl functional group that allows it to chemically integrate into the polymer matrix.[1][2][3][4] This reactive nature is advantageous as it minimizes migration and maintains the material's properties over time. TBNPA is primarily utilized in polyurethane (PU) foams, both rigid and flexible, to enhance their fire resistance.[1][2]

Common alternatives to TBNPA for flame retarding polymers include phosphorus-based compounds, such as ammonium polyphosphate (APP), and other halogenated compounds like tris(1-chloro-2-propyl) phosphate (TCPP). Non-halogenated alternatives also include nitrogen-containing compounds like melamine cyanurate, and inorganic fillers such as aluminum trihydrate and borax.[5] The choice of flame retardant can significantly influence the mechanical characteristics of the polymer.

Comparative Analysis of Mechanical Properties

While TBNPA is effective as a flame retardant, its impact on the mechanical properties of the host polymer is a crucial consideration. The addition of any flame retardant can alter the polymer's tensile strength, modulus of elasticity, and elongation at break.

Unfortunately, publicly available, direct comparative studies detailing the quantitative effects of TBNPA on the mechanical properties of polymers against specific alternatives are limited. Technical datasheets for TBNPA often state that it allows for "good foam properties" without providing specific mechanical data.[1][2][3][4]

However, studies on alternative flame retardants provide insight into their effects on polyurethane foams. The following table summarizes the findings of a study on the compressive strength of rigid polyurethane foam modified with various non-brominated flame retardants.

Table 1: Effect of Various Flame Retardants on the Compressive Strength of Rigid Polyurethane Foam

Flame RetardantFiller Content (%)Compressive Strength (MPa)
Unfilled00.25
Ammonium Polyphosphate (APP)150.40
Melamine Cyanurate150.35
Aluminum Trihydrate (ATH)150.38
Borax150.22
Expanded Graphite (EG)3.2-

Note: The study did not report a compressive strength value for expanded graphite at the tested concentration.

This data indicates that some flame retardants, like APP and ATH, can increase the compressive strength of rigid polyurethane foam, while others, such as borax, can have a detrimental effect. The absence of TBNPA in such comparative studies necessitates a cautious approach to its selection, relying on specific application testing.

Experimental Protocols for Mechanical Property Evaluation

To accurately assess the mechanical properties of TBNPA-modified polymers and compare them with alternatives, standardized testing procedures are essential. The following are detailed methodologies for key experiments.

Tensile Testing of Flexible Cellular Materials (ASTM D3574)

This test method is used to determine the tensile strength and elongation of flexible cellular materials like polyurethane foam.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the foam material using a die. The standard thickness is typically 12.5 mm.

  • Apparatus: A universal testing machine (UTM) equipped with grips suitable for holding foam specimens is used.

  • Procedure:

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is placed in the grips of the UTM.

    • The specimen is pulled at a constant rate of speed until it breaks.

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The change in length at the point of rupture divided by the original length, multiplied by 100.

Compressive Strength of Rigid Cellular Plastics (ASTM D1621)

This test method determines the compressive properties of rigid cellular materials.

Methodology:

  • Specimen Preparation: Specimens are cut into right prisms or cylinders of a specified size.

  • Apparatus: A universal testing machine (UTM) with compression platens is used.

  • Procedure:

    • The dimensions of the specimen are measured.

    • The specimen is placed between the compression platens of the UTM.

    • A compressive load is applied at a constant rate of crosshead movement.

    • The load and deformation are recorded.

  • Calculation:

    • Compressive Strength (MPa): The maximum compressive stress sustained by the specimen during the test.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for evaluating and comparing the mechanical properties of polymers modified with TBNPA and its alternatives.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison P Unmodified Polymer Mix_T Polymer + TBNPA (Melt Blending/Reaction) P->Mix_T Mix_A Polymer + Alternative FR (Melt Blending/Reaction) P->Mix_A Tensile Tensile Test (ASTM D3574) P->Tensile Compressive Compressive Test (ASTM D1621) P->Compressive TBNPA TBNPA TBNPA->Mix_T Alt_FR Alternative Flame Retardant Alt_FR->Mix_A Mix_T->Tensile Mix_T->Compressive Mix_A->Tensile Mix_A->Compressive Data_T Tensile Strength Elongation Modulus Tensile->Data_T Data_C Compressive Strength Compressive->Data_C Compare Comparative Analysis Data_T->Compare Data_C->Compare

Workflow for Mechanical Property Evaluation

Logical_Relationship TBNPA TBNPA Modification Mech_Prop Mechanical Properties TBNPA->Mech_Prop influences Polymer Base Polymer Properties Polymer->Mech_Prop determines Tensile Tensile Strength Mech_Prop->Tensile Modulus Modulus Mech_Prop->Modulus Elongation Elongation Mech_Prop->Elongation

Influence of TBNPA on Mechanical Properties

Conclusion

The incorporation of TBNPA as a reactive flame retardant is a common practice, particularly in the polyurethane industry, to meet fire safety standards. While it offers the benefit of being chemically bound to the polymer matrix, its precise effects on mechanical properties in comparison to other flame retardants are not well-documented in publicly available literature. The provided data on alternative flame retardants suggests that the impact on mechanical strength can vary significantly, with some additives enhancing and others diminishing these properties.

For professionals in research and development, it is imperative to conduct thorough in-house mechanical testing following standardized protocols, such as those outlined by ASTM, to determine the optimal flame retardant for a specific polymer system and application. This ensures that the final product not only meets the required safety standards but also maintains the necessary mechanical integrity for its intended function.

References

A Comparative Guide to the Leaching of 3-Bromo-2,2-bis(bromomethyl)propanol from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) with alternative flame retardants, focusing on their leaching potential from polymer matrices. While direct quantitative leaching data for TBNPA is limited in publicly available literature, this guide synthesizes established principles of polymer chemistry, data from analogous compounds, and standardized experimental protocols to offer a robust framework for researchers.

Executive Summary

This compound is a reactive flame retardant, meaning it is designed to chemically bond with the polymer backbone, primarily in polyurethanes. This covalent bonding mechanism inherently minimizes its potential to leach out of the polymer matrix over the product's lifespan. In contrast, additive flame retardants, which are physically mixed into the polymer, are more prone to migration and release into the environment. This guide details the experimental protocols required to quantify such leaching and presents comparative data from other flame retardants to illustrate the performance differences between reactive and additive types.

Principles of Leaching: Reactive vs. Additive Flame Retardants

The fundamental difference in leaching behavior stems from how the flame retardant is incorporated into the polymer.

  • Reactive Flame Retardants (e.g., TBNPA): These compounds possess functional groups (like the hydroxyl group in TBNPA) that react and form covalent bonds with the polymer monomers during polymerization.[1] This makes the flame retardant an integral part of the polymer chain. As a result, leaching is significantly reduced and is primarily limited to any unreacted residual monomer or impurities.[1]

  • Additive Flame Retardants: These are physically blended into the polymer after polymerization. They do not form chemical bonds and are held within the matrix by intermolecular forces. Over time, and with exposure to solvents, heat, or UV radiation, these molecules can migrate to the surface and leach into the surrounding environment.

The logical relationship between flame retardant type and leaching potential is illustrated below.

G cluster_0 Flame Retardant Incorporation cluster_1 Interaction with Polymer cluster_2 Leaching Potential Reactive FR Reactive FR Covalent Bonding Covalent Bonding Reactive FR->Covalent Bonding Additive FR Additive FR Physical Dispersion Physical Dispersion Additive FR->Physical Dispersion Low Leaching Low Leaching Covalent Bonding->Low Leaching High Leaching High Leaching Physical Dispersion->High Leaching

Figure 1: Relationship between flame retardant type and leaching potential.

Comparative Leaching Data

Flame RetardantTypePolymer MatrixLeaching ConditionsLeaching Rate / Total LeachedReference
Tetrabromobisphenol A (TBBPA) Reactive/AdditiveFood Contact Articles50% ethanol food simulantUp to 73 µg/kg[2]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) AdditivePolyurethane FoamSimulated environmental conditionsEmission rates measurable[1]
Hexabromocyclododecanes (HBCDD) AdditivePolystyrene (PS)Seawater, 32 days>150 ng/g/day
DOPO-based FR ReactiveEpoxy ResinNot specifiedDesigned for permanence, low migration[3]
Ammonium Polyphosphate (APP) AdditivePolypropyleneNot specifiedLeaching can be an issue[4]

Note: This table is illustrative. Direct comparison requires identical experimental conditions.

Experimental Protocols for Leaching Studies

A standardized methodology is crucial for obtaining comparable leaching data. The following protocol outlines a typical migration study for a flame retardant from a polymer matrix like polyurethane foam.

Materials and Reagents
  • Polymer samples containing the flame retardant of interest.

  • Food simulants (as per EU Regulation 10/2011):

    • Simulant A: 10% ethanol (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant D2: Olive oil or isooctane for fatty foods.

  • Analytical standards of the target flame retardant.

  • High-purity solvents (e.g., acetonitrile, hexane) for extraction and analysis.

  • Solid Phase Extraction (SPE) cartridges for sample cleanup.

Experimental Workflow

The general workflow for a migration test is depicted below.

G Sample_Prep Sample Preparation (Cut polymer into defined size) Migration_Cell Migration Test (Immerse in simulant at T°C for time t) Sample_Prep->Migration_Cell Extraction Leachate Collection & Liquid-Liquid or SPE Extraction Migration_Cell->Extraction Analysis Analytical Quantification (e.g., LC-MS/MS) Extraction->Analysis Data_Reporting Data Reporting (µg/L or mg/dm²) Analysis->Data_Reporting

Figure 2: General workflow for a polymer migration study.
Migration Testing Procedure

  • Sample Preparation: Cut the polymer material into specimens of a known surface area (e.g., 6 dm²).

  • Immersion: Place the specimen in a migration cell or glass container with a known volume of the selected food simulant. The conventional ratio is 6 dm² of sample per 1 kg (or 1 L) of simulant.

  • Incubation: Seal the container and incubate at specific time-temperature conditions (e.g., 10 days at 40°C for long-term storage, or 2 hours at 70°C for hot-fill conditions).

  • Leachate Collection: At the end of the incubation period, remove the polymer sample and collect the leachate (the simulant).

Analytical Quantification
  • Extraction:

    • For aqueous simulants, a liquid-liquid extraction (LLE) with a non-polar solvent or a solid-phase extraction (SPE) is typically performed to concentrate the analyte.

    • For fatty food simulants, a solvent extraction followed by a cleanup step to remove fats is necessary.

  • Analysis: The concentration of the flame retardant in the extracted sample is quantified using highly sensitive analytical techniques.

    • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is suitable for many brominated flame retardants, including TBNPA.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analyte.

  • Quantification: A calibration curve is generated using analytical standards of known concentrations to determine the concentration of the flame retardant in the sample.

Alternatives to TBNPA and their Leaching Potential

Several classes of flame retardants are considered alternatives to TBNPA in applications like polyurethane foam.

  • Other Reactive Brominated Flame Retardants: Compounds like Dibromoneopentyl Glycol (DBNPG) are also used. They function via a similar reactive mechanism and are expected to have low leaching profiles.

  • Phosphorus-Based Flame Retardants: Both reactive (e.g., phosphate polyols) and additive (e.g., ammonium polyphosphate, triphenyl phosphate) phosphorus compounds are common. Reactive types offer better permanence, while additive phosphorus FRs can be prone to leaching, especially in the presence of water.[4]

  • Nitrogen-Based Flame Retardants: Melamine and its derivatives are often used, sometimes in synergy with phosphorus compounds. They are typically additive and their migration depends on the polymer matrix and environmental conditions.

Conclusion

The chemical nature of this compound as a reactive flame retardant strongly suggests a low leaching potential from polymer matrices. Unlike additive flame retardants that can migrate over time, TBNPA is designed to become a permanent part of the polymer structure. While direct comparative leaching data for TBNPA is scarce, the provided experimental protocols and data for analogous compounds empower researchers to conduct their own assessments. Future studies should focus on generating specific migration data for TBNPA and its modern alternatives under standardized conditions to provide a clearer, quantitative comparison for risk and performance assessments.

References

environmental impact assessment of TBNPA versus alternative flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Environmental Impact of Tribromoneopentyl Alcohol (TBNPA) and Alternative Flame Retardants

Introduction

Flame retardants are critical chemical additives used in a vast array of consumer and industrial products, from electronics and textiles to building materials, to meet fire safety standards. For years, brominated flame retardants (BFRs) have been favored for their high efficiency and cost-effectiveness. However, growing concerns over their environmental persistence, bioaccumulation, and the generation of toxic byproducts upon combustion have prompted a shift towards safer alternatives. This guide provides a comparative environmental impact assessment of a specific aliphatic BFR, Tribromoneopentyl alcohol (TBNPA), against prevalent halogen-free flame retardants (HFFRs). The comparison focuses on key environmental indicators, supported by available data and standardized experimental methodologies, to inform researchers and industry professionals.

General Comparison: TBNPA vs. Halogen-Free Alternatives

TBNPA is a reactive BFR, meaning it can be chemically bound into the polymer matrix.[1] Despite this, concerns remain about its environmental fate. Halogen-free alternatives, primarily those based on phosphorus, nitrogen, or inorganic compounds, operate through different mechanisms that are generally considered more environmentally benign.[2]

Table 1: Qualitative Comparison of TBNPA and Major Classes of Alternative Flame Retardants

FeatureTBNPA (Brominated Flame Retardant)Phosphorus-Based FRs (PFRs)Nitrogen-Based FRsInorganic FRs (e.g., ATH, MDH)
Primary Mechanism Gas Phase Inhibition: Releases bromine radicals during combustion that interfere with the fire's chemical reactions.Condensed Phase Charring: Forms a protective carbonaceous layer (char) that insulates the polymer and reduces the release of flammable gases.[3]Gas & Condensed Phase: Releases non-flammable gases (e.g., nitrogen) that dilute oxygen and fuel, and can promote charring.[3]Endothermic Decomposition: Releases water vapor upon heating, which cools the material surface and dilutes flammable gases.[3][4]
Combustion Byproducts Potential to form toxic and corrosive gases (e.g., hydrogen bromide), dioxins, and furans.Generally produces less smoke and toxic gases. Byproducts are primarily phosphorus-containing compounds.[5]Forms an insulating surface layer, reducing smoke and toxic gas release.[3]Primarily water vapor. Considered non-toxic.[4]
Environmental Persistence Considered not readily biodegradable.[6] Many BFRs are persistent organic pollutants (POPs).[7]Varies. Some PFRs are persistent (e.g., TCEP), while others are considered less persistent.[8][9]Varies by specific compound. Melamine is known for its low water solubility and persistence.Not applicable to inorganic compounds in the same way as organics. Do not biodegrade but are part of natural mineral cycles.[5]
Bioaccumulation Potential Many BFRs are lipophilic and can bioaccumulate in organisms, moving up the food chain.[10]Varies. Some, like Triphenyl Phosphate (TPP), are known to be bioaccumulative.[9] Others have lower potential.[11]Generally considered to have low bioaccumulation potential.Low bioaccumulation potential.
Toxicity Concerns exist for aquatic toxicity and endocrine disruption for the BFR class.[12][13] Some chlorinated PFRs are carcinogenic.[8]Varies widely. Some PFRs are toxic to aquatic organisms, while others show low to moderate concern.[5][8][9]Melamine-based retardants are generally considered to have low toxicity.[14]Generally low toxicity.[5]

Quantitative Environmental Impact Data

Direct, comprehensive quantitative data for TBNPA is limited in publicly available literature. Therefore, data for Tetrabromobisphenol A (TBBPA), the most widely used BFR, is often used as a proxy to represent the environmental concerns of this class of chemicals.[12] The following table summarizes available data for TBBPA and selected halogen-free alternatives.

Table 2: Quantitative Environmental Impact Data for Selected Flame Retardants

ParameterTBBPA (BFR Proxy)Resorcinol bis(diphenylphosphate) (RDP - PFR)Aluminum Hydroxide (ATH - Inorganic)
Persistence Can persist in sediments; degradation is slow.[12]Demonstrates low to high persistence depending on conditions.[9]Not biodegradable (inorganic).
Bioaccumulation Log Kow = 4.5; shows potential for bioaccumulation.[12] BCF values > 5000 L/kg have been noted for other BFRs.[15]Considered to have low to moderate bioaccumulation potential.[9]Low bioaccumulation potential.
Aquatic Toxicity Harmful to a wide range of aquatic organisms, affecting reproduction and development.[12]Exhibits low to high ecotoxicity depending on the organism.[9]Considered to have low aquatic toxicity.[5]
Combustion Emissions (vs. BFRs) BaselineSmoke release can be ~50% lower; particle emissions 25-50x lower.[5]Releases water vapor, significantly reducing smoke and toxic gas.[4]

Diagrams of Mechanisms and Workflows

Environmental Impact Pathways

The following diagram illustrates the divergent environmental impact pathways of halogenated versus halogen-free flame retardants during a fire event.

G cluster_0 Fire Event cluster_1 Halogenated FR (e.g., TBNPA) cluster_2 Halogen-Free FR (e.g., PFRs, Inorganics) Fire Fire Halogenated_Polymer Polymer + TBNPA HFFR_Polymer Polymer + HFFR Gas_Phase_Inhibition Gas Phase Inhibition Halogenated_Polymer->Gas_Phase_Inhibition Combustion Toxic_Byproducts Toxic & Corrosive Gases (HBr, Dioxins, Furans) Gas_Phase_Inhibition->Toxic_Byproducts Environmental_Release Environmental Release & Bioaccumulation Toxic_Byproducts->Environmental_Release Condensed_Phase Condensed Phase Action (Charring / Water Release) HFFR_Polymer->Condensed_Phase Combustion Reduced_Smoke Reduced Smoke & Non-Toxic Gases (H2O) Condensed_Phase->Reduced_Smoke Stable_Char Stable Char Layer Condensed_Phase->Stable_Char

Caption: Environmental pathways of halogenated vs. halogen-free FRs.

Flame Retardancy Mechanisms

Flame retardants operate in either the gas phase (interfering with the combustion process) or the condensed phase (acting on the material itself).

G cluster_gas Gas Phase Mechanism (e.g., TBNPA) cluster_condensed Condensed Phase Mechanism (e.g., PFRs) Start Polymer Combustion Heat1 Heat Start->Heat1 Heat2 Heat Start->Heat2 Decomposition1 Polymer Decomposition Heat1->Decomposition1 Radicals Flammable Gases (H•, OH• radicals) Decomposition1->Radicals FR_Activation FR Releases Halogen Radicals (Br•) Decomposition1->FR_Activation Quenching Radical Quenching (Flame Inhibition) Radicals->Quenching FR_Activation->Quenching Decomposition2 Polymer Decomposition Heat2->Decomposition2 Char_Formation Char Layer Formation Decomposition2->Char_Formation Insulation Insulation Barrier Char_Formation->Insulation Shields Polymer Fuel_Reduction Reduced Flammable Gas Char_Formation->Fuel_Reduction

Caption: Gas phase vs. condensed phase flame retardancy mechanisms.

Experimental Protocols

The assessment of a flame retardant's environmental impact relies on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

1. Persistence Assessment (Biodegradation)

  • Protocol: OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems.[15]

  • Methodology: This test simulates the environmental fate of a chemical in an aquatic sediment environment. The test substance (e.g., TBNPA) is added to a system containing water and sediment with a natural microbial population. The system is incubated under controlled aerobic or anaerobic conditions. Over time, samples of the water and sediment are analyzed for the concentration of the parent substance and its transformation products. The rate of degradation is used to calculate a half-life.

  • TBNPA-Specific Studies: Studies on TBNPA biodegradation have utilized enrichment cultures from contaminated soil or groundwater.[1][16] The key steps involve:

    • Isolating a bacterial consortium from a contaminated site.

    • Culturing the consortium in a liquid medium containing TBNPA as the target substance and a supplemental carbon source (e.g., yeast extract), as TBNPA may not sustain microbial growth on its own.[6][17]

    • Incubating the culture under aerobic conditions.

    • Monitoring the degradation of TBNPA using techniques like High-Performance Liquid Chromatography (HPLC).

    • Measuring the release of bromide ions (Br-) into the medium using an ion-selective electrode or ion chromatography to confirm debromination.[1][7]

TBNPA Biodegradation Workflow

G Start Start: TBNPA Contaminated Groundwater Sample Enrichment Enrich Bacterial Consortium (with Yeast Extract + TBNPA) Start->Enrichment Incubation Aerobic Incubation (Controlled Temperature & Shaking) Enrichment->Incubation Sampling Periodic Sampling (e.g., 0, 24, 48, 96 hrs) Incubation->Sampling Analysis Sample Analysis Sampling->Analysis HPLC HPLC Analysis for TBNPA Concentration Analysis->HPLC IC Ion Chromatography for Bromide (Br-) Concentration Analysis->IC Results Determine Degradation Rate & Stoichiometric Br- Release HPLC->Results IC->Results

References

cost-benefit analysis of using 3-Bromo-2,2-bis(bromomethyl)propanol in manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of chemical manufacturing, the selection of raw materials is a critical decision with far-reaching implications for process efficiency, product quality, and overall cost-effectiveness. 3-Bromo-2,2-bis(bromomethyl)propanol, a tribrominated neopentyl alcohol, is a versatile intermediate primarily utilized as a reactive flame retardant in the production of polymers such as polyurethanes, elastomers, and coatings.[1][2] This guide provides a comprehensive cost-benefit analysis of using this compound in manufacturing, with a detailed comparison to its alternatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Cost-Benefit Analysis: A Quantitative Comparison

A thorough cost-benefit analysis extends beyond the initial purchase price of a chemical. It encompasses the entire manufacturing process, including reaction efficiency, energy consumption, solvent and catalyst costs, and waste disposal. The following tables provide a structured comparison of this compound with two common alternatives: 3-Bromo-1-propanol and 3-Bromo-2-(bromomethyl)propan-1-ol.

Table 1: Raw Material Cost Comparison

ChemicalCAS NumberPurityPrice (USD/kg) - Lab ScaleKey Application
This compound1522-92-598-99%$10 - $65[3]Reactive flame retardant, synthesis of complex cyclic structures[1][2]
3-Bromo-1-propanol627-18-997%~$370 (for 100g)Precursor for linear substitutions[4]
3-Bromo-2-(bromomethyl)propan-1-ol106023-63-6-Data not readily availablePrecursor for 3,3-disubstituted oxetanes[4]

Note: Industrial scale pricing will be significantly lower and is subject to negotiation with suppliers.

Table 2: Manufacturing Process Cost Factors

ParameterThis compound3-Bromo-1-propanol3-Bromo-2-(bromomethyl)propan-1-ol
Synthesis of Spirocyclic Oxetane Analogue
Reaction TypeIntramolecular Cyclization[4]Not applicableIntramolecular Williamson Ether Synthesis[4]
Yield (%)68[4]-Variable[4]
General Manufacturing Considerations
Energy ConsumptionHigher temperatures may be required for some reactions.Generally lower reaction temperatures.Moderate reaction temperatures.
Solvent & Catalyst CostsDependent on specific synthesis; solvent recycling can reduce costs by up to 90%.[5]Dependent on specific synthesis.Dependent on specific synthesis.
Waste Disposal CostsBrominated organic waste disposal can be costly.[6]Brominated organic waste disposal costs apply.[6]Brominated organic waste disposal costs apply.[6]

Performance Comparison: Experimental Data

The performance of a chemical intermediate is paramount to its utility in manufacturing. This section compares the performance of this compound and its alternatives in key applications, supported by experimental data.

Table 3: Performance in Pharmaceutical Intermediate Synthesis

PrecursorPharmaceutical/IntermediateReaction TypeYield (%)Purity (%)Key Advantages
3-Bromo-1-propanolFudosteineNucleophilic Substitution85 - 95[4]>99.5[4]High yield, high purity, well-established protocols.[4]
3-Bromo-2,2-bis(bromomethyl)propan-1-olSpirocyclic Oxetane Ciprofloxacin AnalogueIntramolecular Cyclization68[4]Not specifiedAccess to complex spirocyclic systems with desirable medicinal properties.[4]
3-Bromo-2-(bromomethyl)propan-1-ol3,3-Disubstituted OxetanesIntramolecular Williamson Ether SynthesisVariable[4]Not specifiedVersatile precursor for 3,3-disubstituted oxetanes, valuable bioisosteres in drug design.[4]

Table 4: Performance as a Reactive Flame Retardant (Representative Data)

Flame RetardantPolymer MatrixLoading (%)Limiting Oxygen Index (LOI) (%)UL 94 RatingImpact on Mechanical Properties
This compoundPolyurethane Foam5-15Can significantly increase LOICan achieve V-0May slightly decrease mechanical properties.[7]
Alternative Brominated PolyolsPolyurethane Foam5-15Increase in LOI observedV-0 achievableSimilar impact on mechanical properties.
Halogen-Free Alternatives (e.g., APP)Polyurethane Foam10-20Can achieve high LOIV-0 achievableCan have a more significant impact on mechanical properties.

Note: Performance data is highly dependent on the specific polymer system and formulation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research and development. The following are representative protocols for key applications of this compound and its alternatives.

Protocol 1: Synthesis of a Spirocyclic Oxetane Intermediate using this compound

Objective: To synthesize a spirocyclic oxetane, a valuable scaffold in medicinal chemistry.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol

  • p-Tosylamide

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in toluene, add p-tosylamide.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic oxetane.

Protocol 2: Incorporation of a Reactive Brominated Flame Retardant into Polyurethane Foam

Objective: To prepare a flame-retardant polyurethane foam using a reactive brominated polyol.

Materials:

  • Polyol (e.g., polyether polyol)

  • This compound (or alternative brominated polyol)

  • Isocyanate (e.g., MDI or TDI)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

Procedure:

  • In a suitable container, thoroughly mix the polyol, this compound, catalyst, and surfactant.[4]

  • Add the blowing agent (water) to the mixture and stir vigorously.

  • Quickly add the isocyanate to the mixture and continue to stir rapidly for 10-15 seconds.

  • Pour the reacting mixture into a mold and allow it to free-rise.

  • Cure the foam at 70°C for 24 hours.

  • The resulting polyurethane foam can then be tested for its flame retardancy (e.g., LOI, UL 94) and mechanical properties.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in manufacturing.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification Reactant_A This compound Reaction_Vessel Reaction Vessel Reactant_A->Reaction_Vessel Reactant_B p-Tosylamide Reactant_B->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Base NaOH (aq) Base->Reaction_Vessel Heating Reflux (12-16h) Reaction_Vessel->Heating Monitoring TLC Monitoring Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Separation Separate Organic Layer Cooling->Separation Washing Wash with Water & Brine Separation->Washing Drying Dry (Na2SO4) Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Spirocyclic Oxetane Purification->Final_Product

Caption: Synthetic workflow for a spirocyclic oxetane.

G Start Select Manufacturing Application Decision_1 Pharmaceutical Intermediate or Flame Retardant? Start->Decision_1 Pharma Pharmaceutical Synthesis Decision_1->Pharma Pharma Flame_Retardant Flame Retardant Application Decision_1->Flame_Retardant FR Decision_2 Desired Molecular Architecture? Pharma->Decision_2 Decision_4 Polymer Compatibility & Processing? Flame_Retardant->Decision_4 Linear Linear Structure Decision_2->Linear Linear Complex Complex Cyclic Structure Decision_2->Complex Complex Alternative_1 Use 3-Bromo-1-propanol Linear->Alternative_1 Target_Compound_1 Use this compound Complex->Target_Compound_1 Decision_3 Key Performance Metric? Target_Compound_1->Decision_3 High_Yield Maximize Yield Decision_3->High_Yield Yield Access_Novel_Scaffolds Access Novel Scaffolds Decision_3->Access_Novel_Scaffolds Novelty Target_Compound_2 Use this compound Access_Novel_Scaffolds->Target_Compound_2 Polyurethane Polyurethane Systems Decision_4->Polyurethane PU Other_Polymers Other Polymer Systems Decision_4->Other_Polymers Other Target_Compound_3 Use this compound Polyurethane->Target_Compound_3

Caption: Decision tree for selecting a brominated propanol derivative.

Conclusion

This compound is a valuable chemical intermediate with significant applications as a reactive flame retardant and a precursor for complex molecular architectures in pharmaceutical synthesis. While its initial raw material cost may be competitive, a comprehensive cost-benefit analysis must consider factors such as reaction yield, processing conditions, and waste disposal.

For the synthesis of complex cyclic structures like spirocyclic oxetanes, this compound offers a distinct advantage over simpler alternatives like 3-Bromo-1-propanol, which is more suited for linear substitutions.[4] In flame retardant applications, it can effectively enhance the fire resistance of polymers, although its impact on mechanical properties must be carefully evaluated.

The choice of this compound or its alternatives will ultimately depend on the specific requirements of the manufacturing process, including the desired final product, performance targets, and economic constraints. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2,2-bis(bromomethyl)propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 3-Bromo-2,2-bis(bromomethyl)propanol are critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a brominated organic compound, it must be treated as hazardous waste.[1][2] Adherence to strict protocols is essential to mitigate potential risks associated with its toxicity and reactivity. This guide provides a comprehensive operational plan for its safe disposal.

Essential Safety and Handling Information

All personnel handling this compound should be thoroughly familiar with its potential hazards and the necessary safety precautions.[3] Handling should always occur within a chemical fume hood to minimize inhalation exposure.[3][4] The following table summarizes the key safety and logistical information.

ParameterGuideline
Personal Protective Equipment (PPE) Chemical splash goggles, chemical-resistant gloves (nitrile or neoprene recommended), and a lab coat are mandatory.[4][5] For situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Handling Location All handling and weighing of the compound must be conducted inside a certified chemical fume hood.[3][4]
Storage Store in a cool, dry, dark location in a tightly sealed, chemically compatible container (e.g., glass, PTFE).[1][3] Keep away from incompatible materials such as strong oxidizing agents, alkalis, and combustible materials.[5][6]
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.[4]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
First Aid: Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
First Aid: Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical.[3][4] Seek immediate medical attention.

Step-by-Step Disposal Protocol

Unused or waste this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation:

    • Designate a specific, compatible waste container for "Halogenated Organic Waste."[2][6] This container should be made of glass or another chemically resistant material.

    • Carefully transfer any unused or waste this compound into this designated container.

    • Do not mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, unless compatibility has been confirmed.[1]

  • Collection of Contaminated Materials:

    • All disposable items that have come into contact with the chemical, including gloves, absorbent pads, pipette tips, and weighing paper, are considered hazardous waste.[1]

    • Collect these contaminated solid materials in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[1]

  • Container Labeling:

    • Label the hazardous waste container clearly. The label must include:

      • The words "Hazardous Waste."[6]

      • The chemical name: "this compound Waste."

      • An indication of the hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Storage Pending Disposal:

    • Keep the waste container tightly sealed when not in use.[1]

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]

    • Ensure the storage area is secure and away from incompatible materials.[6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2][7]

Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Small Spill Cleanup

For small spills of solid this compound:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Wear Appropriate PPE: Before beginning cleanup, ensure you are wearing the PPE detailed in the table above.

  • Contain and Absorb:

    • Gently dampen the solid spill material with alcohol to prevent dust from becoming airborne.[3][4]

    • Carefully transfer the dampened material into a designated hazardous waste container using non-sparking tools.[3]

  • Decontaminate:

    • Use absorbent paper dampened with alcohol to wipe up any remaining material.[3]

    • Place the used absorbent paper into the solid hazardous waste container.[3]

    • Wash the contaminated surface with alcohol, followed by a thorough wash with soap and water.[3]

  • Dispose of Waste: Seal all waste containers and label them appropriately for disposal.

  • Report: Report the spill to your laboratory supervisor or EH&S department, as per your institution's policy.

For large spills, evacuate the area immediately and follow your institution's emergency procedures.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Waste Generation cluster_eval Waste Characterization cluster_collection Segregation & Collection cluster_disposal Final Disposal Path A Unused Product or Contaminated Material B Is it this compound or contaminated with it? A->B D Collect Contaminated Solids in a separate sealed bag/container A->D C Collect as Halogenated Organic Waste B->C Yes E Label Container: 'Hazardous Waste - Halogenated Organic' C->E D->E F Store in designated Satellite Accumulation Area E->F G Arrange Pickup via EH&S or Licensed Contractor F->G H Final Disposal: High-Temperature Incineration G->H

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-2,2-bis(bromomethyl)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5). Given that the toxicological properties of this material have not been fully investigated, it is imperative to treat this chemical as hazardous and exercise extreme caution.[1] This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Properties
PropertyValue
Appearance White solid[1][2]
Molecular Formula C5H9Br3O[1]
Molecular Weight 324.87 g/mol [1]
Melting Point 90 - 95 °C[1]
Boiling Point 131 °C / 2.5 mmHg[2]
Solubility Insoluble in water.[2] Soluble in chloroform, slightly soluble in methanol.[2]
RTECS Number UA7410000 (Mutagen)[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate potential hazards when working with this compound. The following PPE is mandatory.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles compliant with OSHA regulations. A face shield should be worn in addition to goggles when there is a greater risk of splashing.[3]To protect against eye contact which can cause serious irritation or damage.[3]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling.[3] Protective Clothing: An impervious lab coat or apron and closed-toe shoes are mandatory. For larger quantities or a high risk of exposure, a chemical-resistant suit and boots should be worn.[1][3]To prevent skin contact, which may cause irritation or be harmful if absorbed.[3]
Respiratory Protection All handling of this chemical must be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[1][3] If a fume hood is not available or in the event of a large spill, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is necessary.[1][4]To prevent respiratory tract irritation and potential toxicity.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is essential for laboratory safety.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition before starting any work.[3]

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency plan and necessary spill cleanup materials readily accessible.

  • Handling:

    • All handling of this compound should occur within a chemical fume hood.[1]

    • Avoid direct physical contact with the chemical.[1][3]

    • Use compatible labware (e.g., glass, PTFE) to prevent reactions.[3]

    • Keep containers tightly sealed when not in use to minimize the release of vapors.[3]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands and any exposed skin with soap and water immediately after finishing work.[3]

    • Properly dispose of all contaminated waste, including gloves and absorbent materials, as hazardous chemical waste.[3]

Disposal Plan

Proper disposal is crucial for environmental protection and laboratory safety.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[3] It should be collected in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have been in contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.[3] These should be collected in a designated, sealed waste bag or container for hazardous materials.[3]

Emergency Procedures

Spill Cleanup:

  • Small Spills: Dampen the solid spill material with alcohol, then transfer the dampened material to a suitable container. Use absorbent paper dampened with alcohol to pick up any remaining material. Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal. Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[1]

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.

First Aid:

  • Ingestion: DO NOT INDUCE VOMITING. If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical and IMMEDIATELY call a hospital or poison control center.[1]

  • Inhalation: IMMEDIATELY leave the contaminated area and take deep breaths of fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

  • Skin Contact: IMMEDIATELY flood affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water. If symptoms such as redness or irritation develop, IMMEDIATELY call a physician.[1]

  • Eye Contact: First check for and remove any contact lenses. IMMEDIATELY flush eyes with plenty of water for at least 15-20 minutes. IMMEDIATELY transport the victim to a hospital, even if no symptoms develop.[1][5]

Workflow for Safe Handling and Disposal

Workflow for this compound A Preparation - Verify Fume Hood - Don PPE - Prepare Spill Kit B Handling (in Chemical Fume Hood) - Avoid Direct Contact - Use Compatible Labware A->B C Post-Handling - Decontaminate Surfaces - Wash Hands B->C H Emergency Event (Spill or Exposure) B->H D Waste Collection C->D C->H E Chemical Waste (Unused/Waste Product) D->E F Contaminated Materials (Gloves, Absorbents) D->F G Hazardous Waste Disposal (Follow Institutional Protocols) E->G F->G I Follow Emergency Procedures - First Aid - Spill Cleanup H->I

Caption: A flowchart outlining the key steps and safety precautions for handling and disposal.

References

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Retrosynthesis Analysis

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